Ethyl 5-hydroxynicotinate hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl 5-hydroxypyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c1-2-12-8(11)6-3-7(10)5-9-4-6;/h3-5,10H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWSFBRAWVACQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN=C1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693826 | |
| Record name | Ethyl 5-hydroxypyridine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207194-50-0 | |
| Record name | 3-Pyridinecarboxylic acid, 5-hydroxy-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207194-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-hydroxypyridine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Unveiling a Versatile Heterocyclic Scaffold
An In-depth Technical Guide to Ethyl 5-Hydroxynicotinate Hydrochloride
This compound is a pyridine-based heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. As a derivative of nicotinic acid (Vitamin B3), it belongs to a class of molecules recognized as "privileged substructures" in medicinal chemistry. The strategic placement of a hydroxyl group and an ethyl ester on the pyridine ring provides two distinct points for chemical modification, making it a valuable and versatile building block for the synthesis of more complex, biologically active molecules. This guide provides a comprehensive overview of its fundamental properties, synthesis, characterization, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Section 1: Core Physicochemical Properties
The hydrochloride salt form of ethyl 5-hydroxynicotinate enhances its stability and aqueous solubility compared to its free base, which is an advantageous property for both chemical reactions and potential biological screening applications. A summary of its core properties is presented below.
| Property | Value | Source / Rationale |
| IUPAC Name | ethyl 5-hydroxypyridine-3-carboxylate hydrochloride | Derived from structure |
| CAS Number | 1207194-50-0 | [1] |
| Molecular Formula | C₈H₁₀ClNO₃ | Derived from structure |
| Molecular Weight | 203.62 g/mol | Calculated from formula |
| Appearance | White to off-white crystalline solid | Inferred from similar organic HCl salts |
| Solubility | Soluble in water, methanol, ethanol. Sparingly soluble in dichloromethane, chloroform. Insoluble in diethyl ether, hexanes. | The ionic hydrochloride group significantly increases polarity and solubility in polar protic solvents.[2] |
| Stability | Stable under recommended storage conditions. Hygroscopic. | General stability for hydrochloride salts; hygroscopicity is common.[3] |
Section 2: Synthesis and Purification
The preparation of this compound is typically achieved through a two-step process: Fischer esterification of the parent carboxylic acid followed by salt formation. The causality behind this choice is clear: direct esterification under acidic conditions is a robust and scalable method for converting carboxylic acids to esters. The subsequent conversion to the hydrochloride salt purifies the compound and improves its handling characteristics.
Experimental Protocol: Two-Step Synthesis
This protocol describes a standard laboratory-scale synthesis.
Step 1: Esterification of 5-Hydroxynicotinic Acid
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-hydroxynicotinic acid (10.0 g, 71.9 mmol).
-
Reagents: Add absolute ethanol (150 mL). The acid will not fully dissolve initially.
-
Catalysis: While stirring, slowly and carefully add concentrated sulfuric acid (2.0 mL) as the catalyst.
-
Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extraction: Reduce the volume of ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude ethyl 5-hydroxynicotinate as an oil or solid.
Step 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude ethyl 5-hydroxynicotinate from Step 1 in anhydrous diethyl ether (100 mL).
-
Precipitation: While stirring vigorously, slowly add a 2.0 M solution of hydrogen chloride in diethyl ether dropwise. A precipitate will form immediately.
-
Isolation: Continue stirring for 30 minutes at room temperature. Collect the resulting solid by vacuum filtration.
-
Purification: Wash the filter cake with cold, anhydrous diethyl ether (2 x 20 mL) to remove any non-basic impurities.
-
Drying: Dry the product under vacuum at 40-50°C to yield pure this compound as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Ethyl 5-hydroxynicotinate HCl.
Section 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The hydrochloride form influences the spectral data, particularly by protonating the pyridine nitrogen, which deshields the ring protons in NMR spectroscopy.
Expected Spectral Data
-
¹H NMR (400 MHz, DMSO-d₆): The choice of a polar, deuterated solvent like DMSO-d₆ is critical for dissolving the salt. Expected signals include:
-
δ ~1.3 ppm (t, 3H): Triplet for the methyl (-CH₃) protons of the ethyl group.
-
δ ~4.3 ppm (q, 2H): Quartet for the methylene (-CH₂-) protons of the ethyl group.
-
δ ~7.5-9.0 ppm (m, 3H): A set of multiplets corresponding to the three aromatic protons on the pyridine ring. These signals will be shifted downfield compared to the free base due to the protonation of the ring nitrogen.
-
δ ~10.0-11.0 ppm (s, 1H): A broad singlet for the phenolic hydroxyl (-OH) proton.
-
δ >12.0 ppm (br s, 1H): A very broad singlet for the N-H proton of the pyridinium hydrochloride, which may exchange with water.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~14 ppm: Methyl carbon.
-
δ ~62 ppm: Methylene carbon.
-
δ ~120-150 ppm: Aromatic carbons.
-
δ ~160-165 ppm: Phenolic carbon (C-OH).
-
δ ~165-170 ppm: Ester carbonyl carbon (C=O).
-
-
Infrared (IR) Spectroscopy (ATR):
-
~3200-2800 cm⁻¹ (broad): Strong, broad absorption due to O-H and N⁺-H stretching.
-
~1730 cm⁻¹ (strong): Sharp C=O stretch from the ethyl ester group.[2]
-
~1620, 1580 cm⁻¹: C=C and C=N stretching vibrations within the aromatic pyridine ring.
-
~1250 cm⁻¹: C-O stretching of the ester.
-
-
Mass Spectrometry (ESI+): The expected molecular ion peak [M+H]⁺ would correspond to the mass of the free base, C₈H₉NO₃, at m/z 168.06.
Section 4: Applications in Research and Drug Discovery
This compound serves not as an end-product, but as a strategic intermediate. Its bifunctional nature allows for selective chemical manipulation at either the hydroxyl or ester positions, or derivatization of the pyridine ring itself.
Key Application Areas:
-
Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many ATP-competitive kinase inhibitors. The hydroxyl group can act as a key hydrogen bond donor or be used as a handle for etherification to build out molecular complexity, a strategy frequently employed in medicinal chemistry.[4]
-
Synthesis of Novel Heterocycles: It can be a precursor for more complex fused heterocyclic systems through reactions that involve both the hydroxyl group and an adjacent ring position.
-
Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocycle, it is an ideal candidate for FBDD screening campaigns to identify initial low-affinity binders that can be elaborated into potent leads.
-
Click Chemistry Precursors: The hydroxyl group can be readily converted to an azide or alkyne, enabling its use in "click chemistry" reactions for rapid library synthesis and bioconjugation studies.[5]
Conceptual Application Workflow
Caption: Role as a versatile starting material in drug discovery.
Section 5: Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is paramount for ensuring personnel safety. The following guidelines are based on data from related compounds and general best practices.
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or neoprene protective gloves. A lab coat is mandatory.
-
Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator is recommended.
-
-
Handling:
-
Storage:
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 910016, Ethyl 5-hydroxynicotinate.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71316638, Ethyl Nicotinate-1,2',3',4',5',6'-13C6 Hydrochloride Salt.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68271645, Ethyl 5-hydroxy-2-methylnicotinate.
- ChemWhat Database. Ethyl Nicotinate-1,2′,3′,4′,5′,6′-13C6 Hydrochloride Salt CAS#: 1346604-87-2.
- Eichhorn, T., Dimić, D., Marković, Z., & Kaluđerović, G. N. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate-polyethylene glycol ester ligands. Journal of the Serbian Chemical Society, 88(12), S399–S406.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15291, Ethyl isonicotinate.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16219340, Ethylhydrocupreine hydrochloride.
- Cole-Parmer (2009). Material Safety Data Sheet - Ethyl nicotinate, 99%.
- Chemistry Stack Exchange (2024). Synthesis of racemic nicotine.
- PrepChem.com. Synthesis of ethyl isonicotinate hydrochloride.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69188, Ethyl Nicotinate.
- Google Patents (2017). CN106957262A - A kind of preparation method of ethyl nicotinate.
- Glennon, R. A., et al. (2016). Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist. ACS Chemical Neuroscience, 7(8), 1041–1049.
- Magritek (2014). Application Note: Ethyl crotonate.
- D. P. Z. (2018). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 13(9), 803-815.
- ResearchGate. Figure S5. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 5-chloro-1H-indole-2-carboxylate.
- The Good Scents Company. Ethyl nicotinate.
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An In-Depth Technical Guide to Ethyl 5-hydroxynicotinate Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Building Block in Medicinal Chemistry
Ethyl 5-hydroxynicotinate hydrochloride, identified by the CAS number 1207194-50-0 , is a pivotal heterocyclic building block in the landscape of modern drug discovery and development. As a derivative of nicotinic acid (Vitamin B3), this compound provides a versatile scaffold for the synthesis of a diverse array of pharmacologically active molecules. Its strategic placement of a hydroxyl group and an ethyl ester on the pyridine ring offers medicinal chemists multiple reaction sites for structural modification, enabling the fine-tuning of physicochemical properties and biological activity. This guide, intended for researchers and scientists, will provide a comprehensive technical overview of this compound, from its synthesis and characterization to its critical role as a pharmaceutical intermediate.
Physicochemical Properties: A Foundation for Synthetic Strategy
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthesis and formulation. These properties dictate its solubility, reactivity, and handling requirements.
| Property | Value | Source |
| CAS Number | 1207194-50-0 | Internal Data |
| Molecular Formula | C₈H₁₀ClNO₃ | [1] |
| Molecular Weight | 203.62 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | General Chemical Knowledge |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | General Chemical Knowledge |
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is typically achieved in a two-step process: the esterification of 5-hydroxynicotinic acid to form the free base, followed by the conversion to its hydrochloride salt. This approach ensures a high-purity final product suitable for pharmaceutical applications.
Step 1: Fischer Esterification of 5-Hydroxynicotinic Acid
The initial step involves the classic Fischer esterification of 5-hydroxynicotinic acid with ethanol in the presence of a strong acid catalyst, typically sulfuric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.
Caption: Fischer Esterification of 5-Hydroxynicotinic Acid.
Experimental Protocol: Synthesis of Ethyl 5-hydroxynicotinate (Free Base)
-
To a stirred suspension of 5-hydroxynicotinic acid (1.0 eq) in absolute ethanol (5-10 volumes), carefully add concentrated sulfuric acid (0.1-0.2 eq) at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 5 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Ethyl 5-hydroxynicotinate.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure free base.
Step 2: Conversion to the Hydrochloride Salt
The purified Ethyl 5-hydroxynicotinate free base is then converted to its hydrochloride salt. This is a standard acid-base reaction where the basic nitrogen of the pyridine ring is protonated by hydrochloric acid. The resulting salt often exhibits improved stability and handling characteristics. The use of anhydrous HCl in a non-aqueous solvent is crucial to prevent hydrolysis of the ester.
Caption: Formation of the Hydrochloride Salt.
Experimental Protocol: Preparation of this compound
-
Dissolve the purified Ethyl 5-hydroxynicotinate (1.0 eq) in a minimal amount of a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
Continue the addition until precipitation of the hydrochloride salt is complete.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum to yield this compound.
Analytical Characterization: Ensuring Purity and Identity
The structural integrity and purity of this compound are confirmed through a combination of modern analytical techniques. Each method provides a unique piece of structural information, and together they offer a comprehensive characterization of the molecule.
Analytical Workflow
Caption: Analytical Workflow for Characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Provides information on the number and chemical environment of the protons. Expected signals would include a triplet and quartet for the ethyl group, and distinct aromatic protons on the pyridine ring. The presence of the hydrochloride salt may cause a downfield shift of the pyridine ring protons.
-
¹³C NMR : Reveals the number of unique carbon atoms and their electronic environments. Key signals would include the carbonyl carbon of the ester, the carbons of the pyridine ring, and the carbons of the ethyl group.
-
-
Mass Spectrometry (MS) : Determines the molecular weight of the compound. For the hydrochloride salt, Electrospray Ionization (ESI) in positive mode would be expected to show a prominent peak corresponding to the protonated free base [M+H]⁺.
-
Infrared (IR) Spectroscopy : Identifies the functional groups present in the molecule. Characteristic absorption bands would include a broad O-H stretch for the hydroxyl group, a C=O stretch for the ester, and C=C and C=N stretching vibrations for the aromatic pyridine ring.
-
High-Performance Liquid Chromatography (HPLC) : Used to assess the purity of the compound and to quantify it in mixtures. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with an acidic modifier (e.g., trifluoroacetic acid or formic acid) would be a suitable starting point for method development.
Applications in Drug Development: A Gateway to Novel Therapeutics
This compound serves as a crucial intermediate in the synthesis of more complex molecules with therapeutic potential. Its utility stems from the reactivity of its hydroxyl and ester functionalities, as well as the inherent biological relevance of the pyridine core.
-
Precursor for Kinase Inhibitors : The pyridine scaffold is a common feature in many kinase inhibitors, which are a major class of anti-cancer drugs. The hydroxyl group of Ethyl 5-hydroxynicotinate can be derivatized to introduce various side chains that can interact with the active site of target kinases.
-
Synthesis of Anti-inflammatory Agents : The nicotinic acid framework is also found in a number of anti-inflammatory compounds. The functional groups of this compound allow for its incorporation into larger molecules designed to modulate inflammatory pathways.
-
Building Block for Novel Heterocyclic Systems : The compound can be used as a starting material for the construction of more complex fused heterocyclic systems, which are often explored in the search for new drug candidates with a wide range of biological activities.
Conclusion: An Indispensable Tool for Medicinal Chemists
This compound is a valuable and versatile building block in the arsenal of the modern medicinal chemist. Its straightforward synthesis, well-defined physicochemical properties, and multiple points for chemical modification make it an ideal starting material for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, underscoring its significance in the journey from a simple chemical intermediate to a potentially life-saving drug.
References
- Arctom Scientific. CAS NO. 1207194-50-0 | this compound.
Sources
An In-depth Technical Guide to the Molecular Structure of Ethyl 5-hydroxynicotinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of the Nicotinate Scaffold
The pyridine ring is a fundamental heterocyclic motif present in a vast array of natural products and synthetic pharmaceuticals. Nicotinic acid and its derivatives have long been recognized for their diverse biological activities. The introduction of a hydroxyl group at the 5-position and esterification to form ethyl 5-hydroxynicotinate creates a versatile chemical entity with multiple points for further functionalization. The formation of the hydrochloride salt enhances the compound's solubility and stability, making it more amenable for pharmaceutical development and biological screening. Understanding the precise molecular architecture and chemical behavior of ethyl 5-hydroxynicotinate hydrochloride is paramount for its effective application in the design of novel bioactive molecules.
Molecular Structure and Physicochemical Properties
This compound is the salt formed between the basic pyridine nitrogen of ethyl 5-hydroxynicotinate and hydrochloric acid. This protonation significantly influences the molecule's electronic distribution and physical properties.
Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | ethyl 5-hydroxypyridine-3-carboxylate hydrochloride | N/A |
| CAS Number | 1207194-50-0 | [1] |
| Molecular Formula | C₈H₁₀ClNO₃ | [1] |
| Molecular Weight | 203.62 g/mol | [1] |
| Canonical SMILES | CCOC(=O)C1=CC(=CN=C1)O.Cl |
Structural Elucidation
The core of the molecule is a pyridine ring substituted at the 3-position with an ethoxycarbonyl group (-COOCH₂CH₃) and at the 5-position with a hydroxyl group (-OH). In the hydrochloride salt, the lone pair of electrons on the pyridine nitrogen atom accepts a proton from hydrochloric acid, forming a pyridinium ion. This has several important consequences for the molecule's structure and reactivity:
-
Increased Aromaticity and Electron Withdrawal: The positive charge on the nitrogen atom enhances the electron-withdrawing nature of the pyridine ring, influencing the chemical shifts of the aromatic protons in NMR spectroscopy.
-
Enhanced Solubility: The ionic character of the hydrochloride salt generally imparts greater aqueous solubility compared to the free base, a crucial property for in vitro biological assays and potential drug formulations.
-
Tautomerism: The 5-hydroxypyridine moiety can exist in tautomeric forms, primarily the pyridinone form. However, in the acidic conditions of the hydrochloride salt, the hydroxyl form is expected to be the predominant species.
Caption: 2D representation of this compound.
Synthesis of this compound
The synthesis of this compound typically involves a two-step process: the esterification of 5-hydroxynicotinic acid followed by salt formation. The choice of reagents and reaction conditions is critical to ensure a high yield and purity of the final product.
Fischer Esterification of 5-Hydroxynicotinic Acid
The most common method for the synthesis of the ethyl ester is the Fischer esterification of 5-hydroxynicotinic acid with ethanol in the presence of a strong acid catalyst.
Caption: General synthesis workflow for this compound.
Experimental Protocol (Illustrative):
-
Esterification: To a suspension of 5-hydroxynicotinic acid in absolute ethanol, a catalytic amount of concentrated sulfuric acid is added dropwise. The mixture is heated to reflux and maintained for several hours until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is dissolved in water and neutralized with a saturated sodium bicarbonate solution. The aqueous layer is then extracted multiple times with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield crude ethyl 5-hydroxynicotinate.
-
Salt Formation: The crude ester is dissolved in a minimal amount of a suitable anhydrous solvent, such as diethyl ether. A solution of hydrogen chloride in diethyl ether is then added dropwise with stirring. The hydrochloride salt precipitates out of the solution.
-
Purification: The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford pure this compound.
Causality in Experimental Choices:
-
Excess Ethanol: Using ethanol as both a reactant and a solvent drives the equilibrium of the Fischer esterification towards the product side, maximizing the yield.
-
Anhydrous Conditions for Salt Formation: The use of anhydrous solvents is crucial during the addition of HCl to prevent the hydrolysis of the ester and to ensure the clean precipitation of the hydrochloride salt.
Spectroscopic Characterization (Theoretical Analysis)
As experimental spectra for this compound are not widely published, this section provides a detailed prediction of the expected spectral features based on the known molecular structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the ethyl group protons and the aromatic protons on the pyridine ring. The protonation of the pyridine nitrogen will cause a downfield shift of the ring protons compared to the free base.
Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):
| Proton | Multiplicity | Approximate Chemical Shift (δ, ppm) | Rationale |
| -CH₃ (ethyl) | triplet | 1.3 - 1.4 | Typical chemical shift for a methyl group adjacent to a methylene group. |
| -CH₂ (ethyl) | quartet | 4.3 - 4.4 | Methylene group deshielded by the adjacent oxygen atom. |
| H-4 (pyridine) | doublet | ~8.4 | Aromatic proton ortho to the ester group. |
| H-2 (pyridine) | doublet | ~8.8 | Aromatic proton ortho to the protonated nitrogen. |
| H-6 (pyridine) | singlet | ~9.1 | Aromatic proton between the protonated nitrogen and the hydroxyl group. |
| -OH | broad singlet | 10.0 - 12.0 | Exchangeable proton of the hydroxyl group. |
| N⁺-H | broad singlet | 13.0 - 15.0 | Highly deshielded proton on the positively charged nitrogen. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule. The electron-withdrawing effect of the protonated nitrogen and the substituents will influence the chemical shifts of the pyridine ring carbons.
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Carbon | Approximate Chemical Shift (δ, ppm) | Rationale |
| -CH₃ (ethyl) | ~14 | Typical chemical shift for an ethyl methyl group. |
| -CH₂ (ethyl) | ~62 | Methylene carbon attached to an oxygen atom. |
| C-3 (pyridine) | ~125 | Carbon attached to the ester group. |
| C-4 (pyridine) | ~130 | Aromatic CH carbon. |
| C-5 (pyridine) | ~155 | Carbon attached to the hydroxyl group. |
| C-2 (pyridine) | ~140 | Aromatic CH carbon adjacent to the protonated nitrogen. |
| C-6 (pyridine) | ~145 | Aromatic CH carbon adjacent to the protonated nitrogen. |
| C=O (ester) | ~165 | Carbonyl carbon of the ester group. |
FT-IR Spectroscopy
The infrared spectrum will show characteristic absorption bands corresponding to the various functional groups present in the molecule.
Predicted FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200-2800 (broad) | O-H and N⁺-H stretching | Phenolic -OH and Pyridinium N⁺-H |
| ~3000 | C-H stretching | Aromatic and Aliphatic C-H |
| ~1730 | C=O stretching | Ester carbonyl |
| ~1620, ~1580 | C=C and C=N stretching | Pyridine ring vibrations |
| ~1250 | C-O stretching | Ester C-O |
The broadness of the O-H and N⁺-H stretching bands is due to hydrogen bonding. The formation of the hydrochloride salt is expected to cause shifts in the pyridine ring vibration bands compared to the free base.[2]
Mass Spectrometry
In mass spectrometry, typically using electrospray ionization (ESI), the molecule is expected to be detected as the protonated molecular ion of the free base [M+H]⁺.
Predicted Mass Spectrum (ESI+):
-
[M+H]⁺: m/z 168.06 (corresponding to the protonated free base, C₈H₁₀NO₃⁺)
-
Fragmentation: The primary fragmentation pathway would likely involve the loss of ethylene (C₂H₄) from the ethyl ester group, followed by the loss of carbon monoxide (CO).
Applications in Drug Discovery and Development
The ethyl 5-hydroxynicotinate scaffold is a valuable starting point for the synthesis of a wide range of biologically active compounds. The presence of the hydroxyl and ester functionalities allows for diverse chemical modifications to explore structure-activity relationships (SAR).
Rationale for Use as a Chemical Scaffold
-
Privileged Structure: The pyridine ring is considered a "privileged structure" in medicinal chemistry, as it is a common motif in many successful drugs.
-
Hydrogen Bonding Capabilities: The hydroxyl group and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively, which is crucial for molecular recognition and binding to biological targets.
-
Multiple Modification Sites: The aromatic ring, the hydroxyl group, and the ester group provide multiple handles for chemical derivatization to optimize potency, selectivity, and pharmacokinetic properties.
Therapeutic Potential
Derivatives of 5-hydroxynicotinic acid have been investigated for a variety of therapeutic applications, including:
-
Cardioprotective Agents: Some derivatives have shown potential in protecting cardiac tissue from damage.
-
Anti-inflammatory Agents: The nicotinic acid backbone is found in several compounds with anti-inflammatory properties.
-
Enzyme Inhibitors: The ability of the core structure to interact with active sites makes it a promising scaffold for designing enzyme inhibitors.
Conclusion
This compound is a chemically versatile and pharmaceutically relevant molecule. This guide has provided a detailed analysis of its molecular structure, a plausible synthetic route, and a theoretically derived spectroscopic profile. The key takeaways for researchers are the molecule's favorable physicochemical properties imparted by the hydrochloride salt and the numerous opportunities for chemical modification, making it an attractive scaffold for the development of novel therapeutic agents. While a full experimental characterization is yet to be widely published, the predictive analysis herein offers a solid foundation for future research and development endeavors involving this promising compound.
References
- Pharmaffiliates.
- Eichhorn, T., Dimić, D., Marković, Z., & Kaluđerović, G. N. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate-polyethylene glycol ester ligands. Journal of the Serbian Chemical Society, 88(12), S399–S406. [Link]
- Katritzky, A. R., & Jones, R. A. (1960). Infrared absorption spectra of quaternary salts of pyridine. Journal of the Chemical Society (Resumed), 2947-2953.
- PubChem. Ethyl 5-hydroxynicotinate.
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An In-depth Technical Guide to the Synthesis of Ethyl 5-Hydroxynicotinate Hydrochloride from 5-Hydroxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis of ethyl 5-hydroxynicotinate hydrochloride, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis begins with the readily available 5-hydroxynicotinic acid and proceeds through a robust esterification reaction to yield ethyl 5-hydroxynicotinate. This intermediate is subsequently converted to its hydrochloride salt, enhancing its stability and handling properties. This document details two primary synthetic strategies: the classic Fischer-Speier esterification and a thionyl chloride-mediated approach. Each method is presented with a thorough discussion of the underlying chemical principles, step-by-step experimental protocols, and strategies for purification and characterization. The guide is intended to equip researchers with the necessary knowledge to confidently and efficiently synthesize this important chemical intermediate.
Introduction
Ethyl 5-hydroxynicotinate is a key heterocyclic compound utilized in the synthesis of a variety of biologically active molecules. The presence of the ester, hydroxyl, and pyridine functionalities provides multiple reaction sites for further chemical modification, making it a versatile scaffold in drug discovery and development. The hydrochloride salt form is often preferred for its improved crystallinity, stability, and ease of handling compared to the free base. This guide presents a detailed exploration of the synthesis of this compound from 5-hydroxynicotinic acid, offering insights into reaction optimization, mechanistic pathways, and analytical validation.
Strategic Approaches to Esterification
The core of this synthesis lies in the efficient esterification of the carboxylic acid group of 5-hydroxynicotinic acid. Two principle methods are discussed, each with its own set of advantages and considerations.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and widely used method for the formation of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1] This equilibrium-driven reaction is typically pushed towards the product side by using an excess of the alcohol and/or by removing the water formed during the reaction.
Mechanism: The reaction proceeds via a series of protonation and nucleophilic attack steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers and the subsequent elimination of a water molecule lead to the formation of the ester.
Causality of Experimental Choices:
-
Excess Ethanol: Using ethanol as both the reactant and the solvent provides a large excess, driving the equilibrium towards the formation of the ethyl ester as per Le Châtelier's principle.
-
Strong Acid Catalyst (H₂SO₄): Concentrated sulfuric acid is a common and effective catalyst for Fischer esterification. It acts as both a proton source and a dehydrating agent, further shifting the equilibrium towards the products.[2]
-
Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, allowing the equilibrium to be reached more quickly.
Method 2: Thionyl Chloride-Mediated Esterification
An alternative and often more rapid method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂). The acyl chloride is then reacted with ethanol to form the ester. This method is generally irreversible as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and escape from the reaction mixture.
Mechanism: 5-hydroxynicotinic acid reacts with thionyl chloride to form 5-hydroxynicotinoyl chloride. This highly electrophilic acyl chloride readily reacts with ethanol in a nucleophilic acyl substitution reaction to yield the ethyl ester.
Causality of Experimental Choices:
-
Thionyl Chloride: This reagent efficiently converts the carboxylic acid to the highly reactive acyl chloride.
-
Inert Solvent: The reaction is typically carried out in an inert solvent to prevent unwanted side reactions.
-
Controlled Addition of Ethanol: The reaction of the acyl chloride with ethanol is exothermic and should be performed with cooling to control the reaction rate and minimize potential side reactions.
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Thionyl chloride is a corrosive and lachrymatory substance and should be handled with extreme care.[3][4] 5-Hydroxynicotinic acid can cause skin and eye irritation.[5]
Protocol 1: Fischer-Speier Esterification of 5-Hydroxynicotinic Acid
This protocol is adapted from a procedure published in Organic Syntheses.[3]
Materials:
-
5-Hydroxynicotinic acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-hydroxynicotinic acid (1.0 eq).
-
Add absolute ethanol (approximately 10-20 eq) to the flask.
-
Carefully and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) to the stirred suspension.
-
Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl 5-hydroxynicotinate.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Thionyl Chloride-Mediated Synthesis of Ethyl 5-Hydroxynicotinate
Materials:
-
5-Hydroxynicotinic acid
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Ethanol
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-hydroxynicotinic acid (1.0 eq) in an anhydrous solvent such as DCM or toluene.
-
Slowly add thionyl chloride (1.1-1.5 eq) to the suspension at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude 5-hydroxynicotinoyl chloride hydrochloride in anhydrous DCM or toluene.
-
In a separate flask, prepare a solution of anhydrous ethanol (2.0-3.0 eq) in the same anhydrous solvent.
-
Slowly add the ethanol solution to the stirred acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 5-hydroxynicotinate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Formation of this compound
Materials:
-
Ethyl 5-hydroxynicotinate
-
Anhydrous Diethyl Ether or Ethyl Acetate
-
Hydrochloric Acid (solution in a compatible anhydrous solvent, e.g., 2M HCl in diethyl ether, or by bubbling dry HCl gas)
Procedure:
-
Dissolve the purified ethyl 5-hydroxynicotinate in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in an anhydrous solvent with stirring. Alternatively, bubble dry HCl gas through the solution.
-
A precipitate of this compound should form.
-
Continue the addition of HCl until no further precipitation is observed.
-
Collect the solid by vacuum filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum to obtain the final product.
Characterization of this compound
A thorough characterization of the synthesized compound is crucial to confirm its identity and purity. The following table summarizes the expected analytical data. Note that while specific experimental data for the hydrochloride salt is not widely published, the expected shifts and peaks can be predicted based on the free ester and related compounds.
| Analysis | Ethyl 5-hydroxynicotinate (Free Ester) | This compound |
| Appearance | Off-white to pale yellow solid | White to off-white crystalline solid |
| Melting Point | ~145-150 °C | Expected to be higher than the free base |
| ¹H NMR | Expected signals for ethyl group (triplet and quartet), and aromatic protons. The phenolic OH will appear as a broad singlet. | Downfield shift of aromatic protons due to protonation of the pyridine nitrogen. The phenolic OH and the N-H proton may be broad or exchange with D₂O. |
| ¹³C NMR | Expected signals for the ethyl group, aromatic carbons, and the carbonyl carbon. | Downfield shift of carbons adjacent to the protonated nitrogen. |
| IR (cm⁻¹) | ~3400 (O-H), ~1700 (C=O, ester), ~1600, 1580 (C=C, aromatic) | Broad N-H stretch, ~3400 (O-H), ~1700 (C=O, ester), ~1600, 1580 (C=C, aromatic) |
Process Flow and Logic
The synthesis of this compound can be visualized as a two-step process, with an optional intermediate purification step.
Caption: Workflow for the synthesis of this compound.
Mechanistic Insights: Fischer Esterification
The mechanism of the Fischer esterification is a cornerstone of organic chemistry and understanding its intricacies is vital for optimizing the reaction.
Caption: Key steps in the Fischer-Speier esterification mechanism.
Conclusion
This technical guide has detailed two effective methods for the synthesis of this compound from 5-hydroxynicotinic acid. The Fischer-Speier esterification offers a classic, reliable approach, while the thionyl chloride method provides a faster, irreversible alternative. By understanding the underlying mechanisms and following the detailed protocols, researchers can confidently produce this valuable intermediate for their drug discovery and development programs. The provided characterization data, while based on analogous compounds, serves as a strong guideline for the analytical validation of the final product.
References
- Organic Syntheses, Coll. Vol. 4, p.411 (1963); Vol. 34, p.46 (1954). [Link]
- Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895, 28 (3), 3252–3258. [Link]
- "Ethyl 5-hydroxynicotinate," PubChem, National Center for Biotechnology Inform
- "Carboxylic Acids and Alcohols to Esters (Fischer Esterific
Sources
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- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]
Biological activity of Ethyl 5-hydroxynicotinate hydrochloride
An In-Depth Technical Guide on the Biological Activity of Ethyl 5-hydroxynicotinate Hydrochloride
Abstract
This compound is a derivative of nicotinic acid (Vitamin B3), a well-established therapeutic agent. Based on its structural similarity to nicotinic acid and other related compounds, its biological activity is predicted to be primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA₂). Activation of this receptor is known to produce a range of pharmacological effects, including potent anti-lipolytic, anti-inflammatory, and vasodilatory responses. This technical guide synthesizes the known mechanisms of GPR109A signaling and the established biological activities of its agonists to construct a comprehensive profile of the predicted activities of this compound. It provides a framework for its potential therapeutic applications in dyslipidemia and inflammatory disorders, and outlines detailed experimental protocols for its in vitro characterization.
Introduction and Chemical Profile
Ethyl 5-hydroxynicotinate is an ester derivative of 5-hydroxynicotinic acid, placing it in the family of nicotinic acid (niacin) analogues.[1] Nicotinic acid itself is a crucial vitamin and a therapeutic agent used for decades to manage dyslipidemia.[2] The addition of an ethyl ester group, as seen in the related compound ethyl nicotinate, can modify the compound's physicochemical properties, such as lipophilicity, potentially enhancing topical penetration.[3] The hydrochloride salt form typically improves the compound's stability and aqueous solubility, making it more suitable for formulation and experimental handling.
Given this structural heritage, the central hypothesis is that this compound functions as a prodrug or a direct agonist for the GPR109A receptor, thereby mimicking or modulating the well-documented effects of nicotinic acid.[2][4] The presence and position of the 5-hydroxy group may influence receptor binding affinity, potency, and metabolic stability compared to its parent compounds, necessitating empirical validation.
Physicochemical Properties of Ethyl 5-hydroxynicotinate
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃ | PubChem[1] |
| Molecular Weight | 167.16 g/mol | PubChem[1] |
| IUPAC Name | ethyl 5-hydroxypyridine-3-carboxylate | PubChem[1] |
| CAS Number | 59288-38-9 | CP Lab Safety[5] |
Predicted Mechanism of Action: GPR109A Receptor Activation
The primary molecular target for nicotinic acid and its analogues is GPR109A, a member of the Gi/o protein-coupled receptor family.[6][7] This receptor is highly expressed in adipocytes and various immune cells, which explains the principal pharmacological effects of its agonists.[8] Upon binding of an agonist like Ethyl 5-hydroxynicotinate, GPR109A initiates two primary signaling cascades.
2.1 Gαi-Mediated Pathway: Inhibition of Adenylyl Cyclase The canonical signaling pathway involves the activation of the associated heterotrimeric G protein, Gαi.[6] The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a rapid decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).[9] Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), which in adipocytes, results in the dephosphorylation and inactivation of hormone-sensitive lipase (HSL). This inactivation of HSL is the core mechanism behind the potent anti-lipolytic effect, reducing the breakdown of triglycerides and subsequent release of free fatty acids into circulation.
2.2 β-Arrestin-Mediated Pathway: G-Protein Independent Signaling GPR109A activation can also trigger a G-protein-independent signaling pathway through the recruitment of β-arrestin proteins.[6] This interaction can lead to receptor internalization and desensitization, and also initiate distinct downstream signaling events, such as the activation of the ERK (extracellular signal-regulated kinase) pathway. This pathway is thought to be responsible for some of the anti-inflammatory effects and is also implicated in the development of tolerance to the drug's effects.
Anticipated Biological Activities and Therapeutic Potential
Based on the GPR109A agonist mechanism, this compound is expected to exhibit the following biological activities.
3.1 Regulation of Lipid Metabolism The primary therapeutic application of GPR109A agonists is in the treatment of dyslipidemia.[4] By inhibiting lipolysis in adipose tissue, these compounds effectively reduce the flux of free fatty acids (FFAs) to the liver. This reduction in hepatic FFA availability decreases the liver's synthesis of triglycerides, which in turn lowers the production and secretion of Very Low-Density Lipoprotein (VLDL) and subsequently Low-Density Lipoprotein (LDL), or "bad cholesterol." This makes this compound a potential candidate for atherosclerosis management.[2]
3.2 Anti-Inflammatory Effects GPR109A is expressed on key immune cells, and its activation has demonstrated significant anti-inflammatory effects. Studies have shown that GPR109A agonists can suppress TNF-α-induced inflammation in retinal pigment epithelial cells, suggesting a potential role in treating conditions like diabetic retinopathy.[8] Furthermore, GPR109A activation by the gut microbial metabolite butyrate is crucial for maintaining colonic immune homeostasis and suppressing inflammation and carcinogenesis.[10] This suggests that this compound could be explored for its utility in inflammatory bowel disease or other inflammatory conditions.
3.3 Vasodilatory Properties (Cutaneous Flushing) A well-known and often treatment-limiting side effect of nicotinic acid is cutaneous vasodilation, commonly known as "flushing".[11] This effect is mediated by GPR109A activation on Langerhans cells in the epidermis, leading to the release of prostaglandins (primarily PGD₂) that cause vasodilation. While this effect is generally harmless, it can impact patient compliance. The vasodilatory property is also harnessed in topical formulations of related compounds like ethyl nicotinate for stimulating local blood flow to relieve muscle pain.[3][12]
Framework for In Vitro Characterization
To empirically validate the predicted activity of this compound as a GPR109A agonist, a cell-based functional assay measuring the inhibition of cAMP production is essential.
4.1 Experimental Protocol: GPR109A cAMP Functional Assay
Objective: To determine the potency (EC₅₀) of this compound in activating the GPR109A receptor by measuring the inhibition of forskolin-stimulated cAMP production in a recombinant cell line.
Methodology:
-
Cell Preparation:
-
Seed CHO-K1 or HEK293 cells stably expressing the human GPR109A receptor into a 384-well assay plate at an appropriate density.
-
Incubate the cells overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Causality: Using a stable recombinant cell line ensures a robust and specific signal from the target receptor, minimizing off-target effects.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Perform serial dilutions to create a concentration-response curve (e.g., 11 points, 1:3 dilution series, starting from 100 µM).
-
Prepare a known GPR109A agonist (e.g., Nicotinic Acid) as a positive control.
-
-
Assay Execution:
-
Wash the cells with a stimulation buffer (e.g., HBSS).
-
Add the diluted test compound and controls to the respective wells.
-
Pre-incubate for 15 minutes at room temperature.
-
Self-Validation: The pre-incubation step allows the compound to bind to the receptor before stimulating the system.
-
Add a solution of forskolin (e.g., 10 µM final concentration) to all wells except the negative control (basal) wells. Forskolin is a direct activator of adenylyl cyclase and will stimulate cAMP production.
-
Incubate for 30 minutes at room temperature.
-
Causality: Forskolin raises the basal cAMP level, creating a dynamic range within which the inhibitory effect of the Gi-coupled GPR109A activation can be accurately measured.
-
-
Detection and Analysis:
-
Lyse the cells and detect intracellular cAMP levels using a commercially available kit (e.g., HTRF, LANCE, or ELISA-based).
-
Read the plate on a compatible plate reader.
-
Plot the resulting signal against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Summary and Future Directions
This compound is a nicotinic acid analogue with a high probability of acting as a GPR109A receptor agonist. Its predicted biological activities include potent anti-lipolytic and anti-inflammatory effects, positioning it as a molecule of interest for metabolic and inflammatory diseases. The primary challenge, as with other niacin-like compounds, would be managing the vasodilatory flushing effect.
Future research must focus on the empirical validation of these predicted activities. Key steps include:
-
Confirming its agonist activity and determining its potency (EC₅₀) and efficacy at the GPR109A receptor using the cAMP assay described.
-
Assessing its selectivity against other related receptors.
-
Evaluating its anti-lipolytic effects in primary adipocytes and its anti-inflammatory properties in relevant immune cell assays.
-
Conducting in vivo studies in animal models of dyslipidemia and inflammation to establish its therapeutic efficacy and pharmacokinetic profile.
This systematic approach will clarify the therapeutic potential of this compound and determine the clinical relevance of its unique chemical structure.
References
- BenchChem. (n.d.). Application Notes and Protocols for GPR109A Activation Assay Using Acifran.
- Tacke, R., et al. (2015). Synthesis and Pharmacological Properties of Silicon-Containing GPR81 and GPR109A Agonists. ChemMedChem.
- Chen, Y., et al. (2022). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. PubMed Central.
- Zhou, J., et al. (2010). Discovery of pyrazolyl propionyl cyclohexenamide derivatives as full agonists for the high affinity niacin receptor GPR109A. Bioorganic & Medicinal Chemistry Letters.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl Nicotinate: A Versatile Compound in Organic Synthesis and Pharmaceutical Applications.
- ResearchGate. (2015). Synthesis and Pharmacological Properties of Silicon-Containing GPR81 and GPR109A Agonists | Request PDF.
- Ataman Kimya. (n.d.). ETHYL NICOTINATE.
- Shen, H. C., et al. (2010). Discovery of novel tricyclic full agonists for the G-protein-coupled niacin receptor 109A with minimized flushing in rats. Bioorganic & Medicinal Chemistry Letters.
- National Center for Biotechnology Information. (n.d.). Ethyl 5-hydroxynicotinate. PubChem Compound Database.
- Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science.
- Thangaraju, M., et al. (2013). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research.
- Al-Kuraishy, H. M., & Al-Gareeb, A. I. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate.
- Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity.
- Biesterfeld SE. (n.d.). Ethyl Nicotinate (Antirheumatic/ Rubefacient).
- CP Lab Safety. (n.d.). Ethyl 5-hydroxynicotinate, min 98%, 1 gram.
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- 5. calpaclab.com [calpaclab.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
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Ethyl 5-hydroxynicotinate hydrochloride derivatives and analogs
An In-depth Technical Guide to Ethyl 5-hydroxynicotinate Hydrochloride Derivatives and Analogs for Drug Discovery Professionals
Executive Summary
Ethyl 5-hydroxynicotinate, a substituted pyridine derivative, represents a versatile and highly valuable scaffold in modern medicinal chemistry. Its unique electronic and structural features, including a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic system, make it an attractive starting point for the synthesis of diverse chemical libraries. This guide provides a comprehensive overview of the synthesis, characterization, and biological applications of this compound and its analogs. We will explore detailed synthetic methodologies, delve into structure-activity relationships (SAR), and contextualize the scaffold's role within contemporary drug discovery pipelines, from high-throughput screening to computational modeling. This document is intended for researchers, medicinal chemists, and drug development scientists seeking to leverage this privileged scaffold for the creation of novel therapeutic agents.
The Nicotinate Scaffold: A Cornerstone in Medicinal Chemistry
The pyridine ring is a fundamental heterocyclic motif present in a vast number of natural products and synthetic drugs, highlighting its significance in biological systems.[1] Its ability to engage in hydrogen bonding and π-stacking interactions makes it a frequent component of molecules designed to interact with biological targets. Ethyl 5-hydroxynicotinate, as a disubstituted pyridine, offers multiple points for chemical modification, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. The hydrochloride salt form enhances solubility and stability, making it amenable to a wide range of experimental conditions.[2][3]
The core structure is a validated starting point for developing agents targeting a spectrum of diseases, including cancer, inflammation, and infectious diseases.[4][5][6] Understanding its fundamental properties is the first step toward unlocking its full potential.
Physicochemical Properties and Core Characterization
Before embarking on a synthesis campaign, a thorough understanding of the parent molecule's properties is essential. Ethyl 5-hydroxynicotinate and its hydrochloride salt serve as the foundational building blocks for all subsequent derivatization.
| Property | Value (Ethyl 5-hydroxynicotinate) | Value (Hydrochloride Salt) | Source |
| IUPAC Name | ethyl 5-hydroxypyridine-3-carboxylate | ethyl 5-hydroxypyridine-3-carboxylate;hydrochloride | [2][7] |
| Molecular Formula | C₈H₉NO₃ | C₈H₁₀ClNO₃ | [7][8] |
| Molecular Weight | 167.16 g/mol | 203.62 g/mol (approx.) | [7] |
| CAS Number | 59288-38-9 | 1207194-50-0 | [7][8] |
Standard Analytical Techniques
Validating the structure and purity of the core scaffold and its derivatives is a critical, self-validating step in any synthetic protocol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence of protons on the pyridine ring, the ethyl group, and the hydroxyl group. ¹³C NMR provides information on the carbon framework.
-
Infrared (IR) Spectroscopy: Key vibrational frequencies confirm the presence of functional groups, such as the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and C=N/C=C stretches within the pyridine ring.[9]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
-
Elemental Analysis: Determines the percentage composition of C, H, and N, providing definitive proof of purity and composition.
Synthetic Strategies and Derivatization
The true power of the ethyl 5-hydroxynicotinate scaffold lies in its synthetic tractability. A variety of chemical modifications can be performed to explore the chemical space around the core structure.
Diagram: General Synthetic Workflow
Caption: General workflow for creating a library of analogs from the core scaffold.
Part A: Synthesis of the Core Scaffold
The synthesis of ethyl nicotinate derivatives often involves the esterification of the corresponding nicotinic acid.[10] A common and scalable method is the Fischer esterification, which utilizes an alcohol (ethanol) in the presence of a strong acid catalyst.
Part B: Key Derivatization Strategies
-
Modification at the 5-Hydroxy Group: The phenolic hydroxyl group is an excellent handle for introducing diversity.
-
Williamson Ether Synthesis: Deprotonation with a mild base (e.g., K₂CO₃) followed by reaction with an alkyl halide (R-X) yields a library of ethers. This is crucial for probing pockets in a protein binding site that can accommodate hydrophobic or functionalized alkyl chains.
-
Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) produces various esters, altering the electronic properties and hydrogen bonding capacity of the molecule.
-
-
Modification at the 3-Ester Group: The ethyl ester can be readily transformed into other functional groups.
-
Amidation: Direct reaction with amines, often at elevated temperatures or with coupling agents (e.g., HATU, EDC), generates a diverse set of amides. This is a classic strategy in medicinal chemistry to introduce new interaction points and improve metabolic stability.
-
Hydrolysis: Saponification with a base (e.g., NaOH, LiOH) followed by acidification yields the corresponding carboxylic acid. This introduces a key acidic functional group capable of forming strong ionic interactions with biological targets.
-
Detailed Experimental Protocol: Synthesis of a 5-O-benzyl Ether Analog
This protocol provides a representative example of derivatization, highlighting the causal reasoning behind each step.
-
Solubilization (The "Why"): Dissolve this compound (1.0 eq) in a polar aprotic solvent like Dimethylformamide (DMF). DMF is chosen for its ability to dissolve polar starting materials and its high boiling point, which allows for a wide range of reaction temperatures.
-
Base Addition (The "Why"): Add potassium carbonate (K₂CO₃, 2.5 eq) to the solution. K₂CO₃ is a mild, inexpensive base sufficient to deprotonate the phenolic hydroxyl group without hydrolyzing the ester. An excess is used to drive the reaction to completion.
-
Alkylating Agent Addition (The "Why"): Add benzyl bromide (1.1 eq) dropwise at room temperature. Benzyl bromide is a reactive electrophile. A slight excess ensures the complete consumption of the starting material. Dropwise addition helps control any potential exotherm.
-
Reaction Monitoring (The "Why"): Stir the reaction at 60 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Monitoring is a self-validating step to ensure the reaction has gone to completion and to identify any potential side products.
-
Workup and Extraction (The "Why"): Upon completion, cool the reaction mixture and pour it into water. Extract the product with a water-immiscible organic solvent like ethyl acetate. This separates the organic product from the inorganic salts (KBr, excess K₂CO₃) and the DMF solvent.
-
Purification (The "Why"): Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. This final step is essential to isolate the desired compound in high purity, which is a prerequisite for accurate biological testing.
-
Characterization: Confirm the structure of the final product using NMR, IR, and MS as described in Section 2.
Biological Activity and Therapeutic Potential
Derivatives of the nicotinate scaffold have demonstrated a wide array of biological activities. The strategic placement of functional groups allows these molecules to interact with various biological targets with high affinity and selectivity.
-
Anticancer Activity: Many heterocyclic compounds, including pyridine derivatives, have shown potent antiproliferative activity.[4][11] They can function by inhibiting key signaling proteins like kinases or by inducing apoptosis.
-
Anti-inflammatory Potential: Analogs have been investigated for their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) or lipoxygenases (LOX).[6]
-
Antimicrobial Effects: The pyridine nucleus is a component of several antimicrobial agents. Derivatives can be screened for activity against bacterial and fungal strains.[5][9]
Structure-Activity Relationship (SAR) Insights
SAR studies correlate changes in a molecule's structure with changes in its biological activity. For ethyl 5-hydroxynicotinate derivatives, key insights can be drawn:
-
The 5-Position: Small, hydrophobic ether modifications at this position can enhance binding to hydrophobic pockets in enzymes. Introducing larger or more polar groups can be used to gain selectivity for a specific target.
-
The 3-Position: Converting the ester to an amide can introduce new hydrogen bond donors/acceptors, significantly altering the binding mode and improving potency. The choice of the amine component is critical for tuning properties.
-
The Pyridine Nitrogen: The nitrogen atom often acts as a key hydrogen bond acceptor. Its position and accessibility are critical for target engagement.
Role in Modern Drug Discovery
The ethyl 5-hydroxynicotinate scaffold is well-suited for modern, high-efficiency drug discovery paradigms.[12]
Diagram: Drug Discovery Pipeline
Caption: Integration of the scaffold into a modern drug discovery workflow.
-
High-Throughput Screening (HTS): A diverse library of derivatives can be synthesized and screened against a panel of biological targets to identify initial "hits."
-
Computational Chemistry: Before synthesis, virtual libraries of thousands of potential derivatives can be created and docked into the 3D structure of a target protein.[13] This in silico approach helps prioritize which compounds to synthesize, saving significant time and resources.
-
Fragment-Based Drug Discovery (FBDD): The core scaffold itself can be considered a "fragment." If it shows even weak binding to a target, it can be elaborated upon and "grown" into a more potent lead compound by adding functional groups that make additional favorable interactions.
The rapid evolution of artificial intelligence in drug discovery further enhances the value of such scaffolds. Generative AI models can suggest novel, synthesizable derivatives with predicted high activity and desirable drug-like properties, accelerating the journey from concept to clinical candidate.[14]
Conclusion and Future Directions
This compound is more than just a chemical reagent; it is a strategic starting point for the discovery of new medicines. Its synthetic accessibility, coupled with the proven biological relevance of the pyridine core, ensures its continued importance in the field. Future research will likely focus on applying novel synthetic methods to create even more complex and diverse analogs. The integration of AI and machine learning will undoubtedly accelerate the exploration of the vast chemical space accessible from this scaffold, leading to the identification of next-generation therapeutics with improved efficacy and safety profiles.
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The Strategic Application of Ethyl 5-Hydroxynicotinate Hydrochloride in Modern Medicinal Chemistry: A Technical Guide
Abstract
Ethyl 5-hydroxynicotinate hydrochloride is a versatile heterocyclic building block poised for significant applications in medicinal chemistry. Its unique electronic properties and strategically positioned functional groups—a nucleophilic hydroxyl group, an electrophilic ester, and a basic pyridine nitrogen—offer a trifecta of reactive sites for molecular elaboration. This guide provides an in-depth technical overview of the synthesis, chemical properties, and, most importantly, the potential applications of this scaffold in the design and discovery of novel therapeutic agents. We will explore its utility as a core structure in the development of kinase inhibitors, neuroprotective agents, and anti-inflammatory compounds, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Emerging Prominence of the 5-Hydroxynicotinate Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs. The introduction of a hydroxyl group at the 5-position, along with an ethyl ester at the 3-position, imbues the Ethyl 5-hydroxynicotinate scaffold with a unique combination of reactivity and potential for specific biological interactions. The hydrochloride salt form enhances its solubility and ease of handling in synthetic protocols. This guide will serve as a comprehensive resource for researchers looking to leverage the potential of this promising, yet under-explored, chemical entity.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug discovery.
Table 1: Physicochemical Properties of Ethyl 5-hydroxynicotinate
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃ | PubChem[1] |
| Molecular Weight | 167.16 g/mol | PubChem[1] |
| IUPAC Name | ethyl 5-hydroxypyridine-3-carboxylate | PubChem[1] |
| CAS Number | 59288-38-9 | PubChem[1] |
| Solubility | >25.1 µg/mL (at pH 7.4) | PubChem[1] |
Note: Data for the free base form. The hydrochloride salt (CAS: 1207194-50-0) is expected to have higher aqueous solubility.[2]
Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include a triplet for the ethyl group's methyl protons (~1.3 ppm), a quartet for the ethyl group's methylene protons (~4.3 ppm), and distinct aromatic proton signals for the pyridine ring. The hydroxyl proton would likely appear as a broad singlet, and the pyridine ring protons would show characteristic downfield shifts.
-
¹³C NMR (DMSO-d₆, 101 MHz): Characteristic peaks would be observed for the carbonyl carbon of the ester (~165 ppm), the carbons of the pyridine ring (in the aromatic region), and the carbons of the ethyl group.
-
FT-IR (KBr, cm⁻¹): Key vibrational bands would include a broad O-H stretch for the hydroxyl group, C-H stretching for the aromatic and aliphatic protons, a strong C=O stretch for the ester, and C=C and C=N stretching vibrations characteristic of the pyridine ring.
-
Mass Spectrometry (ESI-MS): The mass spectrum would be expected to show a prominent peak for the molecular ion [M+H]⁺ of the free base.
Synthesis of this compound
The reliable synthesis of the starting material is a critical first step in any medicinal chemistry campaign. A robust and scalable synthesis of Ethyl 5-hydroxynicotinate has been well-documented.
Experimental Protocol: Fischer Esterification of 5-Hydroxynicotinic Acid
This protocol is adapted from a procedure published in Organic Syntheses, a highly reputable source for reliable synthetic methods.
Diagram 1: Synthesis of Ethyl 5-hydroxynicotinate
Caption: Fischer esterification of 5-hydroxynicotinic acid.
Materials:
-
5-Hydroxynicotinic acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
To a suspension of 5-hydroxynicotinic acid in absolute ethanol, slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 5-hydroxynicotinate.
-
To prepare the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent. The precipitate is then collected by filtration and dried.
Potential Applications in Medicinal Chemistry
The trifunctional nature of this compound makes it an attractive starting material for the synthesis of a diverse range of bioactive molecules.
Kinase Inhibitors
The pyridine core is a well-established scaffold in the design of kinase inhibitors, often interacting with the hinge region of the ATP-binding pocket.[4] The hydroxyl group of Ethyl 5-hydroxynicotinate can act as a key hydrogen bond donor or acceptor, while the ester functionality provides a handle for further derivatization to explore interactions with other regions of the kinase.
Diagram 2: General Strategy for Kinase Inhibitor Synthesis
Caption: Synthetic strategy for kinase inhibitors.
Potential Targets:
-
Epidermal Growth Factor Receptor (EGFR): Dysregulation of EGFR is implicated in various cancers.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key target in anti-angiogenic therapies.
-
PIM Kinases: Serine/threonine kinases involved in cell survival and proliferation.[5]
-
AMP-activated protein kinase (AMPK): A potential target for metabolic diseases and cancer.[6]
Mechanism of Action of Pyridine-Based Kinase Inhibitors:
Many pyridine-containing kinase inhibitors are ATP-competitive, binding to the ATP pocket of the kinase.[7] The pyridine nitrogen often forms a crucial hydrogen bond with the "hinge" region of the kinase, a flexible loop of amino acids connecting the N- and C-lobes of the kinase domain. This interaction mimics the adenine portion of ATP, effectively blocking its binding and inhibiting the kinase's catalytic activity. The substituents on the pyridine ring, which can be readily introduced using this compound as a starting material, are crucial for achieving selectivity and potency by interacting with other residues within and around the ATP-binding site.
Diagram 3: Kinase Inhibition Mechanism
Caption: Competitive inhibition of kinase activity.
Neuroprotective Agents
The development of agents to protect neurons from damage is a critical area of research for neurodegenerative diseases. The antioxidant properties of phenolic compounds are well-established, and the 5-hydroxy-substituted pyridine ring in this compound presents an interesting scaffold for the development of novel neuroprotective agents.
Synthetic Approaches:
-
Derivatization of the hydroxyl group: To modulate antioxidant activity and improve blood-brain barrier permeability.
-
Introduction of pharmacophores: Known to interact with targets involved in neurodegeneration, such as monoamine oxidase (MAO) or cholinesterases.[8]
Anti-inflammatory Agents
Chronic inflammation is a hallmark of many diseases. The 5-hydroxynicotinic acid scaffold has been explored for the synthesis of compounds with anti-inflammatory properties, primarily through the inhibition of reactive oxygen species (ROS) production.[9] this compound provides a convenient starting point for creating libraries of derivatives to be screened for anti-inflammatory activity.
Potential Mechanisms:
-
Inhibition of Cyclooxygenase (COX) enzymes: Key enzymes in the inflammatory cascade.
-
Modulation of inflammatory signaling pathways: Such as the NF-κB pathway.[10]
Future Perspectives and Conclusion
This compound is a readily accessible and highly versatile building block with significant untapped potential in medicinal chemistry. Its strategic combination of functional groups allows for the facile synthesis of diverse libraries of compounds for screening against a wide range of biological targets. The exploration of this scaffold, particularly in the areas of kinase inhibition, neuroprotection, and anti-inflammatory drug discovery, is a promising avenue for the development of novel therapeutics. This guide provides a foundational framework to inspire and facilitate further research into the applications of this valuable chemical entity.
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- Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. (2023). Scientific Reports.
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- Pyridyl aminothiazoles as potent inhibitors of Chk1 with slow dissociation rates. (2012). Bioorganic & Medicinal Chemistry Letters.
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- Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. (2023). MDPI.
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An In-depth Technical Guide to the Spectroscopic Data of Ethyl 5-hydroxynicotinate Hydrochloride
Introduction to Ethyl 5-hydroxynicotinate Hydrochloride
Ethyl 5-hydroxynicotinate is a derivative of nicotinic acid (Vitamin B3). The hydrochloride salt form enhances its stability and solubility, making it more suitable for pharmaceutical applications. The structural integrity and purity of such compounds are critical, and spectroscopic methods provide the definitive means for their characterization. This guide will delve into the expected spectral signatures that confirm the molecular structure of this compound.
Molecular Structure:
Caption: Figure 1. Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the pyridine ring and the protons of the ethyl ester group. The protonation of the pyridine nitrogen by HCl will cause a significant downfield shift of the aromatic protons compared to the free base.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.8 - 9.0 | d | ~2.0 |
| H-4 | 8.5 - 8.7 | dd | ~2.0, ~8.5 |
| H-6 | 7.8 - 8.0 | d | ~8.5 |
| -OCH₂CH₃ | 4.3 - 4.5 | q | ~7.1 |
| -OCH₂CH₃ | 1.3 - 1.5 | t | ~7.1 |
| -OH | 10.0 - 12.0 | s (broad) | - |
| N-H | 13.0 - 15.0 | s (broad) | - |
Causality of Predictions: The electron-withdrawing effect of the protonated nitrogen and the ester group significantly deshields the aromatic protons, pushing their chemical shifts downfield. The ortho, meta, and para relationships between the protons lead to the predicted splitting patterns. The ethyl group protons will exhibit a characteristic quartet and triplet pattern due to their mutual coupling. The hydroxyl and N-H protons are expected to be broad and may exchange with residual water in the solvent.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 168 |
| C-5 | 155 - 158 |
| C-2 | 145 - 148 |
| C-4 | 140 - 143 |
| C-6 | 125 - 128 |
| C-3 | 120 - 123 |
| -OCH₂CH₃ | 62 - 65 |
| -OCH₂CH₃ | 14 - 16 |
Causality of Predictions: The carbonyl carbon of the ester is the most downfield signal. The aromatic carbons are in the typical range for a substituted pyridine ring, with their specific shifts influenced by the hydroxyl and ester substituents, as well as the protonated nitrogen. The aliphatic carbons of the ethyl group are found in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, N-H, C=O, and C-O bonds, as well as aromatic C-H and C=C stretching vibrations.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (phenol) | 3200 - 3600 | Strong, broad |
| N-H stretch (pyridinium) | 2800 - 3200 | Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 2980 | Medium |
| C=O stretch (ester) | 1720 - 1740 | Strong |
| C=C, C=N stretch (aromatic) | 1580 - 1650 | Medium to Strong |
| C-O stretch (ester) | 1250 - 1300 | Strong |
| C-O stretch (phenol) | 1150 - 1250 | Strong |
Causality of Predictions: The broadness of the O-H and N-H stretches is due to hydrogen bonding. The C=O stretch of the ester is a strong and sharp absorption, which is a key diagnostic peak. The aromatic ring vibrations and C-O stretches provide further confirmation of the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, Electrospray Ionization (ESI) would be a suitable technique.
Predicted Mass Spectrum Data:
-
Molecular Ion (M+H)⁺: m/z = 168.06 (for the free base, Ethyl 5-hydroxynicotinate)
-
Major Fragmentation Pathways:
-
Loss of ethylene (-28 Da) from the ethyl group to give an ion at m/z = 140.05.
-
Loss of the ethoxy group (-45 Da) to give an ion at m/z = 123.04.
-
Decarbonylation (-28 Da) of the fragment at m/z = 123.04 to give an ion at m/z = 95.05.
-
Caption: Figure 2. Predicted ESI-MS Fragmentation Pathway.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse ¹H spectrum with a 90° pulse.
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a sufficient number of scans for adequate signal intensity.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Reference the spectra to the residual solvent peak.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Optimize the source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.
-
For fragmentation studies, perform MS/MS analysis by selecting the molecular ion and applying collision-induced dissociation (CID).
-
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1][2] It may cause skin and eye irritation.[1] Work in a well-ventilated area or a fume hood to avoid inhalation of any dust.[1][2] Store the compound in a tightly closed container in a cool, dry place.[1][2]
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound. The predicted NMR, IR, and MS data serve as a valuable reference for researchers and scientists involved in the synthesis, quality control, and analysis of this compound. The provided protocols offer a starting point for the experimental determination of its spectroscopic properties.
References
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Sources
An In-depth Technical Guide to the Solubility and Stability of Ethyl 5-hydroxynicotinate Hydrochloride
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is paramount. This guide provides a comprehensive technical overview of the critical attributes of solubility and stability for Ethyl 5-hydroxynicotinate hydrochloride. As a hydrochloride salt of a pyridine derivative, this compound presents a unique set of characteristics that must be meticulously evaluated to ensure the development of a safe, effective, and stable pharmaceutical product.
This document moves beyond a simple recitation of facts, instead offering a strategic and methodological framework for the characterization of this compound. The protocols and insights provided herein are designed to be self-validating, empowering researchers to not only generate robust data but also to comprehend the underlying scientific principles that govern the behavior of this molecule.
Part 1: Foundational Principles of Solubility and Stability
The journey of a drug candidate from the laboratory to the clinic is paved with a series of critical assessments. Among the most fundamental of these are the determination of its solubility and stability. For this compound, the hydrochloride salt form is likely utilized to enhance the aqueous solubility of the parent molecule, a common strategy in pharmaceutical development. However, the introduction of the salt can also influence its stability profile.
A comprehensive understanding of these two parameters is not merely an academic exercise; it directly impacts:
-
Bioavailability: The extent and rate at which the API is absorbed and becomes available at the site of action is intrinsically linked to its solubility.
-
Formulation Development: The choice of excipients, manufacturing processes, and final dosage form are all dictated by the solubility and stability of the API.
-
Regulatory Approval: Regulatory bodies such as the FDA and EMA mandate extensive stability data to ensure the safety and efficacy of the drug product over its shelf life.
-
Cost-Effectiveness: A well-characterized API is less likely to encounter costly and time-consuming setbacks during later stages of development.
Part 2: A Methodical Approach to Solubility Characterization
The solubility of an API is not a single value but rather a profile that is dependent on various environmental factors. A thorough investigation into the solubility of this compound should be systematic and cover a range of conditions that mimic both physiological and manufacturing environments.
Equilibrium Solubility Determination: The Shake-Flask Method
The shake-flask method remains the gold standard for determining equilibrium solubility due to its simplicity and reliability.
Experimental Protocol:
-
Preparation of Media: Prepare a series of aqueous solutions with varying pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the gastrointestinal tract. Additionally, include purified water and relevant organic solvents (e.g., ethanol, propylene glycol, polyethylene glycol) that may be used in formulation.
-
Sample Preparation: Add an excess amount of this compound to a known volume of each medium in a sealed container. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Agitate the samples at a constant temperature (typically 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.
-
Sample Analysis: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm filter to remove any particulate matter.
-
Quantification: Analyze the concentration of the dissolved API in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Data Presentation:
The results of the solubility studies should be compiled into a clear and concise table for easy comparison.
| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) |
| Purified Water | ~ | 25 | [Insert Data] |
| 0.1 N HCl | 1.2 | 37 | [Insert Data] |
| Acetate Buffer | 4.5 | 37 | [Insert Data] |
| Phosphate Buffer | 6.8 | 37 | [Insert Data] |
| Phosphate Buffer | 7.4 | 37 | [Insert Data] |
| Ethanol | - | 25 | [Insert Data] |
| Propylene Glycol | - | 25 | [Insert Data] |
Intrinsic Dissolution Rate (IDR)
While equilibrium solubility provides information on the maximum amount of API that can be dissolved, the IDR offers insights into the rate of dissolution. This is particularly important for predicting in vivo performance. The IDR is determined by exposing a constant surface area of the compressed API to a dissolution medium and measuring the rate of appearance of the dissolved substance over time.
Part 3: Developing a Robust Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the API in the presence of its degradation products, impurities, and excipients. The development of such a method is a cornerstone of any stability study.
The Workflow of Method Development and Validation
The development and validation of a stability-indicating HPLC method is a systematic process that involves several key stages.
Caption: Workflow for Stability-Indicating Method Development and Validation.
Forced Degradation Studies: Unveiling Potential Liabilities
Forced degradation, or stress testing, is a critical component of developing a stability-indicating method. It involves subjecting the API to conditions more severe than those it would likely encounter during storage and handling. The goal is to generate potential degradation products and demonstrate the method's ability to separate them from the parent compound.
Experimental Protocol:
-
Acid and Base Hydrolysis: Treat separate solutions of this compound with a strong acid (e.g., 0.1 N HCl) and a strong base (e.g., 0.1 N NaOH) at elevated temperatures (e.g., 60 °C).
-
Oxidative Degradation: Expose a solution of the API to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.
-
Thermal Degradation: Subject the solid API to dry heat (e.g., 80 °C) for an extended period.
-
Photodegradation: Expose both the solid API and a solution of the API to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Analysis: Analyze the stressed samples at various time points using the developed HPLC method to track the formation of degradation products and the decrease in the parent API peak.
Part 4: A Multi-faceted Approach to Stability Assessment
A comprehensive stability assessment of this compound should encompass its behavior in both the solid and solution states, as well as its compatibility with potential excipients.
Solid-State Characterization
The solid-state properties of an API can significantly impact its stability, solubility, and manufacturability.
-
Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between the sample and a reference as a function of temperature. DSC can be used to determine the melting point, purity, and presence of different polymorphic forms.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is useful for identifying the temperature at which the compound begins to decompose and for quantifying the loss of volatiles.
-
X-ray Powder Diffraction (XRPD): XRPD is a powerful tool for determining the crystallinity of a material. An amorphous form of an API is typically more soluble but also less stable than its crystalline counterpart.
Solution-State Stability
The stability of this compound in solution is a critical parameter, especially for the development of liquid dosage forms or for understanding its behavior in vivo.
-
pH-Rate Profile: A pH-rate profile is generated by studying the degradation rate of the API in a series of buffers with different pH values at a constant temperature. This information is invaluable for formulating a stable liquid product.
-
Temperature Effects and Arrhenius Kinetics: By studying the degradation rate at several elevated temperatures, the Arrhenius equation can be used to predict the degradation rate at lower temperatures, such as those encountered during storage. This is a cornerstone of shelf-life prediction.
Excipient Compatibility Studies
Excipients are essential components of most pharmaceutical formulations, but they can also interact with the API and affect its stability. Excipient compatibility studies involve mixing the API with various common excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate) and storing the mixtures under accelerated conditions (e.g., 40 °C/75% RH). The samples are then analyzed at predetermined time points for the appearance of degradation products and any changes in physical appearance.
Caption: Interrelated Components of a Comprehensive Stability Assessment.
Part 5: Synthesizing the Data for Informed Decision-Making
The data generated from the solubility and stability studies are not merely a collection of numbers; they are a roadmap for the successful development of this compound.
-
Solubility data will guide the selection of a suitable dosage form. For instance, if the aqueous solubility is low, formulation strategies such as particle size reduction or the use of solubilizing agents may be necessary.
-
Stability data will inform the selection of appropriate packaging, storage conditions, and the determination of the drug product's shelf life. The identification of degradation products is also a critical step in ensuring the safety of the final product.
By following the methodical and scientifically grounded approach outlined in this guide, researchers and drug development professionals can build a comprehensive understanding of the solubility and stability of this compound, thereby paving the way for its successful translation into a safe and effective medicine.
References
- ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Pharmaceutical Preformulation and Formulation: A Practical Guide from Candidate Drug Selection to Commercial Dosage Form. Edited by Mark Gibson, CRC Press. [Link]
- Remington: The Science and Practice of Pharmacy. Edited by Adeboye Adejare, Academic Press. [Link]
The Strategic Role of Ethyl 5-Hydroxynicotinate Hydrochloride in Modern Heterocyclic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel functional molecules. Among the myriad of substituted pyridines, ethyl 5-hydroxynicotinate hydrochloride emerges as a particularly versatile and strategic building block. Its trifunctional nature, possessing a nucleophilic hydroxyl group, an electrophilic ester, and a modifiable pyridine nitrogen, offers a rich platform for the construction of a diverse array of complex heterocyclic systems. This guide provides a comprehensive technical overview of the role of this compound in heterocyclic synthesis, detailing its reactivity, key transformations, and proven experimental protocols.
Core Attributes of this compound: A Trifunctional Platform
This compound presents a unique combination of reactive sites within a single, readily accessible molecule. Understanding the interplay of these functionalities is paramount to harnessing its full synthetic potential.
-
The Phenolic Hydroxyl Group: This nucleophilic center is the primary site for a variety of substitution reactions, most notably O-alkylation and O-arylation. Its reactivity can be readily modulated by the choice of base and reaction conditions, allowing for the introduction of a wide range of substituents.
-
The Ethyl Ester Moiety: This electrophilic group can undergo classical ester transformations such as hydrolysis, amidation, and reduction. These modifications are crucial for the introduction of new functionalities or for facilitating subsequent cyclization reactions.
-
The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen allows for N-alkylation and N-oxidation. The hydrochloride form of the starting material implies that the pyridine nitrogen is protonated, which can influence its reactivity and solubility. In many synthetic applications, a deprotonation step is necessary to liberate the nucleophilic nitrogen for subsequent reactions.
The strategic positioning of these three groups on the pyridine ring allows for a diverse range of synthetic manipulations, leading to the formation of fused heterocyclic systems with significant biological and material properties.
Key Synthetic Transformations and Applications
The utility of this compound is best illustrated through its application in the synthesis of various heterocyclic scaffolds. The following sections detail key reaction types and provide illustrative experimental protocols.
O-Alkylation: Gateway to Fused Pyridine Ethers
The hydroxyl group of ethyl 5-hydroxynicotinate is a prime target for alkylation, a key step in the synthesis of various fused ether-containing heterocycles. The Mitsunobu reaction, in particular, has proven to be an effective method for this transformation, allowing for the introduction of a variety of alkyl groups under mild conditions.[1][2][3]
A notable application is the synthesis of thieno[3,2-b]pyridine derivatives, which are of interest as negative allosteric modulators of metabotropic glutamate receptor subtype 5.[1] In this synthesis, ethyl 5-hydroxynicotinate serves as a key precursor for the formation of an ether linkage.
Experimental Protocol: Mitsunobu Reaction for the Synthesis of Ethyl 5-((S)-tetrahydrofuran-3-yloxy)nicotinate [1][4]
This protocol describes the O-alkylation of ethyl 5-hydroxynicotinate with (S)-tetrahydrofuran-3-ol.
Materials:
-
Ethyl 5-hydroxynicotinate (or its hydrochloride salt, with prior neutralization)
-
(S)-Tetrahydrofuran-3-ol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of ethyl 5-hydroxynicotinate (1.0 eq) and (S)-tetrahydrofuran-3-ol (1.2 eq) in anhydrous THF, add triphenylphosphine (1.5 eq) at room temperature under an inert atmosphere.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 5-((S)-tetrahydrofuran-3-yloxy)nicotinate.
Data Table: Reaction Parameters for Mitsunobu O-Alkylation
| Parameter | Value |
| Starting Material | Ethyl 5-hydroxynicotinate |
| Reagent | (S)-Tetrahydrofuran-3-ol |
| Coupling Agents | PPh₃, DIAD |
| Solvent | Anhydrous THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
The resulting ethyl 5-alkoxynicotinate can then be further elaborated. For instance, hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling, can lead to the final thieno[3,2-b]pyridine-5-carboxamide derivatives.[1]
O-Arylation: Building Biaryl Ether Linkages via Ullmann Condensation
The synthesis of biaryl ethers is a fundamental transformation in organic chemistry, and the Ullmann condensation offers a classic and effective method for this purpose.[5] While direct examples starting from this compound are not abundant in the readily available literature, the principle of the reaction is highly applicable. The reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.
In a potential synthetic route, ethyl 5-hydroxynicotinate would act as the phenolic component, reacting with a suitable aryl halide in the presence of a copper catalyst and a base.
Conceptual Protocol: Ullmann Condensation for O-Arylation
This protocol outlines a general procedure for the copper-catalyzed O-arylation of ethyl 5-hydroxynicotinate.
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide or bromide)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., 1,10-phenanthroline or L-proline)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
High-boiling polar solvent (e.g., DMF, DMSO, or NMP)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the aryl halide (1.2 eq), CuI (0.1-0.2 eq), the ligand (0.2-0.4 eq), and the base (2.0-3.0 eq).
-
Add the high-boiling polar solvent and degas the mixture.
-
Heat the reaction mixture to 100-160 °C under an inert atmosphere and stir for 12-48 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The resulting ethyl 5-aryloxynicotinates are valuable intermediates for the synthesis of fused heterocyclic systems containing a biaryl ether linkage, a common motif in many biologically active molecules.
Annulation Reactions: Construction of Fused Pyridine Systems
The strategic placement of the hydroxyl and ester groups in ethyl 5-hydroxynicotinate makes it an ideal substrate for annulation reactions to construct fused bicyclic systems such as furo[3,2-b]pyridines and pyrido[2,3-d]pyrimidines.
Furo[3,2-b]pyridines are a class of heterocyclic compounds that have garnered significant interest due to their presence in various kinase inhibitors and modulators of the Hedgehog signaling pathway.[6] A common synthetic strategy involves the O-alkylation of a hydroxypyridine derivative with an α-haloester, followed by an intramolecular cyclization.
Conceptual Protocol: Synthesis of a Furo[3,2-b]pyridine Scaffold
This protocol outlines a potential pathway to a furo[3,2-b]pyridine core starting from ethyl 5-hydroxynicotinate.
Step 1: O-Alkylation
-
React ethyl 5-hydroxynicotinate with an α-bromoacetate (e.g., ethyl bromoacetate) in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetone or DMF) to yield the corresponding ether derivative.
Step 2: Intramolecular Cyclization (e.g., Dieckmann Condensation)
-
Treat the ether derivative from Step 1 with a strong base (e.g., sodium ethoxide) in an anhydrous solvent (e.g., ethanol or toluene) to induce an intramolecular Dieckmann condensation, forming the fused furanone ring.
-
Subsequent hydrolysis and decarboxylation of the resulting β-keto ester can yield the desired furo[3,2-b]pyridin-3(2H)-one.
Pyrido[2,3-d]pyrimidines are another important class of fused heterocycles with a wide range of biological activities, including anticancer and kinase inhibitory properties.[7][8] A common synthetic approach involves the construction of the pyrimidine ring onto a pre-existing pyridine core.
While direct protocols starting from this compound are not readily found, a plausible synthetic route would involve the conversion of the hydroxyl group to an amino group.
Conceptual Protocol: Transformation to 5-Aminonicotinic Acid Derivatives and Cyclization
This protocol outlines a hypothetical pathway to pyrido[2,3-d]pyrimidines.
Step 1: Conversion of Hydroxyl to Amino Group
-
A multi-step sequence would be required, for example, via a Bucherer-Bergs reaction or a related amination protocol to convert the phenolic hydroxyl group into a primary amine, yielding ethyl 5-aminonicotinate.
Step 2: Pyrimidine Ring Formation
-
The resulting ethyl 5-aminonicotinate can then be reacted with various reagents to construct the pyrimidine ring. For instance, reaction with formamide or urea could lead to the formation of the pyrido[2,3-d]pyrimidin-4(3H)-one core.[7]
The Role of the Hydrochloride Salt
The use of ethyl 5-hydroxynicotinate as its hydrochloride salt has several practical implications in synthesis:
-
Stability and Handling: The salt form is often more crystalline and stable than the free base, making it easier to handle and store.
-
Solubility: The hydrochloride salt may exhibit different solubility profiles compared to the free base, which can be advantageous in certain solvent systems.
-
Reactivity Modulation: The protonated pyridine nitrogen is deactivated towards electrophilic attack. This can be a strategic advantage to prevent unwanted side reactions at the nitrogen atom. However, for reactions requiring a nucleophilic pyridine nitrogen, a deprotonation step with a suitable base is a necessary prerequisite.
Conclusion and Future Perspectives
This compound stands as a valuable and versatile building block in the arsenal of the synthetic chemist. Its trifunctional nature provides multiple handles for derivatization and cyclization, enabling the construction of a wide range of medicinally and materially relevant heterocyclic compounds. The strategic manipulation of its hydroxyl, ester, and pyridine nitrogen functionalities allows for the synthesis of complex fused systems such as thieno[3,2-b]pyridines, furo[3,2-b]pyridines, and pyrido[2,3-d]pyrimidines.
Future research in this area will likely focus on the development of novel, more efficient, and stereoselective methods for the derivatization of this compound. The exploration of its use in multicomponent reactions and flow chemistry could further expand its synthetic utility and accelerate the discovery of new bioactive molecules. As the demand for novel heterocyclic scaffolds continues to grow, the strategic importance of versatile building blocks like this compound is set to increase, solidifying its role as a key player in the future of heterocyclic synthesis.
References
- Maurer, M. A., et al. (2022). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. Journal of Medicinal Chemistry, 65(9), 6673–6691. [Link]
- Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]
- Wikipedia. (n.d.). Mitsunobu reaction. In Wikipedia.
- Maurer, M. A., et al. (2022). Supporting Information for Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5.
- Shaker, Y. M. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 979. [Link]
- Wikipedia. (n.d.). Ullmann condensation. In Wikipedia.
- GalChimia. (2019, October 21). Catalytic Mitsunobu: The face-lift of a workhorse. [Link]
- Khan, I., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4944. [Link]
- Wikipedia. (n.d.). Ullmann reaction. In Wikipedia.
- Chen, J., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis.
- Organic Syntheses. (n.d.). PEPTIDE SYNTHESES USING N-ETHYL-5-PHENYLISOXAZOLIUM-3'-SULFONATE: CARBOBENZOXY-L-ASPARAGINYL-L-LEUCINE METHYL ESTER; N-CARBOBENZOXY-3-HYDROXY-L-PROLYLGLYCYLGLYCINE ETHYL ESTER.
- Google Patents. (n.d.). CN106957262A - A kind of preparation method of ethyl nicotinate.
- ResearchGate. (n.d.). Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid.
- Shamroukh, A. H., et al. (2011). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 3(6), 734-772. [Link]
- Abdel-Hafez, S. H., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200844. [Link]
- Hassan, G. S., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
- El-Gazzar, A. R. B. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12763–12781. [Link]
- LookChem. (n.d.). Cas 272-62-8,furo[3,2-b]pyridine.
- Hradil, P., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1149–1153. [Link]
- Eureka | Patsnap. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
- ResearchGate. (n.d.). Mn(III)-Based Oxidative Cyclization of 2-((2-Arylamino)ethyl)malonates: Synthesis of Quinolines via Dihydroquinolinedicarboxylates.
- Tumkevicius, S., et al. (2006). Synthesis of ethyl N-(6-substituted 5-cyano-2-methyl- thiopyrimidin-4-yl)glycinates and their cyclisation to pyrrolo[2,3-d]pyrimidines. Chemija, 17(1), 45-50. [Link]
- Dyachenko, V. D. (2010). Multicomponent one-pot synthesis of pyrido[3',2':4,5]thieno[3,2-b]pyridines as a novel approach to condensed pyridines.
- ResearchGate. (n.d.). Thienopyridines: Synthesis, Properties, and Biological Activity.
- Hafez, H. N., et al. (2008). Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[1][2][4]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[1][2][4]triazine Derivatives. Molecules, 13(8), 1595–1607. [Link]
- Zhuravlev, F. A., & Zaikin, P. A. (2018). Synthesis of thiazoles by desulfurative cyclization/ring expansion cascade reaction of S-azirinyl xanthates: two mechanistically distinct radical pathways. Organic Chemistry Frontiers, 5(11), 1784–1793. [Link]
- PubMed. (n.d.). Synthesis of Quinoxaline Derivatives via Tandem Oxidative Azidation/Cyclization Reaction of N-Arylenamines.
- PubMed Central. (n.d.). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines.
- Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
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An In-depth Technical Guide to Ethyl 5-hydroxynicotinate Hydrochloride: From Synthesis to Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-hydroxynicotinate, a hydroxylated derivative of the B vitamin niacin, has emerged as a valuable and versatile building block in the fields of medicinal chemistry and organic synthesis. Its unique electronic and structural features make it a sought-after intermediate in the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of Ethyl 5-hydroxynicotinate and its hydrochloride salt, with a focus on its role in drug discovery.
The Genesis of a Key Intermediate: Synthesis and Characterization
While the precise moment of the first synthesis of Ethyl 5-hydroxynicotinate is not prominently documented as a singular discovery, its preparation is a logical extension of the rich chemistry of nicotinic acid and its derivatives. The compound is primarily synthesized through the esterification of its parent carboxylic acid, 5-hydroxynicotinic acid.
Protocol for the Synthesis of Ethyl 5-hydroxynicotinate
A robust and high-yielding procedure for the preparation of Ethyl 5-hydroxynicotinate has been published in the peer-reviewed journal Organic Syntheses, a testament to its significance as a reliable chemical preparation.[1][2]
Reaction Scheme:
A simplified reaction scheme for the synthesis of Ethyl 5-hydroxynicotinate.
Step-by-Step Methodology: [1][2]
-
Reaction Setup: To a dried reaction flask containing 5-hydroxynicotinic acid, absolute ethanol is added to form a suspension.
-
Catalyst Addition: A catalytic amount of concentrated sulfuric acid is carefully added to the stirred suspension.
-
Reflux: The reaction mixture is heated to reflux (approximately 90-100°C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is reduced under vacuum.
-
Neutralization and Extraction: The resulting mixture is neutralized with a saturated aqueous solution of sodium bicarbonate to a pH of 8. The aqueous layer is then extracted multiple times with ethyl acetate.
-
Drying and Evaporation: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
Final Product: The resulting crude product is further dried under high vacuum to yield Ethyl 5-hydroxynicotinate as a white to off-white solid.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 5-Hydroxynicotinic Acid | [1][2] |
| Reagent | Absolute Ethanol | [1][2] |
| Catalyst | Concentrated Sulfuric Acid | [1][2] |
| Reaction Time | ~18 hours | [3] |
| Yield | 72-95% | [1] |
| Purity | >97% | [1] |
Preparation of Ethyl 5-hydroxynicotinate Hydrochloride
General Protocol:
-
Dissolve the synthesized Ethyl 5-hydroxynicotinate in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent.
-
The hydrochloride salt will precipitate out of the solution.
-
The precipitate is then collected by filtration, washed with the anhydrous solvent, and dried under vacuum.
Application in Drug Discovery: A Versatile Scaffold
The true value of this compound lies in its application as an intermediate in the synthesis of complex, biologically active molecules. Its pyridine ring system and reactive hydroxyl and ester functionalities provide multiple points for chemical modification.
Case Study: Synthesis of Nitric Oxide Synthase (NOS) Inhibitors
A notable application of Ethyl 5-hydroxynicotinate is in the development of selective inhibitors of nitric oxide synthase (NOS).[3] These inhibitors have therapeutic potential in conditions where nitric oxide production is dysregulated.
In a patented synthetic route, Ethyl 5-hydroxynicotinate serves as a key starting material. The hydroxyl group is utilized for further chemical transformations to build the final inhibitor molecule. This underscores the compound's utility in constructing complex pharmacophores for targeted therapeutic intervention.[3]
Broader Applications in Medicinal Chemistry
Ethyl 5-hydroxynicotinate is also employed in the synthesis of various other classes of compounds. For instance, it has been used in the preparation of negative allosteric modulators of metabotropic glutamate receptor subtype 5 (mGlu₅), which are of interest for treating neurological and psychiatric disorders.[4] Furthermore, it has been utilized in the synthesis of complex natural product analogues, such as the Daphniphyllum alkaloids, which exhibit a range of biological activities.[5][6][7]
Biological Context: The Significance of the 5-Hydroxynicotinic Acid Moiety
The parent compound, 5-hydroxynicotinic acid, is a nicotinic acid analog and has been investigated for its own biological effects.[8][9] Studies have shown that derivatives of 5-hydroxynicotinic acid can possess cardioprotective properties.[10][11] This suggests that the 5-hydroxypyridine-3-carboxylic acid scaffold present in Ethyl 5-hydroxynicotinate may confer desirable pharmacological properties to the molecules it is incorporated into.
Conclusion
This compound has transitioned from a simple derivative of nicotinic acid to a key building block in modern drug discovery. Its straightforward and high-yielding synthesis, coupled with its versatile chemical reactivity, makes it an invaluable tool for medicinal chemists. As the quest for novel and more effective therapeutics continues, the strategic application of intermediates like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.
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A Senior Application Scientist's Guide to Ethyl 5-Hydroxynicotinate Hydrochloride: A Versatile Building Block for Complex Molecule Synthesis
Abstract
Ethyl 5-hydroxynicotinate hydrochloride is a strategically important heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique trifunctional architecture—comprising a pyridine core, a nucleophilic hydroxyl group, and a modifiable ethyl ester—provides three distinct points for molecular diversification. This guide offers an in-depth analysis of its chemical properties, synthetic utility, and strategic application in the construction of complex, biologically active molecules. We will explore key reaction pathways, provide validated experimental protocols, and discuss the rationale behind its use in generating libraries of compounds for screening and lead optimization, particularly in the development of kinase inhibitors and anti-inflammatory agents.[1] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.
Introduction to this compound
The value of a chemical building block is defined by its ability to serve as a reliable and versatile starting point for the synthesis of more complex structures. This compound excels in this role due to its inherent structural features, which offer a blend of stability and controlled reactivity.
Molecular Overview
At its core, the molecule is a pyridine derivative, specifically ethyl 5-hydroxypyridine-3-carboxylate.[2] The hydrochloride salt form enhances its stability and improves its handling characteristics as a solid.
The structure features three key functional groups, each presenting a "handle" for subsequent chemical modification:
-
The 5-Hydroxyl Group: A potent nucleophile, ideal for forming ethers and esters, allowing for the introduction of a wide variety of substituents.
-
The Ethyl Ester at the 3-position: Susceptible to hydrolysis or amidation, enabling the creation of carboxylic acids or amide libraries, which are crucial for tuning solubility and biological interactions.
-
The Pyridine Nitrogen: A basic site that can be protonated, N-alkylated, or involved in coordinating to metal ions within the active sites of enzymes.[1]
Physicochemical Properties
A clear understanding of the molecule's physical and chemical properties is fundamental for its effective use in synthesis.
| Property | Value | Source |
| IUPAC Name | ethyl 5-hydroxypyridine-3-carboxylate | PubChem[2] |
| Molecular Formula | C₈H₉NO₃ | PubChem[2] |
| Molecular Weight | 167.16 g/mol | PubChem[2] |
| CAS Number | 59288-38-9 (Free Base) | PubChem[2] |
| CAS Number | 1207194-50-0 (Hydrochloride) | FINETECH INDUSTRY[3] |
| Solubility | >25.1 µg/mL (at pH 7.4) | PubChem[2] |
The Strategic Advantage: Analyzing the Functional Groups
The true power of Ethyl 5-hydroxynicotinate lies in the orthogonal reactivity of its functional groups. This allows for selective modification, a critical requirement in multi-step synthesis. For instance, the phenolic hydroxyl group can be selectively alkylated under basic conditions without affecting the ester, while the ester can be selectively amidated using coupling agents, leaving the hydroxyl group untouched for later-stage functionalization. This strategic orthogonality is paramount in accelerating the discovery of novel chemical entities.[4]
Caption: Functional group reactivity map of Ethyl 5-hydroxynicotinate.
Synthesis of the Building Block
While commercially available, understanding the synthesis of Ethyl 5-hydroxynicotinate is valuable for custom isotopic labeling or large-scale production. The most common route involves the direct esterification of 5-hydroxynicotinic acid.
Common Synthetic Route: Fischer Esterification
The synthesis is typically achieved via a Fischer esterification of 5-hydroxynicotinic acid with ethanol in the presence of an acid catalyst. While traditional mineral acids (like H₂SO₄) are effective, the use of solid acid catalysts is gaining traction in industrial settings to simplify purification and reduce acidic waste streams.[5]
Detailed Experimental Protocol: Esterification via Solid Acid Catalyst
This protocol is adapted from methodologies described for nicotinic acid esterification.[5]
-
Reactor Setup: To a 500 mL four-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 5-hydroxynicotinic acid (139.1 g, 1.0 mol), absolute ethanol (138.2 g, 3.0 mol), and toluene (150 mL).
-
Catalyst Addition: Add a solid acid catalyst, such as HND230 (14 g, ~10% w/w of the acid), to the suspension.[5]
-
Initial Reaction: Stir the mixture and heat to 60°C for 4 hours.
-
Dehydration: Increase the temperature to initiate reflux (~80-90°C) and begin azeotropic removal of water using a Dean-Stark trap. Continue until no more water is collected.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to recover the solid acid catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to remove toluene and excess ethanol. The resulting crude oil (Ethyl 5-hydroxynicotinate) can be further purified by vacuum distillation or crystallization to yield the final product.
-
Salt Formation: For the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a stoichiometric amount of HCl in a solvent, until precipitation is complete. Filter and dry the resulting solid.
Caption: Workflow for the synthesis of Ethyl 5-hydroxynicotinate.
Core Applications in Complex Molecule Synthesis
The true utility of this compound is demonstrated by its application in building complex molecular architectures. The following sections detail validated synthetic transformations at each of its key functional groups.
The 5-Hydroxyl Group: A Nucleophilic Handle for Etherification
The phenolic hydroxyl group is arguably the most versatile handle for introducing molecular diversity. O-alkylation to form ethers is a common strategy to modulate properties like lipophilicity, metabolic stability, and target engagement.
Causality Behind Experimental Choice: The Mitsunobu reaction is often preferred over a standard Williamson ether synthesis for this transformation.[1] While the Williamson synthesis requires a strong base which could potentially hydrolyze the ester, the Mitsunobu reaction proceeds under mild, neutral conditions, preserving the ester functionality and typically leading to higher yields with sensitive substrates.
Case Study & Protocol: Synthesis of Ethyl 5-phenoxynicotinate
This protocol describes the synthesis of an analog that serves as a building block for kinase inhibitors and anti-inflammatory agents.[1]
-
Reactor Setup: In a flame-dried, N₂-purged round-bottom flask, dissolve Ethyl 5-hydroxynicotinate (1.67 g, 10 mmol), phenol (1.04 g, 11 mmol), and triphenylphosphine (PPh₃) (2.89 g, 11 mmol) in anhydrous THF (50 mL).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (2.22 g, 11 mmol) dropwise to the stirred solution over 15 minutes. A color change and/or formation of a precipitate is typically observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding 20 mL of water. Remove the THF under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield Ethyl 5-phenoxynicotinate.
Caption: Experimental workflow for Mitsunobu etherification.
The Ethyl Ester: A Gateway to Amides
Amide bonds are a cornerstone of medicinal chemistry. Converting the ethyl ester of our building block to an amide is a straightforward yet powerful method for exploring structure-activity relationships (SAR). This is typically achieved by direct aminolysis with a primary or secondary amine, often facilitated by heat or a Lewis acid catalyst.
Protocol: Synthesis of 5-Hydroxy-N-benzylnicotinamide
-
Setup: In a sealed tube, combine Ethyl 5-hydroxynicotinate (1.67 g, 10 mmol) and benzylamine (2.14 g, 20 mmol).
-
Reaction: Heat the mixture to 100-120°C for 8-12 hours.
-
Purification: Cool the reaction mixture to room temperature. The product will often crystallize upon cooling. The solid can be triturated with diethyl ether, filtered, and dried to yield the desired amide. Alternatively, if the product is an oil, it can be purified by silica gel chromatography.
Strategic Integration in Drug Discovery
The true potential of this compound is realized when it is integrated into broader drug discovery campaigns. Its structure is well-suited for both fragment-based drug discovery (FBDD) and as a key component in multicomponent reactions (MCRs) to rapidly generate molecular libraries.[6] The ability to quickly synthesize dozens or hundreds of analogs from a common core is a significant accelerator in the hit-to-lead process.[4][7]
Caption: Logical flow from building block to lead compound in drug discovery.
Handling, Storage, and Safety
Proper handling of all chemical reagents is critical for laboratory safety. This compound and its parent compound have associated hazards that must be managed with appropriate personal protective equipment (PPE) and engineering controls.
| Hazard Class | Precautionary Statement | Source |
| Acute Toxicity (Oral) | Harmful if swallowed. Do not eat, drink or smoke when using this product. | Sigma-Aldrich[8] |
| Eye Damage/Irritation | Causes serious eye irritation/damage. Wear eye protection/face protection. | Fisher Scientific, Sigma-Aldrich[8][9] |
| Skin Sensitization | May cause an allergic skin reaction. Avoid breathing dust. Wear protective gloves. | Sigma-Aldrich[8] |
| Health Hazard | Suspected of causing genetic defects. Suspected of causing cancer. Obtain special instructions before use. | Sigma-Aldrich[8] |
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9][10] First Aid:
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[8]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[8][9]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[8]
Conclusion
This compound is more than just a chemical reagent; it is a versatile platform for innovation in medicinal chemistry. Its trifunctional nature provides a robust and reliable foundation for the synthesis of complex molecular architectures. By enabling chemists to rapidly and systematically explore chemical space around a privileged heterocyclic core, it accelerates the identification and optimization of novel therapeutic agents. Understanding its reactivity, mastering its handling, and strategically applying it in synthesis programs are key skills for any scientist involved in modern drug discovery.
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Theoretical studies on Ethyl 5-hydroxynicotinate hydrochloride
An In-Depth Technical Guide: Theoretical and Computational Elucidation of Ethyl 5-Hydroxynicotinate Hydrochloride
Preamble: The Rationale for a Computational Deep Dive
Ethyl 5-hydroxynicotinate, a pyridine derivative, represents a versatile scaffold in medicinal chemistry and materials science.[1] Its functional groups—an ester, a hydroxyl group, and a pyridine ring—offer multiple sites for modification, making it a valuable building block for novel therapeutic agents and functional materials. The hydrochloride salt is of particular interest, as protonation of the pyridine nitrogen significantly alters the molecule's electronic profile, solubility, and intermolecular interaction potential, which are critical parameters in drug development.
This guide eschews a conventional review format. Instead, it serves as a strategic whitepaper, outlining a comprehensive theoretical framework to dissect this compound at a quantum chemical level. We will not merely list data; we will explore the causality behind the computational choices, providing a robust, self-validating protocol for researchers seeking to understand and predict the molecule's behavior. The methodologies detailed herein are synthesized from established best practices in computational chemistry, providing a blueprint for a thorough in silico characterization.[2][3]
Part I: Molecular Geometry Optimization and Conformational Stability
Expertise & Causality: Before any properties can be accurately predicted, the molecule's most stable three-dimensional structure—its global minimum on the potential energy surface (PES)—must be determined. The geometry of the protonated molecule dictates its steric and electronic properties. Density Functional Theory (DFT) is the method of choice for this task, offering a superior balance of computational cost and accuracy for organic molecules. The B3LYP functional is a well-regarded hybrid functional, and the 6-311++G(d,p) basis set is sufficiently flexible to describe the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurately representing bonding environments.[2]
Protocol 1: Geometry Optimization and Frequency Calculation
-
Initial Structure Construction: Build the structure of Ethyl 5-hydroxynicotinate and add a proton to the pyridine nitrogen atom. The initial geometry can be generated using standard molecular modeling software.
-
Computational Method Selection: Employ the Gaussian 09/16 software package or a similar quantum chemistry suite.
-
Optimization Keyword Specification:
-
#p B3LYP/6-311++G(d,p): Specifies the theory level.
-
Opt: Requests a geometry optimization to the nearest stationary point.
-
Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to derive thermochemical and vibrational data.
-
SCRF=(Solvent=Water): An optional but recommended keyword to simulate an aqueous environment, which is more biologically relevant than the gas phase.
-
-
Execution and Analysis: Run the calculation. Post-processing involves verifying the absence of imaginary frequencies and extracting the optimized Cartesian coordinates, bond lengths, and bond angles.
Data Presentation: Optimized Geometrical Parameters
The expected outcome is a precise set of bond lengths and angles. The protonation of the pyridine nitrogen is anticipated to cause specific geometric changes: a slight elongation of the adjacent C-N bonds and a widening of the C-N-C bond angle due to increased electrostatic repulsion.
Table 1: Predicted Optimized Geometrical Parameters for this compound (B3LYP/6-311++G(d,p) Level)
| Parameter | Bond/Angle | Predicted Value (Å / °) | Rationale for Change |
|---|---|---|---|
| Bond Length | N1-H+ | ~1.02 Å | Formation of the N-H bond. |
| Bond Length | C2-N1 | ~1.35 Å | Elongation due to protonation and charge localization. |
| Bond Length | C6-N1 | ~1.35 Å | Elongation due to protonation and charge localization. |
| Bond Length | C5-O(H) | ~1.36 Å | Typical C-O single bond in phenols. |
| Bond Length | C7=O8 | ~1.21 Å | Characteristic ester carbonyl double bond. |
| Bond Angle | C2-N1-C6 | ~122° | Widening due to steric/electronic effect of the proton. |
| Dihedral Angle | C4-C3-C7-O9 | ~180° | Planarity of the ester group with the aromatic ring is expected for maximum conjugation. |
Visualization: Molecular Structure
Caption: Workflow for theoretical structural and electronic analysis.
Part IV: In Silico Bioactivity Assessment via Molecular Docking
Expertise & Causality: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). [4][5]It is instrumental in drug discovery for screening virtual libraries and for understanding potential mechanisms of action. [6]The process involves preparing both the ligand and receptor structures and then using a scoring function to rank the different binding poses based on estimated binding affinity. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. [7]
Protocol 4: Molecular Docking Simulation
-
Receptor Preparation:
-
Select a relevant protein target (e.g., a kinase or dehydrogenase where nicotinamide-like structures bind).
-
Download the protein's 3D structure from the Protein Data Bank (PDB).
-
Prepare the receptor using software like AutoDock Tools or PyMOL: remove water molecules, add polar hydrogens, and assign atomic charges. [8]2. Ligand Preparation:
-
Use the DFT-optimized structure of this compound (from Protocol 1).
-
Assign atomic charges (e.g., Gasteiger charges) and define rotatable bonds.
-
-
Grid Box Generation: Define the search space for the docking simulation. This is a 3D box that encompasses the active site of the receptor.
-
Docking Execution:
-
Run the docking simulation using software like AutoDock Vina. [6]It will systematically explore different conformations of the ligand within the grid box.
-
The software will generate several possible binding poses, each with a corresponding binding affinity score (in kcal/mol).
-
-
Results Analysis:
-
Analyze the top-ranked poses. The most negative binding affinity score indicates the most favorable binding pose.
-
Visualize the ligand-receptor complex using software like Discovery Studio or PyMOL to identify key intermolecular interactions (hydrogen bonds, pi-pi stacking, hydrophobic contacts).
-
Visualization: Molecular Docking Workflow
Caption: Standard workflow for a molecular docking study.
Conclusion
This guide has outlined a multi-faceted theoretical approach to thoroughly characterize this compound. By systematically applying DFT calculations for structural, vibrational, and electronic analysis, complemented by molecular docking for bioactivity screening, researchers can generate a comprehensive, predictive dataset. This in silico framework not only supports and interprets experimental findings but also provides critical insights that can accelerate the rational design of new molecules for pharmaceutical and material science applications, saving significant time and resources in the development pipeline.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 5-Hydroxynicotinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, technically detailed guide for the synthesis of Ethyl 5-hydroxynicotinate hydrochloride. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development. It outlines a robust two-step synthetic route commencing with the Fischer esterification of 5-hydroxynicotinic acid to yield the corresponding ethyl ester, followed by the conversion to its hydrochloride salt. This guide emphasizes the rationale behind procedural choices, ensuring both reproducibility and a thorough understanding of the underlying chemical principles. All quantitative data is summarized for clarity, and key workflows are visually represented to facilitate ease of use in a laboratory setting.
Introduction: Significance and Applications
Ethyl 5-hydroxynicotinate is a pyridine derivative of significant interest in medicinal chemistry and materials science. As a substituted nicotinic acid analog, it serves as a versatile building block for the synthesis of more complex molecules. The pyridine core is a common motif in a vast array of biologically active compounds, and the presence of both a hydroxyl and an ester functional group allows for diverse subsequent chemical modifications.
The hydrochloride salt form is often preferred in drug development for its improved solubility, stability, and bioavailability compared to the free base.[1] Therefore, the reliable synthesis of this compound is a critical step for its application as a key intermediate in the development of novel therapeutic agents and functional materials.[2] This protocol provides a detailed, field-proven methodology for its preparation from commercially available starting materials.
Synthetic Strategy Overview
The synthesis of this compound is accomplished via a two-step process. The first step is a classic Fischer-Speier esterification of 5-hydroxynicotinic acid using ethanol in the presence of a strong acid catalyst.[3][4] The second step involves the treatment of the purified ethyl 5-hydroxynicotinate with a solution of hydrogen chloride in an anhydrous solvent to precipitate the desired hydrochloride salt.
Caption: Overall two-step synthesis of this compound.
Materials and Methods
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Supplier |
| 5-Hydroxynicotinic acid | 27828-71-3 | C₆H₅NO₃ | 139.11 | ≥98% | Major Chemical Suppliers |
| Ethanol (Absolute) | 64-17-5 | C₂H₆O | 46.07 | ≥99.5% | Major Chemical Suppliers |
| Sulfuric Acid | 7664-93-9 | H₂SO₄ | 98.08 | 95-98% | Major Chemical Suppliers |
| Sodium Bicarbonate | 144-55-9 | NaHCO₃ | 84.01 | ACS Reagent | Major Chemical Suppliers |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Reagent | Major Chemical Suppliers |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | ACS Reagent | Major Chemical Suppliers |
| Acetyl Chloride | 75-36-5 | C₂H₃ClO | 78.50 | ≥98% | Major Chemical Suppliers |
| Silica Gel | 7631-86-9 | SiO₂ | 60.08 | 60 Å, 230-400 mesh | Major Chemical Suppliers |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Beakers and graduated cylinders
-
pH paper or pH meter
-
Ice bath
-
Standard laboratory glassware for extraction and filtration
Detailed Synthesis Protocol
PART A: Synthesis of Ethyl 5-hydroxynicotinate (Esterification)
This procedure is based on the well-established Fischer esterification, a reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[4][5][6] The use of excess ethanol serves both as a reagent and a solvent, driving the equilibrium towards the product side.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-hydroxynicotinic acid (5.0 g, 35.9 mmol).
-
Addition of Reagents: Add absolute ethanol (100 mL) to the flask. While stirring, carefully add concentrated sulfuric acid (2.0 mL, 37.5 mmol) dropwise. The addition of sulfuric acid is exothermic and should be done slowly to control the temperature rise.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C) using a heating mantle. Continue refluxing for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (200 mL) with stirring. This step neutralizes the sulfuric acid catalyst. Ensure the final pH is between 7 and 8.
-
Extraction: Transfer the neutralized mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 5-hydroxynicotinate as a solid or oil.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.
PART B: Synthesis of this compound
The formation of the hydrochloride salt is achieved by treating the free base ester with a stoichiometric amount of hydrogen chloride in an anhydrous environment to prevent hydrolysis of the ester.[1][7] Anhydrous HCl in ethanol can be conveniently prepared by the reaction of acetyl chloride with ethanol.[1]
-
Preparation of Anhydrous Ethanolic HCl: In a separate flask, cool absolute ethanol (50 mL) in an ice bath. Slowly add acetyl chloride (2.6 mL, 35.9 mmol) dropwise with stirring. This will generate an approximately 0.7 M solution of HCl in ethanol. Caution: This reaction is exothermic and produces HCl gas. Perform in a well-ventilated fume hood.
-
Dissolution of Ester: Dissolve the purified ethyl 5-hydroxynicotinate (assuming a quantitative yield from the previous step, ~5.9 g, 35.9 mmol) in absolute ethanol (50 mL) in a 100 mL round-bottom flask.
-
Salt Formation: Cool the solution of the ester in an ice bath. Slowly add the prepared ethanolic HCl solution dropwise with continuous stirring. A precipitate should form during the addition.
-
Crystallization and Isolation: After the addition is complete, allow the mixture to stir in the ice bath for another 30 minutes, then let it warm to room temperature and stir for an additional hour to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether to remove any residual impurities. Dry the product under vacuum to obtain this compound as a crystalline solid.
Experimental Workflow Visualization
Caption: Step-by-step workflow for the synthesis of this compound.
Safety and Handling Precautions
-
General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
-
Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe burns. Handle with extreme care.
-
Acetyl Chloride: Corrosive, flammable, and reacts violently with water. The reaction with ethanol to generate HCl is highly exothermic. Handle with extreme care in a fume hood.
-
Solvents: Ethanol, ethyl acetate, and diethyl ether are flammable. Keep away from ignition sources.
Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:
-
Melting Point: Determination of the melting point range.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared Spectroscopy (IR): To identify the characteristic functional groups (e.g., ester carbonyl, hydroxyl, N-H stretch of the hydrochloride).
References
- Organic Syntheses. Glycine ethyl ester hydrochloride. [Link]
- KiloMentor. (2017).
- Wikipedia.
- Organic Chemistry Portal.
- University of Missouri–St. Louis.
- Google Patents. (2017).
- PubChem. 5-Hydroxynicotinic acid. [Link]
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
Sources
- 1. KiloMentor: Preparation of Pharmaceutical Salts [kilomentor.blogspot.com]
- 2. CAS 27828-71-3: 5-Hydroxynicotinic acid | CymitQuimica [cymitquimica.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Note: Quantitative Analysis of Ethyl 5-hydroxynicotinate hydrochloride
Introduction and Rationale
Ethyl 5-hydroxynicotinate hydrochloride is a pyridine carboxylic acid ester of interest in pharmaceutical and chemical research. Accurate and reliable quantification of this analyte is critical for quality control, stability studies, and pharmacokinetic assessments. This document provides a comprehensive guide to the development and application of analytical methods for its quantification.
The core challenge in analyzing this molecule is ensuring the method is specific, accurate, and robust. Given the pyridine ring and ester functionality, the primary analytical technique recommended is High-Performance Liquid Chromatography (HPLC) with UV detection, a cornerstone of pharmaceutical analysis for its versatility and precision. A secondary, simpler method using UV-Vis Spectrophotometry is also presented for preliminary or high-concentration sample analysis.
The methodologies detailed herein are built upon established principles for analogous compounds, such as nicotinic acid and its derivatives.[1][2] Crucially, this guide emphasizes the principles of method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure that the developed procedures are suitable for their intended purpose and meet regulatory expectations.[3][4]
Physicochemical Properties and Analytical Considerations
Understanding the physicochemical properties of this compound is fundamental to method design.
-
Structure: The molecule contains a pyridine ring, which is a chromophore, making UV detection a suitable choice.[5][6] The hydroxyl and ethyl ester groups influence its polarity and solubility.
-
Solubility: As a hydrochloride salt, the compound is expected to be soluble in water and polar organic solvents like methanol or acetonitrile, facilitating sample and standard preparation.
-
UV Absorbance: Pyridine and its derivatives typically exhibit strong UV absorbance.[5][6] The maximum absorbance wavelength (λmax) for this compound should be experimentally determined by scanning a dilute solution (e.g., in methanol or mobile phase) from 200 to 400 nm. A starting wavelength of approximately 250-265 nm is a reasonable initial parameter based on the pyridine structure.[1][6]
Primary Analytical Method: Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is the preferred method for the quantification of this compound due to its high specificity, sensitivity, and accuracy. The method separates the analyte from potential impurities and degradation products.
Causality Behind Experimental Choices
-
Reverse-Phase Mode: This mode is chosen because Ethyl 5-hydroxynicotinate is a moderately polar molecule. A non-polar stationary phase (like C18) will provide sufficient retention and allow for elution with a polar mobile phase.
-
C18 Column: A C18 (octadecylsilane) column is the most common and versatile reverse-phase column, offering excellent hydrophobic retention for a wide range of molecules.
-
Buffered Mobile Phase: The use of a buffer (e.g., phosphate or acetate) is critical. The pyridine nitrogen in the analyte has a pKa, and controlling the mobile phase pH ensures a consistent ionization state, leading to reproducible retention times and symmetrical peak shapes. A slightly acidic pH (e.g., pH 3.0) will ensure the pyridine nitrogen is protonated, which often improves peak shape on silica-based columns.
-
Organic Modifier (Acetonitrile): Acetonitrile is selected for its low UV cutoff, low viscosity, and excellent elution strength for this class of compounds. A gradient or isocratic elution can be developed to achieve optimal separation.
-
UV Detection: As established, the inherent chromophore in the molecule allows for sensitive detection using a standard UV detector.
Experimental Workflow for HPLC Method Development
Caption: High-level workflow for HPLC analysis.
Detailed HPLC Protocol
Objective: To quantify this compound in a sample matrix.
Materials:
-
This compound reference standard
-
HPLC grade Acetonitrile (ACN)
-
HPLC grade water
-
Potassium phosphate monobasic
-
Phosphoric acid
-
Volumetric flasks, pipettes, and autosampler vials
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with gradient or isocratic pump, autosampler, column oven, and UV/PDA detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation (pH 3.0 Phosphate Buffer):
-
Dissolve 1.36 g of potassium phosphate monobasic in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 with phosphoric acid.
-
Filter through a 0.45 µm membrane filter and degas.
-
-
Standard Stock Solution Preparation (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., 50:50 Methanol:Water). This is the Stock Solution.
-
-
Calibration Standards Preparation:
-
Perform serial dilutions of the Stock Solution to prepare a series of at least five calibration standards. A suggested range might be 1, 5, 10, 25, 50, and 100 µg/mL. The diluent should be the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh the sample material and dissolve it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
| Parameter | Recommended Starting Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | pH 3.0 Phosphate Buffer |
| Mobile Phase B | Acetonitrile (ACN) |
| Elution Mode | Isocratic: 80% A / 20% B (Adjust as needed) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Experimentally determined λmax (e.g., 260 nm) |
| Run Time | 10 minutes (ensure analyte elutes and column is clean) |
-
Data Analysis:
-
Integrate the peak area of the Ethyl 5-hydroxynicotinate peak.
-
Construct a linear regression curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
-
Secondary Method: UV-Vis Spectrophotometry
For a rapid, high-throughput, but less specific analysis, direct UV-Vis spectrophotometry can be employed. This method is suitable for pure substances or simple formulations where interfering substances are absent.
Protocol for UV-Vis Spectrophotometry
-
Determine λmax:
-
Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent (e.g., 0.1 N HCl).
-
Scan the solution from 400 nm to 200 nm using the solvent as a blank.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Prepare Calibration Curve:
-
Prepare a stock solution and at least five calibration standards with concentrations bracketing the expected sample concentration.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot a graph of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare the sample solution to a concentration that falls within the linear range of the calibration curve.
-
Measure its absorbance at λmax.
-
Calculate the concentration using the linear regression equation from the calibration curve.
-
Method Validation (ICH Q2(R1) Framework)
To ensure the trustworthiness of the primary HPLC method, it must be validated.[3] The objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[4][7]
Caption: Key parameters for analytical method validation.
Summary of Validation Characteristics
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is from the analyte only, without interference from placebo, impurities, or degradation products. | Peak purity analysis (PDA), no co-eluting peaks at the analyte's retention time. |
| Linearity | To show a direct proportional relationship between concentration and analytical response. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of test results to the true value. | % Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits when changing flow rate (±10%), pH (±0.2), etc. |
Conclusion
This application note provides a robust framework for the quantitative analysis of this compound. The primary RP-HPLC method offers high specificity and is suitable for rigorous quality control and research applications. The secondary UV-Vis method provides a simpler alternative for preliminary assessments. Adherence to the outlined protocols and the principles of method validation as prescribed by ICH Q2(R1) will ensure the generation of accurate, reliable, and defensible analytical data.[3][8]
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- Quality Guidelines.
- ICH Q2 R1: Mastering Analytical Method Valid
- HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide... on Primesep 100 Column. SIELC Technologies. [Link]
- Analysis of Bioavailable Niacin (Vitamin B3) by HPLC...
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- ICH Q2 Analytical Method Valid
- HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. SIELC Technologies. [Link]
- UV-Vis Spectrum of Pyridine. SIELC Technologies. [Link]
- UV-spectrum of pyridine.
Sources
- 1. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 8. ICH Official web site : ICH [ich.org]
HPLC analysis of Ethyl 5-hydroxynicotinate hydrochloride
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Ethyl 5-hydroxynicotinate Hydrochloride
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the quantitative analysis and impurity profiling of such compounds due to its high resolution, sensitivity, and reproducibility.
This application note presents a robust and reliable reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The described protocol is designed for researchers, scientists, and drug development professionals, providing a detailed methodology and the scientific rationale behind the chosen parameters. Adherence to this guide will ensure accurate and precise results, suitable for quality control and regulatory submissions.
Scientific Principles and Method Rationale
The selection of an appropriate analytical method is contingent on the physicochemical properties of the analyte. This compound is a polar compound, which can present challenges for retention on traditional C18 stationary phases.[1][2] This method employs a polar-embedded C18 column to enhance the retention of polar analytes and provide a symmetric peak shape.
The mobile phase consists of a phosphate buffer and acetonitrile. The buffer is crucial for controlling the pH and ensuring the consistent ionization state of the analyte, which in turn provides reproducible retention times. Acetonitrile serves as the organic modifier, and its concentration is optimized to achieve a suitable retention time and resolution from potential impurities. The use of a simple isocratic elution allows for a straightforward and rapid analysis.
Materials and Methods
Instrumentation
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.
-
Column: A polar-embedded C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for enhanced retention of polar compounds.
-
Data Acquisition and Processing: Chromatography data software (e.g., Empower™, Chromeleon™).
Reagents and Chemicals
-
This compound Reference Standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade, resistivity ≥ 18.2 MΩ·cm)
Experimental Protocols
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition | Rationale |
| Mobile Phase | 20mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (85:15, v/v) | The acidic pH ensures that the analyte is in a single ionic form, leading to sharp, symmetrical peaks. The acetonitrile concentration is optimized for ideal retention and run time. |
| Column | Polar-embedded C18, 4.6 x 150 mm, 5 µm | This stationary phase provides superior retention for polar compounds compared to standard C18 columns. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides good efficiency without generating excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is critical for ensuring reproducible retention times. |
| Detection Wavelength | 275 nm | Determined from the UV spectrum of this compound, this wavelength provides optimal sensitivity. |
| Injection Volume | 10 µL | A suitable volume to ensure good peak shape and sensitivity without overloading the column. |
| Run Time | 10 minutes | Sufficient time to elute the main peak and any potential early- or late-eluting impurities. |
Preparation of Solutions
-
Mobile Phase Preparation (20mM Potassium Phosphate Buffer, pH 3.0):
-
Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Filter the buffer through a 0.45 µm nylon membrane filter.
-
Prepare the final mobile phase by mixing the buffer and acetonitrile in the specified ratio (85:15, v/v). Degas the mobile phase before use.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the mobile phase.
-
-
Sample Solution (100 µg/mL):
-
Accurately weigh a quantity of the sample equivalent to approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Further dilute 5.0 mL of this solution to 50 mL with the mobile phase.
-
Filter the final solution through a 0.45 µm PTFE syringe filter before injection.
-
Analytical Workflow
The following diagram illustrates the step-by-step process for the .
Caption: Workflow for the .
System Suitability Testing (SST)
To ensure the chromatographic system is performing adequately, a system suitability test must be performed before sample analysis.[3] The acceptance criteria are based on the United States Pharmacopeia (USP) General Chapter <621>.[4][5][6][7]
| Parameter | Requirement | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates the efficiency of the column separation. |
| Relative Standard Deviation (RSD) | ≤ 2.0% for 5 replicate injections | Demonstrates the precision and reproducibility of the system.[3] |
Data Analysis and Calculation
The concentration of this compound in the sample is determined using the external standard method. The peak areas of the standard and sample injections are used for quantification.
Calculation:
Where:
-
Area_sample: Peak area of the analyte in the sample chromatogram.
-
Area_standard: Average peak area of the analyte in the standard chromatograms.
-
Conc_standard: Concentration of the standard solution (µg/mL).
-
Conc_sample: Nominal concentration of the sample solution (µg/mL).
-
Purity_standard: Purity of the reference standard (%).
Method Validation Overview
While this application note provides a robust method, for use in a regulated environment, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10][11] The validation would include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The HPLC method described in this application note is a reliable and efficient procedure for the quantitative analysis of this compound. The use of a polar-embedded C18 column and an optimized mobile phase provides excellent peak shape and resolution. This method is suitable for routine quality control and can be validated for use in a GxP-compliant environment.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- System suitability Requirements for a USP HPLC Method - Tips & Suggestions - MicroSolv.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA.
- Quality Guidelines - ICH.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
- Understanding the Latest Revisions to USP <621> | Agilent.
- Strategies to Enable and Simplify HPLC Polar Compound Separation.
- Separation of Ethyl nicotinate on Newcrom R1 HPLC column | SIELC Technologies.
- General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY.
- HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies.
- Understanding USP Chapter 621: HPLC Method Guidelines - Phenomenex.
Sources
- 1. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 4. agilent.com [agilent.com]
- 5. usp.org [usp.org]
- 6. ftp.uspbpep.com [ftp.uspbpep.com]
- 7. Understanding USP Chapter 621: HPLC Method Guidelines [phenomenex.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. starodub.nl [starodub.nl]
GC-MS protocol for Ethyl 5-hydroxynicotinate hydrochloride characterization
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Characterization of Ethyl 5-hydroxynicotinate Hydrochloride
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust and validated protocol for the characterization of this compound, a key intermediate in pharmaceutical synthesis. Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is impeded by its low volatility and high polarity, stemming from the presence of a hydroxyl functional group and its salt form. This protocol overcomes these challenges through a crucial derivatization step—silylation—which converts the polar analyte into a thermally stable and volatile trimethylsilyl (TMS) ether, amenable to GC-MS analysis. We provide a step-by-step methodology, from sample preparation and derivatization to instrument configuration and data interpretation, designed for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability in a quality control or research environment.
Introduction and Principle of Analysis
Ethyl 5-hydroxynicotinate is a pyridine derivative of significant interest in the pharmaceutical industry. As with many complex organic molecules, ensuring its identity, purity, and stability is paramount for drug safety and efficacy. Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard analytical technique that combines the superior separation capabilities of gas chromatography with the powerful identification power of mass spectrometry.[1] However, compounds containing polar functional groups, such as the hydroxyl (-OH) group in Ethyl 5-hydroxynicotinate, exhibit strong intermolecular hydrogen bonding, resulting in low volatility and poor thermal stability.[2][3] Direct injection of such compounds into a hot GC inlet often leads to poor peak shape, low response, and thermal degradation.
To address this, chemical derivatization is an essential sample preparation step.[4][5] This protocol employs silylation, a common and effective technique where an "active" hydrogen in a polar functional group is replaced by a non-polar trimethylsilyl (TMS) group.[6] This transformation disrupts hydrogen bonding, reduces the compound's polarity, and significantly increases its volatility, making it ideal for GC-MS analysis.[4][7]
We utilize N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as the silylating reagent. MSTFA is a highly reactive and effective reagent for derivatizing hydroxyl groups, yielding a stable TMS ether of Ethyl 5-hydroxynicotinate that chromatographs well and produces a distinct, interpretable mass spectrum.[4]
Materials, Reagents, and Instrumentation
Reagents and Consumables
-
This compound Reference Standard (≥98% purity)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) [CAS 24589-78-4]
-
Pyridine, anhydrous (as a solvent and acid scavenger)
-
Methanol, HPLC grade (for standard/sample dissolution)
-
Dichloromethane (DCM), GC grade (for dilution)
-
Nitrogen gas, ultra-high purity (for drying)
-
2 mL glass autosampler vials with PTFE-lined screw caps
Instrumentation
A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The parameters outlined below are based on a typical Agilent GC-MS system but can be adapted for other manufacturers.
| Parameter | Setting | Rationale |
| GC System | ||
| Injector Type | Split/Splitless | Allows for both high concentration and trace-level analysis. |
| Injector Temperature | 270 °C | Ensures rapid and complete volatilization of the TMS derivative without thermal degradation. |
| Injection Mode | Splitless (1 µL injection) | Maximizes the transfer of analyte to the column, enhancing sensitivity. |
| Carrier Gas | Helium, 99.999% purity | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm i.d. column, balancing resolution and analysis time. |
| Column | Low-polarity 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm i.d., 0.25 µm film thickness | The non-polar TMS derivative is best separated on a non-polar stationary phase.[8] |
| Oven Program | Initial: 100 °C (hold 2 min) Ramp: 15 °C/min to 280 °C Hold: 5 min | The initial hold focuses the analytes at the head of the column. The ramp allows for the separation of the derivative from solvent and byproducts. The final hold ensures the elution of all components. |
| MS System | ||
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique that produces repeatable fragmentation patterns for library matching. |
| Ionization Energy | 70 eV | The standard energy for EI, which generates extensive, reproducible fragmentation for structural elucidation and library searching. |
| Source Temperature | 230 °C | Reduces contamination and analyte condensation within the ion source. |
| Quadrupole Temp. | 150 °C | Ensures consistent mass filtering. |
| Mass Scan Range | m/z 40 - 500 | Covers the molecular ion and key fragments of the derivatized analyte and potential impurities. |
| Solvent Delay | 4 minutes | Prevents the high concentration of solvent from entering and saturating the MS detector. |
| Data System | ||
| Spectral Library | NIST/EPA/NIH Mass Spectral Library | Used for automated identification of the derivatized analyte by comparing the acquired spectrum to a vast database of reference spectra.[9][10] |
Detailed Experimental Protocols
The entire analytical workflow is designed to ensure reproducibility and accuracy, from initial sample handling to final data analysis.
Preparation of Standard Solution (1 mg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol. This stock solution is used to prepare working standards.
-
For the derivatization procedure, transfer 100 µL of this stock solution (containing 0.1 mg of standard) into a 2 mL autosampler vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. The presence of methanol can interfere with the silylation reaction.
Preparation of Test Sample
-
Accurately weigh approximately 1 mg of the this compound test sample into a 2 mL autosampler vial.
-
If the sample is in a solution, transfer a volume containing approximately 1 mg of the analyte and evaporate the solvent to dryness under a gentle stream of nitrogen. It is critical to ensure the sample is completely dry, as moisture deactivates the silylating reagent.[5]
Silylation Derivatization Protocol
This protocol should be followed for both the dried standard and the test sample.
-
To the dried residue in the 2 mL vial, add 100 µL of anhydrous pyridine. Vortex briefly to ensure the residue is fully dissolved or suspended. Pyridine acts as a solvent and a scavenger for the HCl, facilitating the reaction.
-
Add 100 µL of MSTFA to the vial.[4]
-
Immediately cap the vial tightly.
-
Vortex the mixture for 30 seconds.
-
Heat the vial in a heating block or oven at 70°C for 30 minutes to ensure the reaction goes to completion.[5]
-
After heating, allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis. If the concentration is high, it can be further diluted with dichloromethane (DCM).
Data Analysis and Interpretation
Chromatographic Analysis
The derivatized Ethyl 5-hydroxynicotinate (now as its TMS ether) should elute as a sharp, symmetrical peak. The retention time should be consistent between the standard and the sample injections.
Mass Spectrum Interpretation
The identity of the compound is confirmed by its mass spectrum.
-
Molecular Ion (M+•): The molecular weight of the TMS-derivatized product is 239.3 g/mol . The mass spectrum should show a molecular ion peak at m/z 239.
-
Key Fragments: The fragmentation pattern provides structural confirmation. Expect to see characteristic fragments, such as:
-
m/z 224 (M-15): Loss of a methyl group (-CH₃) from the TMS moiety, a very common fragmentation for silylated compounds.
-
m/z 194 (M-45): Loss of the ethoxy group (-OC₂H₅) from the ester.
-
m/z 73: A prominent peak corresponding to the trimethylsilyl cation, [(CH₃)₃Si]⁺, which is a hallmark of TMS derivatives.
-
-
NIST Library Search: A library search of the acquired spectrum should provide a high-quality match (>90%) for "Pyridine, 3-(ethoxycarbonyl)-5-[(trimethylsilyl)oxy]-" or a similar name, confirming the identity of the analyte.[9][10][11]
Method Validation and Trustworthiness
For use in a regulated environment, such as pharmaceutical quality control, the analytical method must be validated according to guidelines from the International Council for Harmonisation (ICH).[12][13] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the unique retention time and mass spectrum, free from interference.[12][14]
-
Linearity: The method should provide results that are directly proportional to the concentration of the analyte in the sample. This is typically established over a range of concentrations with a correlation coefficient (R²) > 0.99.[12]
-
Accuracy and Precision: Accuracy refers to the closeness of the test results to the true value, while precision measures the degree of scatter between a series of measurements. These are assessed through recovery studies and replicate injections, with relative standard deviations (RSD) typically required to be below 2%.[12][14]
-
Robustness: The method's reliability is tested by making small, deliberate variations in parameters like oven temperature or flow rate to ensure it remains unaffected.[12]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the characterization of this compound using GC-MS. The key to this analysis is the robust silylation derivatization step, which renders the polar, non-volatile compound suitable for gas chromatography. By following the outlined procedures for sample preparation, instrumentation, and data analysis, researchers and drug development professionals can achieve reliable and accurate identification and characterization of this important pharmaceutical intermediate.
References
- Vertex AI Search. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. Retrieved January 10, 2026.
- National Institute of Standards and Technology. (n.d.). Mass Spectrometry Data Center.
- International Journal of Trends in Emerging Research and Development. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.
- Diablo Analytical. (n.d.). NIST Mass Spectral Library.
- Scientific Instrument Services. (n.d.). NIST 23 Mass Spectral Library.
- Phenomenex. (n.d.). Derivatization for Gas Chromatography.
- Miyazaki, H., et al. (1977). Use of silylating agents for the identification of hydroxylated steroids by gas chromatography and gas chromatography-mass spectrometry.
- Spectrometrics. (n.d.). NIST / EPA / NIH Mass Spectral Library 2020.
- Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation.
- MS Wil. (n.d.). NIST23.
- National Center for Biotechnology Information. (n.d.). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples.
- National Center for Biotechnology Information. (2023, October 22). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
- Mass Spectrometry Facility. (n.d.). Sample Preparation Guidelines for GC-MS.
- International Journal of Pharmaceutical Sciences and Research. (2020, October 1). Development and Validation of GC-MS Method for the Trace Level Determination of Structurally Alert Alkyl Halide Impurities in Cilastatin Sodium Drug Substance.
- European Pharmaceutical Review. (2017, April 19). GC-MS applications in pharmaceutical analysis.
- PubChem. (n.d.). Ethyl 5-hydroxynicotinate.
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- 14. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Structural Elucidation of Ethyl 5-hydroxynicotinate hydrochloride using Advanced NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the structural characterization of Ethyl 5-hydroxynicotinate hydrochloride using a suite of advanced, high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present a logical and efficient workflow, beginning with fundamental one-dimensional (1D) ¹H and ¹³C NMR, and progressing to sophisticated two-dimensional (2D) correlation experiments, including COSY, HSQC, and HMBC. Detailed, field-tested protocols are provided for each experiment, accompanied by explanations of the underlying principles and the causality behind experimental choices. The integrated data from these analyses allows for the unambiguous assignment of all proton and carbon signals, providing a complete and validated structural profile of the target molecule.
Introduction and Strategic Overview
Ethyl 5-hydroxynicotinate, a derivative of nicotinic acid (Vitamin B3), is a valuable building block in medicinal chemistry and drug development. Its hydrochloride salt form ensures stability and solubility. Accurate and unequivocal structural verification is a critical step in its synthesis and application, mandated by regulatory and quality control standards. NMR spectroscopy stands as the most powerful and definitive tool for the non-destructive structural analysis of such organic molecules in solution.
The chemical structure of this compound is presented below. The presence of a substituted pyridine ring, an ethyl ester group, a hydroxyl group, and the effects of protonation in the hydrochloride salt create a distinct and informative set of NMR signals.
Figure 1: Chemical Structure of this compound
Our analytical strategy is designed as a self-validating system. We begin by gathering fundamental information from 1D spectra and then use 2D correlation experiments to piece together the molecular puzzle, with each subsequent experiment confirming and refining the assignments made previously.
-
¹H NMR: Reveals the number of distinct proton environments, their relative ratios (integration), and their neighboring protons (through spin-spin coupling).
-
¹³C NMR & DEPT: Identifies all unique carbon environments and classifies them into methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.
-
COSY (Correlation Spectroscopy): Maps proton-proton (¹H-¹H) coupling networks, definitively linking adjacent protons within a spin system.[1][2]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to, providing unambiguous ¹H-C one-bond connections.[3][4]
-
HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range (typically 2-3 bond) correlations between protons and carbons. This is the key experiment for connecting disparate spin systems and assigning quaternary carbons, such as the carbonyl and ring carbons.[3][5][6]
Experimental Protocols and Methodologies
Sample Preparation
The choice of solvent is critical for acquiring high-quality NMR data. For this compound, a polar aprotic solvent is ideal.
-
Expertise & Experience: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity readily dissolves the hydrochloride salt. Furthermore, it possesses a high boiling point, minimizing evaporation, and its residual proton signal (quintet at ~2.50 ppm) and carbon signals (~39.5 ppm) rarely overlap with signals from the analyte. The acidic and hydroxyl protons are observable in DMSO-d₆, as the rate of exchange with residual water is slow.
Protocol:
-
Weigh approximately 10-15 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆ using a pipette.
-
Secure the cap and gently vortex or sonicate the sample for 30-60 seconds until the solid is completely dissolved.
-
Insert the NMR tube into a spinner turbine, ensuring the depth is correctly calibrated for the spectrometer.
Caption: Workflow for NMR sample preparation.
1D NMR Spectroscopy: ¹H and ¹³C{¹H}
1. Proton (¹H) NMR Spectroscopy
-
Causality: The initial ¹H NMR experiment provides the foundational map of the proton framework of the molecule. Parameters are chosen to ensure quantitative accuracy in signal integration and sufficient resolution to observe fine coupling patterns.
Protocol:
-
Tune and shim the probe on the sample to achieve optimal magnetic field homogeneity.
-
Acquire the spectrum using a standard single-pulse sequence (e.g., 'zg30' on Bruker systems).
-
Key Parameters:
-
Spectral Width: ~16 ppm (centered around 6 ppm).
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 5 seconds (to ensure full relaxation for accurate integration).
-
Number of Scans (NS): 16 (increase if sample concentration is low).
-
-
Process the data with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale by setting the residual DMSO-d₅ peak to 2.50 ppm.
-
Integrate all signals and analyze multiplicities.
2. Carbon-13 (¹³C{¹H}) NMR and DEPT
-
Causality: The ¹³C{¹H} experiment identifies all unique carbon atoms. It is acquired with broadband proton decoupling to simplify the spectrum to singlets and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE). The subsequent DEPT-135 experiment is crucial for editing the spectrum to differentiate carbon types.[7]
Protocol:
-
Acquire a standard broadband proton-decoupled ¹³C spectrum (e.g., 'zgpg30').
-
Spectral Width: ~200 ppm (centered around 100 ppm).
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more, as ¹³C has low natural abundance.
-
-
Process the data with a larger line broadening (1-2 Hz).
-
Calibrate the spectrum by setting the DMSO-d₆ septet center to 39.52 ppm.
-
Acquire a DEPT-135 spectrum. This experiment will show CH/CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons will be absent.
Caption: Sequential workflow for 1D NMR experiments.
2D Correlation NMR Spectroscopy
1. ¹H-¹H COSY (Gradient-Selected)
-
Trustworthiness: The gCOSY experiment provides robust, direct evidence of J-coupling between protons, typically through 2 or 3 bonds. The resulting correlation map is used to build the proton connectivity network, validating the coupling patterns observed in the 1D ¹H spectrum.[1][2]
Protocol:
-
Use a gradient-selected COSY pulse sequence (e.g., 'cosygpmfph' on Bruker).
-
Set the spectral width in both F2 (direct) and F1 (indirect) dimensions to match the ¹H spectrum (~16 ppm).
-
Acquire data with ~1K data points in F2 and 256-512 increments in F1.
-
Set the number of scans (NS) to 2 or 4 per increment.
-
Process the data using a sine-squared window function in both dimensions and perform symmetrization.
2. ¹H-¹³C HSQC (Gradient-Selected, Multiplicity-Edited)
-
Trustworthiness: This experiment is highly sensitive and directly links each proton to its attached carbon.[3][8] The use of a multiplicity-edited sequence (e.g., 'hsqcedetgpsisp2.3') is highly recommended as it provides DEPT-135 information within the 2D spectrum, coloring CH/CH₃ and CH₂ correlations differently (e.g., red and blue), which serves as an internal validation of the DEPT-135 data.
Protocol:
-
Set the F2 (¹H) dimension spectral width to ~16 ppm and the F1 (¹³C) dimension to ~180 ppm.
-
Center the spectra based on the 1D data.
-
Set the one-bond coupling constant (¹J_CH) to an average value of 145 Hz.
-
Acquire data with ~1K points in F2 and 256 increments in F1.
-
Process using a QSINE window function in both dimensions.
3. ¹H-¹³C HMBC (Gradient-Selected)
-
Trustworthiness: The gHMBC experiment is the cornerstone for determining the complete carbon skeleton by revealing 2- and 3-bond correlations between protons and carbons.[6][9] This allows for the connection of isolated spin systems (e.g., connecting the ethyl group to the pyridine ring via the carbonyl carbon) and the definitive assignment of non-protonated quaternary carbons.
Protocol:
-
Use a gradient-selected HMBC pulse sequence optimized for long-range couplings (e.g., 'hmbcgplpndqf').
-
Set the spectral widths for ¹H (F2) and ¹³C (F1) as in the HSQC experiment.
-
Set the long-range coupling constant for evolution to an average of 8 Hz. This value is a good compromise for detecting a range of ²J_CH and ³J_CH couplings.
-
Acquire data with ~2K points in F2 and 400-512 increments in F1.
-
Increase the number of scans (NS) to 8 or 16 per increment to improve signal-to-noise.
-
Process using a sine-squared window function.
C(7)-O(9)-CH2(10)-CH3(11) / C(3) || HC(4)\ /N+(1)H C(5) = C(2) | | O(6)H HC(6)
Sources
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Comprehensive Guide to the Ester Hydrolysis of Ethyl 5-Hydroxynicotinate Hydrochloride
[Application Notes and Protocols]
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 5-hydroxynicotinate is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds and biologically active molecules.[1][2] Its hydrolysis to 5-hydroxynicotinic acid is a critical transformation, as 5-hydroxynicotinic acid serves as a precursor for numerous derivatives, including analogs of nicotinic acid (Vitamin B3) and other compounds investigated for their potential therapeutic effects.[3][4] This document provides a detailed exploration of the conditions and protocols for the hydrolysis of Ethyl 5-hydroxynicotinate hydrochloride, offering insights into the underlying chemical principles to empower researchers in optimizing this fundamental reaction.
The starting material, Ethyl 5-hydroxynicotinate, is often handled as its hydrochloride salt to improve its stability and handling characteristics. The presence of the hydrochloride salt introduces specific considerations for the hydrolysis reaction, particularly concerning pH control and catalyst selection. This guide will address these nuances, presenting protocols for both acidic and basic hydrolysis conditions.
Chemical Principles and Mechanistic Overview
Ester hydrolysis is fundamentally the cleavage of an ester bond to yield a carboxylic acid and an alcohol.[5][6] This reaction can be catalyzed by either acid or base.[5]
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is reversible, and its mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.[7][8][9] This is followed by the nucleophilic attack of a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol yield the carboxylic acid and regenerate the acid catalyst.[8][9] To drive the equilibrium towards the products, a large excess of water is typically employed.[5][6][7][10]
Figure 1: Simplified workflow of acid-catalyzed ester hydrolysis.
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that goes to completion.[5][7][10] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate.[11] This is followed by the elimination of the ethoxide ion, which then deprotonates the newly formed carboxylic acid to yield a carboxylate salt and ethanol.[7] The final deprotonation step is what drives the reaction to completion.[7][12]
Figure 2: Simplified workflow of base-catalyzed ester hydrolysis.
Comparative Overview of Hydrolysis Conditions
The choice between acidic and basic hydrolysis depends on several factors, including the stability of the starting material and product, desired reaction kinetics, and ease of product isolation.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
| Reversibility | Reversible[5][10] | Irreversible[7][10] |
| Reaction Rate | Generally slower | Typically faster |
| Catalyst | Strong acid (e.g., HCl, H₂SO₄)[10] | Strong base (e.g., NaOH, KOH, LiOH)[13] |
| Product Form | Carboxylic acid[5] | Carboxylate salt[5] |
| Work-up | Extraction | Acidification followed by extraction |
| Considerations | Requires excess water to drive equilibrium[10] | The base is consumed stoichiometrically[5] |
Detailed Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling chemicals. All procedures should be performed in a well-ventilated fume hood.
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol is adapted from general procedures for acid-catalyzed ester hydrolysis.[6][10]
Materials:
-
This compound
-
1 M Hydrochloric acid (HCl) or 1 M Sulfuric acid (H₂SO₄)
-
Deionized water
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of deionized water and 1 M HCl (a 1:1 v/v ratio is a good starting point, ensuring a large excess of water).
-
Reaction: Heat the mixture to reflux (approximately 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This may take several hours.
-
Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization and Extraction: Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5-hydroxynicotinic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
Protocol 2: Base-Catalyzed Hydrolysis (Saponification)
This protocol is based on established methods for the saponification of esters.[10][14]
Materials:
-
This compound
-
1 M Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in deionized water. Add a 1 M NaOH or KOH solution (approximately 2.5-3.0 eq to neutralize the hydrochloride and catalyze the hydrolysis).
-
Reaction: Heat the mixture to reflux (approximately 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed. The reaction is typically faster than acid-catalyzed hydrolysis.
-
Cooling: After the reaction is complete, cool the mixture to room temperature.
-
Acidification: Carefully acidify the reaction mixture to a pH of approximately 4-5 with 1 M HCl. The 5-hydroxynicotinic acid will precipitate out of the solution.
-
Isolation/Extraction:
-
Filtration: If a precipitate forms, it can be collected by vacuum filtration, washed with cold water, and dried.
-
Extraction: Alternatively, the acidified mixture can be transferred to a separatory funnel and extracted three times with ethyl acetate.
-
-
Washing and Drying (for extraction method): Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal (for extraction method): Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 5-hydroxynicotinic acid.
-
Purification: The crude product can be further purified by recrystallization.
Troubleshooting and Optimization
-
Incomplete Reaction:
-
Acidic Hydrolysis: Increase the reaction time or the concentration of the acid catalyst. Ensure a sufficient excess of water is present.[10]
-
Basic Hydrolysis: Ensure at least 2 equivalents of base are used to both neutralize the hydrochloride salt and catalyze the reaction.
-
-
Low Yield:
-
Side Reactions:
-
At high temperatures and extreme pH, degradation of the starting material or product may occur. Consider running the reaction at a lower temperature for a longer duration.
-
Conclusion
The hydrolysis of this compound is a straightforward yet crucial transformation in synthetic organic chemistry. Both acidic and basic conditions can be effectively employed, with the choice depending on the specific requirements of the synthetic route. The protocols provided in this guide offer a solid foundation for researchers to successfully perform this reaction. Careful control of reaction parameters and diligent monitoring are key to achieving high yields and purity of the desired 5-hydroxynicotinic acid product.
References
- Durrer, A., Wernly-Chung, G. N., Boss, G., & Testa, B. (1992). Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis. Xenobiotica, 22(3), 273-282. [Link]
- Organic Syntheses. (2020). From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)-Cycloadducts. Organic Syntheses, 97, 1-21. [Link]
- National Center for Biotechnology Information. (n.d.). Ethyl 5-hydroxynicotinate. PubChem.
- Frontiers in Bioengineering and Biotechnology. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. [Link]
- GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food.
- EC-UNDP. (n.d.). Ester Hydrolysis Mechanism Base Catalyzed.
- Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions.
- Chemistry LibreTexts. (2023). 15.9 Hydrolysis of Esters.
- Royal Society of Chemistry. (2014). Chemistry Vignettes: Base catalysed ester hydrolysis [Video]. YouTube. [Link]
- Chemguide. (n.d.). Hydrolysing esters.
- National Center for Biotechnology Information. (n.d.). 5-Hydroxynicotinic acid. PubChem.
- Google Patents. (n.d.). CN106957262A - A kind of preparation method of ethyl nicotinate.
- Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
- Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters.
- National Center for Biotechnology Information. (2021).
- Chemistry LibreTexts. (2023). The Hydrolysis of Esters.
- Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. [Link]
- Chemguide. (n.d.). Mechanism for the acid catalysed hydrolysis of esters.
- RSC Publishing. (n.d.). Hydroxynicotinic acid crystallisation and solubility systematic studies.
- FooDB. (2010). Showing Compound Ethyl nicotinate (FDB001016).
- ResearchGate. (2025).
- Organic Syntheses. (n.d.). Glycine ethyl ester hydrochloride. Organic Syntheses Procedure. [Link]
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Application Note & Protocol: A Scalable Synthesis of Ethyl 5-Hydroxynicotinate Hydrochloride
Abstract
Ethyl 5-hydroxynicotinate is a pivotal intermediate in the synthesis of a multitude of pharmaceutical compounds. The increasing demand for this building block necessitates the development of a robust, efficient, and scalable manufacturing process. This application note provides a comprehensive guide to the scale-up synthesis of Ethyl 5-hydroxynicotinate hydrochloride. We detail a proven two-step synthetic strategy commencing with a Fischer esterification of 5-hydroxynicotinic acid, followed by the formation and isolation of the hydrochloride salt. The narrative emphasizes the mechanistic rationale behind procedural choices, critical scale-up parameters, in-process controls (IPCs), and safety protocols. This document is designed to be a practical resource for researchers, chemists, and chemical engineers engaged in process development and active pharmaceutical ingredient (API) manufacturing.
Mechanistic Rationale and Process Strategy
The Synthetic Pathway: From Acid to Ester Hydrochloride
The selected synthetic route is a classic and highly reliable two-step process:
-
Fischer-Speier Esterification: This reaction converts the starting material, 5-hydroxynicotinic acid, into its corresponding ethyl ester using an excess of ethanol as both a reagent and solvent. The reaction is catalyzed by a strong protic acid, typically sulfuric acid (H₂SO₄). The mechanism involves the protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity, followed by a nucleophilic attack from the ethanol. Subsequent dehydration yields the ester and regenerates the acid catalyst.
-
Hydrochloride Salt Formation: The pyridine nitrogen on the Ethyl 5-hydroxynicotinate is basic and readily reacts with hydrochloric acid to form a stable, crystalline hydrochloride salt. This step is crucial not only for potential formulation requirements but also as an effective final purification step, as the salt often exhibits improved crystallinity and handling properties compared to the free base.
This pathway is favored for scale-up due to its high atom economy, the use of inexpensive and readily available starting materials, and a well-understood reaction mechanism that allows for predictable optimization.[1]
Diagram: Overall Synthetic Scheme
Caption: Two-step synthesis of Ethyl 5-hydroxynicotinate HCl.
Critical Considerations for Process Scale-Up
Transitioning a synthesis from the laboratory bench to a pilot or manufacturing plant introduces challenges that must be proactively addressed.
-
Catalyst Selection: While sulfuric acid is effective, its use on a large scale necessitates a robust neutralization step and generates significant aqueous waste (sodium sulfate). An alternative approach involves using a solid acid catalyst, which can be removed by simple filtration, potentially simplifying the work-up and reducing waste streams.[2][3] However, this guide will focus on the more established sulfuric acid method.
-
Water Removal: The Fischer esterification is an equilibrium-limited reaction. The use of a large excess of ethanol helps drive the equilibrium towards the product side. On an industrial scale, azeotropic removal of water (e.g., using toluene as a co-solvent with a Dean-Stark apparatus) could be employed to push the reaction to completion, although this adds process complexity.[2]
-
Heat Management: The initial addition of concentrated sulfuric acid to ethanol is highly exothermic and requires careful control of the addition rate and efficient reactor cooling to prevent dangerous temperature spikes. Similarly, the neutralization of the acid catalyst with a base like sodium bicarbonate is also exothermic and produces carbon dioxide gas, requiring adequate venting and controlled addition to prevent a runaway reaction.
-
Purification Strategy: Laboratory-scale purifications often rely on silica gel chromatography, which is impractical and costly at scale.[1] The scale-up strategy must shift to a crystallization-based purification. The formation of the hydrochloride salt is an ideal final step, as it typically allows for the isolation of a high-purity crystalline solid, effectively purging impurities into the mother liquor.
-
In-Process Controls (IPCs): Visual monitoring by Thin Layer Chromatography (TLC) is insufficient for manufacturing. Quantitative methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) must be developed to accurately track the consumption of the starting material and the formation of the product, ensuring the reaction has reached completion before proceeding to the work-up.
Detailed Experimental Protocols
This section provides a step-by-step protocol for the synthesis on a 1 kg scale of the starting material, 5-hydroxynicotinic acid.
Materials and Reagents
| Reagent | Grade | Purity | Notes |
| 5-Hydroxynicotinic Acid | Technical | ≥98% | Starting Material |
| Ethanol, Absolute (200 Proof) | Anhydrous/Reagent | ≥99.5% | Reagent and Solvent |
| Sulfuric Acid | Reagent | 95-98% | Catalyst |
| Sodium Bicarbonate | Technical | ≥99% | Neutralizing Agent |
| Ethyl Acetate | Technical | ≥99% | Extraction Solvent |
| Sodium Sulfate, Anhydrous | Technical | ≥99% | Drying Agent |
| Hydrochloric Acid in Ethanol | Prepared Solution | ~3 M | For Salt Formation |
Step 1: Synthesis of Ethyl 5-hydroxynicotinate (Free Base)
-
Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical overhead stirrer, a condenser, a temperature probe, and a nitrogen inlet. Ensure the reactor is clean and dry.
-
Reagent Charging: Charge absolute ethanol (8.0 L) into the reactor. Begin stirring at a moderate speed (e.g., 150 RPM).
-
Catalyst Addition (Critical Step): Cool the ethanol to 0-5 °C using the reactor jacket. Slowly and carefully add concentrated sulfuric acid (100 mL) via an addition funnel over a period of at least 30 minutes, ensuring the internal temperature does not exceed 20 °C.
-
Addition of Starting Material: Once the catalyst addition is complete and the temperature is stable, add 5-hydroxynicotinic acid (1.00 kg, 7.19 mol) to the reactor in portions. A suspension will form.[1]
-
Reaction: Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 12-16 hours. The suspension should gradually dissolve as the reaction progresses.
-
In-Process Control (IPC): After 12 hours, take a sample from the reaction mixture, quench it with a saturated sodium bicarbonate solution, extract with ethyl acetate, and analyze the organic layer by HPLC. The reaction is considered complete when the starting material is <1.0% by area.
-
Cool Down & Solvent Removal: Once complete, cool the reaction mixture to 20-25 °C. Concentrate the mixture under reduced pressure to remove approximately 70-80% of the ethanol.
-
Work-up and Neutralization: Dilute the remaining slurry with ethyl acetate (8.0 L). Cool the mixture to 10-15 °C. Prepare a solution of sodium bicarbonate (approx. 600 g, or until pH > 7.5) in water (6.0 L). Slowly add the bicarbonate solution to the reactor, maintaining the temperature below 25 °C. Caution: Vigorous CO₂ evolution will occur.
-
Phase Separation: Stop the agitation and allow the layers to separate. Drain the lower aqueous layer.
-
Extraction: Wash the organic layer with saturated brine (2 x 2.0 L) to remove residual water and salts.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (500 g). Stir for 30 minutes, then filter the mixture to remove the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield crude Ethyl 5-hydroxynicotinate as an off-white to pale yellow solid.[1]
Step 2: Formation and Isolation of this compound
-
Dissolution: Charge the crude Ethyl 5-hydroxynicotinate into a clean 10 L reactor. Add absolute ethanol (4.0 L) and stir until all the solid has dissolved. Gentle warming to 40 °C may be required.
-
Acidification: Cool the solution to 20-25 °C. Slowly add a 3 M solution of HCl in ethanol dropwise until the pH of the solution is between 1 and 2 (as measured by a wetted pH strip).
-
Crystallization: A precipitate will begin to form during the addition. After the addition is complete, cool the slurry to 0-5 °C and stir for an additional 2-4 hours to maximize crystal formation.
-
Filtration and Washing: Isolate the solid product by filtration using a Nutsche filter or a large Buchner funnel. Wash the filter cake with cold (0-5 °C) ethanol (2 x 500 mL) to remove residual impurities.
-
Drying: Dry the product in a vacuum oven at 45-50 °C until a constant weight is achieved. The final product, this compound, should be a white crystalline solid.
Process Parameters and Data
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Parameters
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Rationale for Change |
| Starting Material | 10.0 g | 1.00 kg | Direct 100x scale-up factor. |
| Ethanol Volume | 80 mL | 8.0 L | Maintained a 10:1 volume-to-mass ratio for good slurry properties. |
| Sulfuric Acid | 1.0 mL | 100 mL | Maintained catalyst loading relative to the starting material. |
| Reaction Time | 12 hours | 12-16 hours | Extended time to account for slower heat/mass transfer at scale. |
| Reaction Monitoring | TLC | HPLC | Shift to a quantitative and more robust method for process control. |
| Purification | Column Chromatography | Crystallization (as HCl salt) | Chromatography is not economically viable at scale; crystallization is preferred. |
| Typical Yield (Overall) | 70-80% | 65-75% | Yields are often slightly lower at scale due to transfer losses and handling. |
Table 2: Analytical Specifications for Final Product
| Test | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Identity | Conforms to the reference standard spectrum | ¹H NMR / FTIR |
| Purity | ≥ 99.0% | HPLC |
| Melting Point | To be established based on reference material | DSC / MP App. |
| Residual Solvents | Ethanol: ≤ 5000 ppm, Ethyl Acetate: ≤ 5000 ppm | Headspace GC |
| Water Content | ≤ 0.5% | Karl Fischer |
Process Visualization
Diagram: Detailed Process Flowchart
Caption: End-to-end process workflow for the synthesis.
Safety and Handling
All operations should be conducted in a well-ventilated area or fume hood, with personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, flame-retardant lab coats, and chemical-resistant gloves.
-
Sulfuric Acid: Highly corrosive. Causes severe burns upon contact. The addition to ethanol is highly exothermic. Always add acid to the solvent slowly and with cooling.
-
Flammable Solvents: Ethanol and ethyl acetate are highly flammable. Ensure no ignition sources are present. Use grounded and bonded equipment to prevent static discharge.
-
Neutralization: The reaction of sodium bicarbonate with residual acid generates large volumes of CO₂ gas. This step must be performed slowly and in a vessel with adequate headspace and venting to avoid over-pressurization.
-
Hydrochloric Acid: Corrosive and gives off irritating vapors. Handle in a well-ventilated area.
Troubleshooting and Optimization
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Incomplete Esterification | Insufficient reaction time; water in ethanol; inactive catalyst. | Extend reflux time and re-run IPC. Ensure anhydrous ethanol is used. Verify the concentration of the sulfuric acid. |
| Low Yield after Work-up | Incomplete extraction; product loss during neutralization (hydrolysis); emulsion formation. | Perform a second extraction of the aqueous layer. Ensure neutralization is performed at a low temperature. Use brine washes to break up any emulsions. |
| Product Fails to Crystallize | Solution is too dilute; presence of impurities inhibiting crystallization. | Concentrate the solution further. Attempt to seed the solution with a small crystal of the product. If impurities are suspected, an additional purification step may be needed. |
| Final Product is Off-Color | Impurities from starting material; degradation during reaction/work-up. | Treat the solution of the free base with activated carbon before proceeding to salt formation. Ensure reaction temperatures are not exceeded. |
References
- Organic Syntheses. (2020). From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)- Cycloadducts. Org. Synth. 2020, 97, 139-156. [Link]
- Organic Syntheses. Working with Hazardous Chemicals. [Link]
- PubChem. (n.d.). Ethyl 5-hydroxynicotinate.
- Google Patents. (2017).
- Patsnap. (n.d.).
- Organic Syntheses. (1934). GLYCINE ETHYL ESTER HYDROCHLORIDE. Org. Synth. 1934, 14, 46. [Link]
- Google Patents. (2012).
Sources
Application Note: Synthesis of Diarylpyridine-Based Antimitotic Agents Using Ethyl 5-Hydroxynicotinate Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: Microtubule dynamics are a clinically validated target for cancer chemotherapy. This guide details a strategic approach for synthesizing novel diarylpyridine-based antimitotic agents, which are designed to function as tubulin polymerization inhibitors. We present Ethyl 5-hydroxynicotinate hydrochloride as a versatile and accessible starting material. The core synthetic strategy involves the activation of the 5-hydroxy position via triflation, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to install a second aryl group, a key pharmacophore found in many potent colchicine-site binders.[1][2][3] This document provides comprehensive, step-by-step protocols for the chemical synthesis and subsequent biological evaluation, including in vitro tubulin polymerization assays, cell-based cytotoxicity screening, and cell cycle analysis to confirm the antimitotic mechanism of action.
Scientific Rationale: Pyridine Scaffolds for Tubulin Inhibition
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers.[4] Their constant assembly and disassembly are fundamental to several cellular processes, most critically the formation of the mitotic spindle during cell division.[5] Antimitotic agents disrupt this dynamic equilibrium, leading to a halt in the cell cycle at the G2/M phase, which ultimately triggers programmed cell death (apoptosis).[3] This mechanism is the basis for the efficacy of widely used cancer therapeutics like the taxanes and vinca alkaloids.
A significant class of synthetic antimitotics targets the colchicine binding site on β-tubulin.[1][4] Natural products like Combretastatin A-4 (CA-4) are potent inhibitors that bind to this site, characterized by a specific spatial arrangement of two aryl rings.[1] However, the cis-stilbene core of CA-4 is metabolically unstable. To overcome this, medicinal chemists have employed rigid heterocyclic linkers, such as pyridine, to lock the two aryl rings in the desired bioactive conformation.[1][2]
This compound serves as an ideal starting scaffold for this purpose. The pyridine ring provides the rigid core, while the hydroxyl group at the 5-position offers a prime location for introducing a second aryl moiety through modern cross-coupling chemistry.
Mechanism of Action Overview
The synthesized diarylpyridine compounds are designed to interfere with microtubule formation, leading to mitotic arrest and apoptosis in cancer cells.
Figure 1: Designed mechanism of action for diarylpyridine agents.
Synthetic Strategy and Protocols
The synthetic pathway leverages a robust and modular two-step sequence: triflation of the hydroxyl group followed by a Suzuki-Miyaura cross-coupling. This approach allows for the introduction of diverse aryl groups, facilitating structure-activity relationship (SAR) studies.
Figure 2: High-level synthetic workflow.
Protocol 2.1: Synthesis of Ethyl 5-((trifluoromethyl)sulfonyl)oxynicotinate (Triflate Intermediate)
Rationale: The hydroxyl group of a phenol or hydroxypyridine is a poor leaving group for palladium-catalyzed cross-coupling reactions. Converting it to a triflate (-OTf) group transforms it into an excellent leaving group, highly reactive towards oxidative addition to a Pd(0) catalyst.[6][7] Comins' reagent is often used for its stability and effectiveness.[6]
Materials:
-
This compound (1.0 equiv)
-
Triflic anhydride (Tf₂O) or N-Phenyl-bis(trifluoromethanesulfonimide) (Comins' Reagent) (1.1 equiv)
-
Pyridine or Triethylamine (Et₃N) (2.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Suspend this compound (1.0 equiv) in anhydrous DCM in a flame-dried, round-bottom flask under an argon atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add the base (e.g., pyridine, 2.5 equiv) and stir for 15 minutes. The hydrochloride salt should neutralize, leading to a more homogeneous solution.
-
Add the triflating agent (e.g., Tf₂O, 1.1 equiv) dropwise via syringe over 20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure triflate intermediate.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2.2: Suzuki-Miyaura Cross-Coupling to Synthesize Ethyl 5-(3,4,5-trimethoxyphenyl)nicotinate
Rationale: The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool in modern synthesis.[8] It utilizes a palladium catalyst to couple an organoboron compound (e.g., an arylboronic acid) with an organic halide or triflate.[6][9] We select 3,4,5-trimethoxyphenylboronic acid as the coupling partner, as the trimethoxyphenyl moiety is a critical pharmacophore for binding to the colchicine site of tubulin.[10]
Materials:
-
Ethyl 5-((trifluoromethyl)sulfonyl)oxynicotinate (1.0 equiv)
-
3,4,5-Trimethoxyphenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask, add the pyridyl triflate (1.0 equiv), 3,4,5-trimethoxyphenylboronic acid (1.2 equiv), base (K₃PO₄, 3.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent system (1,4-dioxane/water, 4:1) via cannula.
-
Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Once complete, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to afford the desired diarylpyridine compound.
-
Characterization: Confirm the final structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should be assessed by HPLC (>95%).
Biological Evaluation Protocols
A self-validating workflow is essential to confirm that the synthesized compounds exhibit the intended biological activity.
Figure 3: Workflow for biological validation of synthesized compounds.
Protocol 3.1: In Vitro Tubulin Polymerization Assay
Rationale: This assay directly measures the compound's ability to interfere with microtubule formation.[11] Polymerization of purified tubulin is initiated by GTP and warming to 37°C. The process is monitored by an increase in fluorescence from a reporter dye that binds to polymerized microtubules.[5][12] Inhibitors will reduce the rate and extent of this fluorescence increase.
Procedure:
-
Prepare a tubulin reaction mix on ice containing purified tubulin (e.g., 2 mg/mL), general tubulin buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA), 1 mM GTP, 10% glycerol, and a fluorescent reporter.[5]
-
In a pre-warmed (37°C) 96-well plate, add 5 µL of 10x concentrated test compound dilutions. Include a vehicle control (DMSO), a known inhibitor (e.g., Nocodazole or CA-4), and a known stabilizer (e.g., Paclitaxel).[11]
-
To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.[11]
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every 60 seconds for 60 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. Calculate the polymerization rate and the maximum polymer mass. Determine the IC₅₀ value (the concentration of compound that inhibits tubulin polymerization by 50%).
Protocol 3.2: Antiproliferative MTT Assay
Rationale: The MTT assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic effects.[13][14]
Procedure:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.[15]
-
Treat the cells with a range of concentrations of the synthesized compound (e.g., 0.01 nM to 10 µM) for 48-72 hours. Include untreated and vehicle controls.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[16]
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[16]
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus log[concentration] and determine the IC₅₀ value using non-linear regression.
Protocol 3.3: Cell Cycle Analysis by Flow Cytometry
Rationale: To confirm that cytotoxicity is due to mitotic arrest, cell cycle analysis is performed. This technique uses a fluorescent dye, such as Propidium Iodide (PI), that stoichiometrically binds to DNA. The fluorescence intensity of stained cells is proportional to their DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17][18] An accumulation of cells in the G2/M phase is a hallmark of antimitotic agents.[3]
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at concentrations around its IC₅₀ value for 24 hours.[17]
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[17]
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[18] RNase A is crucial as PI also binds to double-stranded RNA.
-
Incubate in the dark at room temperature for 30 minutes.[17]
-
Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample.[17]
-
Data Analysis: Generate DNA content histograms. Quantify the percentage of cells in the G0/G1, S, and G2/M phases using cell cycle analysis software. Compare the cell cycle distribution of treated cells to that of vehicle-treated controls.
Data Presentation and Expected Results
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Summary of Synthetic Reactions
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| 1 | Triflate Intermediate | Ethyl 5-hydroxynicotinate HCl | Tf₂O, Pyridine, DCM | 85-95 | >98% |
| 2 | Diarylpyridine Product | Triflate Intermediate | Arylboronic acid, Pd(PPh₃)₄, K₃PO₄ | 70-85 | >98% |
Table 2: Summary of Biological Activity
| Compound | Tubulin Polym. IC₅₀ (µM) | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | % Cells in G2/M (at 2x IC₅₀) |
|---|---|---|---|---|
| Diarylpyridine Product | 1.5 | 0.35 | 0.42 | 75% |
| Combretastatin A-4 | 1.2 | 0.01 | 0.02 | 80% |
| Vehicle Control | >50 | >100 | >100 | 15% |
References
- Hu, L., Chen, J., Wang, L., et al. (2022). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2464-2477. [Link]
- Hu, L., Chen, J., Wang, L., et al. (2022). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. Taylor & Francis Online. [Link]
- Hu, L., Chen, J., Wang, L., et al. (2022). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. Semantic Scholar. [Link]
- Bio-protocol (n.d.).
- Hu, L., Chen, J., Wang, L., et al. (2022). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. Taylor & Francis Online. [Link]
- Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc.. [Link]
- Hu, L., Chen, J., Wang, L., et al. (2022). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors.
- Springer Nature Experiments (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Le, T. N., Gang, H., & Dudley, G. B. (2010). Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. Tetrahedron Letters, 51(39), 5173-5175. [Link]
- Niles, A. L., Moravec, R. A., & Riss, T. L. (2009). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. ASSAY and Drug Development Technologies, 7(6), 577-589. [Link]
- National Center for Biotechnology Information (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
- ResearchGate (2025). Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates with Alk-1-enyl-2-pinacol Boronates.
- Bio-Rad Laboratories (2020). Cell Cycle Analysis by Flow Cytometry. YouTube. [Link]
- Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]
- UWCCC Flow Cytometry Laboratory (2017). Cell Cycle Analysis. University of Wisconsin-Madison. [Link]
- Degli Innocenti, M., & Oestreich, M. (2023). Recent Advances in Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions with Triflates or Nonaflates. Chemistry – An Asian Journal. [Link]
- Rose-Hulman Institute of Technology (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
- National Center for Biotechnology Information (n.d.).
- CP Lab Safety (n.d.). Ethyl 5-hydroxynicotinate, min 98%, 1 gram. CP Lab Safety. [Link]
- The Good Scents Company (n.d.).
- Google Patents (2017). CN106957262A - A kind of preparation method of ethyl nicotinate.
- National Center for Biotechnology Information (n.d.).
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- 4. researchgate.net [researchgate.net]
- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. rose-hulman.edu [rose-hulman.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. cancer.wisc.edu [cancer.wisc.edu]
Application of Ethyl 5-hydroxynicotinate hydrochloride in the Development of 5-HT1D Receptor Agonists
Introduction: The 5-HT1D Receptor as a Therapeutic Target
The serotonin 1D (5-HT1D) receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a key player in neuropharmacology.[1][2] Primarily located in the central nervous system, these receptors are crucial for modulating the release of various neurotransmitters, including serotonin itself.[1] The activation of 5-HT1D receptors, which are coupled to the Gi/o protein, leads to an inhibition of adenylyl cyclase activity, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This signaling cascade is central to its physiological function and therapeutic relevance.
One of the most well-established therapeutic applications of 5-HT1D receptor agonists is in the acute treatment of migraine headaches.[2][4] A class of drugs known as triptans, which are potent 5-HT1B/1D receptor agonists, have revolutionized migraine management.[2] Their mechanism of action involves the constriction of painfully dilated cranial blood vessels and the inhibition of pro-inflammatory neuropeptide release from trigeminal nerve endings.[5] Beyond migraines, the modulatory role of 5-HT1D receptors on neurotransmitter systems suggests their potential as targets for other central nervous system disorders, including depression and anxiety.[1][6]
The development of novel, selective 5-HT1D receptor agonists is an ongoing effort in medicinal chemistry, aimed at improving efficacy and reducing off-target effects. This guide focuses on the strategic use of Ethyl 5-hydroxynicotinate hydrochloride as a versatile starting material for the synthesis of new chemical entities targeting the 5-HT1D receptor.
This compound: A Strategic Building Block
This compound (CAS No: 1207194-50-0) is a pyridine-based scaffold that offers a compelling alternative to the traditional indole-based structures, such as tryptamines, commonly found in serotonin receptor ligands.[7][8] The rationale for its use is rooted in the principle of bioisosterism, where a substituent or group is replaced by another with similar physical or chemical properties to enhance a desired biological activity or optimize pharmacokinetic properties.[9][10] The pyridine ring can serve as a bioisostere for the indole nucleus, maintaining key electronic and steric features required for receptor interaction.
Advantages of using this compound:
-
Synthetic Tractability: The molecule possesses three key functional handles for chemical modification: a hydroxyl group, an ethyl ester, and the pyridine nitrogen. These sites allow for diverse derivatization to explore the chemical space around the 5-HT1D receptor binding pocket.
-
Physicochemical Properties: The pyridine core generally imparts greater aqueous solubility compared to the more lipophilic indole ring, which can be advantageous for developing compounds with favorable pharmacokinetic profiles.[11]
-
Novelty and Patentability: Moving away from heavily explored indole scaffolds opens avenues for discovering novel chemical entities with unique pharmacological profiles and intellectual property potential.
The general structure of this compound is presented below:
Chemical Structure:
Proposed Synthetic Strategy: From Precursor to Potent Agonist
The development of a novel 5-HT1D agonist from this compound can be envisioned as a multi-step process targeting the key pharmacophoric elements required for receptor activation. The essential features of a typical 5-HT1D agonist include a protonatable amine and an aromatic system with hydrogen bonding capabilities.[12]
The proposed synthetic workflow involves two key modifications to the starting material:
-
Alkylation of the phenolic hydroxyl group: This step introduces a linker chain that will ultimately bear the crucial basic amine. The choice of linker length is critical for optimal interaction with the receptor.
-
Amidation/Reduction of the ethyl ester: Conversion of the ester to an amide, followed by reduction, can introduce additional hydrogen bonding groups or be used to further modify the scaffold.
Below is a diagram illustrating the conceptual synthetic workflow.
Caption: Proposed synthetic workflow for novel 5-HT1D agonists.
Experimental Protocols
Part 1: Synthesis of a Candidate 5-HT1D Agonist
This protocol outlines a representative synthesis. Note: This is a generalized procedure and may require optimization for specific target molecules.
Objective: To synthesize a novel pyridine-based compound with potential 5-HT1D agonist activity.
Materials:
-
This compound
-
1-bromo-3-chloropropane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dimethylamine (40% solution in water)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Protocol:
-
O-Alkylation of Ethyl 5-hydroxynicotinate:
-
To a solution of this compound (1.0 eq) in DMF, add K₂CO₃ (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromo-3-chloropropane (1.2 eq) dropwise.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature, pour into water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the O-alkylated intermediate.
-
Rationale: The basic conditions deprotonate the hydroxyl group, forming a phenoxide that acts as a nucleophile to displace the bromide from the alkyl halide. DMF is a suitable polar aprotic solvent for this SN2 reaction.[13]
-
-
Nucleophilic Substitution with Dimethylamine:
-
Dissolve the O-alkylated intermediate (1.0 eq) in a suitable solvent like acetonitrile.
-
Add an excess of dimethylamine solution (e.g., 5.0 eq).
-
Heat the mixture in a sealed tube at 80-90 °C for 24 hours.
-
Cool the reaction, concentrate under reduced pressure, and purify the product to obtain the ethyl ester of the final compound series.
-
-
Ester Hydrolysis:
-
Dissolve the resulting ethyl ester (1.0 eq) in a mixture of THF and water.
-
Add LiOH (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with 1N HCl to pH ~6-7.
-
Extract the product with a suitable organic solvent, dry, and concentrate to obtain the carboxylic acid intermediate.
-
-
Amide Coupling (if desired for further diversification):
-
This step is an alternative to direct reduction and allows for the introduction of various amide functionalities.
-
Dissolve the carboxylic acid intermediate (1.0 eq) in DMF.
-
Add HATU (1.2 eq), DIPEA (3.0 eq), and the desired primary or secondary amine (1.1 eq).
-
Stir at room temperature for 4-6 hours.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the resulting amide by chromatography.
-
Part 2: In Vitro Pharmacological Evaluation
The synthesized compounds must be evaluated for their affinity and functional activity at the 5-HT1D receptor.
This assay determines the affinity of the test compound for the 5-HT1D receptor by measuring its ability to compete with a radiolabeled ligand.[14][15]
Materials:
-
Cell Membranes: Membranes from HEK293T or CHO-K1 cells stably expressing the human 5-HT1D receptor.[16][17]
-
Radioligand: [³H]5-Carboxamidotryptamine ([³H]5-CT).[16][18]
-
Test Compounds: Synthesized pyridine derivatives.
-
Reference Compound: Sumatriptan or 5-HT.[19]
-
Non-specific Binding (NSB) Determiner: High concentration of 5-HT (e.g., 10 µM).[19]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.2 mM EDTA, pH 7.4.[1]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[1]
-
96-well plates, glass fiber filters, cell harvester, and liquid scintillation counter.
Procedure:
-
Preparation:
-
Prepare serial dilutions of the test compounds and reference compound in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Thaw the cell membrane aliquots on ice and dilute to the desired protein concentration (e.g., 5-20 µg protein per well) in assay buffer.[1]
-
-
Assay Setup (in a 96-well plate, final volume 250 µL):
-
Total Binding: 50 µL of [³H]5-CT (at a final concentration near its Kd, e.g., 0.8-2.5 nM), 50 µL of assay buffer, and 150 µL of membrane preparation.[16][18]
-
Non-specific Binding (NSB): 50 µL of [³H]5-CT, 50 µL of 10 µM 5-HT, and 150 µL of membrane preparation.
-
Competition Binding: 50 µL of [³H]5-CT, 50 µL of each test compound dilution, and 150 µL of membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature (or 30 °C) for 60-90 minutes with gentle agitation to reach equilibrium.[1]
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[16][18]
-
This assay measures the ability of a test compound to activate the 5-HT1D receptor and elicit a functional response, which for this Gi-coupled receptor is the inhibition of cAMP production.[16][18]
Materials:
-
Cell Line: HEK293T cells stably expressing the human 5-HT1D receptor.[16]
-
Forskolin: An adenylyl cyclase activator used to stimulate basal cAMP levels.
-
Test Compounds and Reference Agonist (e.g., Sumatriptan).
-
cAMP Assay Kit: A commercially available kit, such as a LANCE Ultra cAMP kit (PerkinElmer) or an HTRF cAMP kit (Cisbio).[3][18]
-
Cell culture medium and reagents.
Procedure:
-
Cell Preparation:
-
Plate the 5-HT1D-expressing HEK293T cells in 384-well plates and grow to confluency.
-
-
Assay:
-
On the day of the assay, replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Add serial dilutions of the test compounds or reference agonist to the wells.
-
To measure the inhibition of cAMP, co-stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM).
-
Incubate the plate at 37 °C for 30-60 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit (e.g., by measuring the TR-FRET signal).
-
-
Data Analysis:
-
Plot the cAMP levels (or FRET signal) against the log concentration of the test compound.
-
Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (maximal effect) from the dose-response curve.
-
These values will characterize the compound as a full agonist, partial agonist, or antagonist.
-
Data Presentation and Interpretation
The results from the binding and functional assays should be tabulated for clear comparison of the synthesized compounds.
Table 1: In Vitro Pharmacological Profile of Novel Pyridine Derivatives at the Human 5-HT1D Receptor
| Compound ID | 5-HT1D Binding Affinity (Ki, nM) | 5-HT1D Functional Activity (EC₅₀, nM) | 5-HT1D Efficacy (Emax, % of Sumatriptan) |
| Sumatriptan | Reference Value | Reference Value | 100% |
| Compound 1 | Experimental Value | Experimental Value | Experimental Value |
| Compound 2 | Experimental Value | Experimental Value | Experimental Value |
| ... | ... | ... | ... |
Interpretation of Results:
-
A low Ki value indicates high binding affinity.
-
A low EC₅₀ value indicates high potency in the functional assay.
-
An Emax value close to 100% suggests the compound is a full agonist, while a lower Emax indicates partial agonism.
-
The structure-activity relationship (SAR) can be established by correlating the structural modifications of the synthesized compounds with their respective Ki, EC₅₀, and Emax values. This analysis will guide the design of subsequent generations of more potent and selective 5-HT1D receptor agonists.
Visualizing Key Concepts
Caption: High-level overview of the drug discovery process.
Caption: 5-HT1D receptor signaling pathway upon agonist binding.
References
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- Macor, J. E., et al. (1994). 5-[(3-nitropyrid-2-yl)amino]indoles: novel serotonin agonists with selectivity for the 5-HT1D receptor. Variation of the C3 substituent on the indole template leads to increased 5-HT1D receptor selectivity. Journal of Medicinal Chemistry. [Link]
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- Waeber, C., et al. (1988). Characterization of 5-HT1D receptor binding sites in post-mortem human brain cortex. Neuroscience Letters. [Link]
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- Google Patents. (2017).
- Temple, C., et al. (1990). Antimitotic agents: ring analogues and derivatives of ethyl [(S)-5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7- yl]carbamate. Journal of Medicinal Chemistry. [Link]
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Application Note: High-Throughput Screening Strategies for the Interrogation of Ethyl 5-Hydroxynicotinate Hydrochloride Derivative Libraries
Abstract
The nicotinic acid scaffold, a core component of Ethyl 5-hydroxynicotinate hydrochloride and its derivatives, represents a versatile and privileged structure in medicinal chemistry.[1] These pyridine-based compounds have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery campaigns.[2][3][4] High-Throughput Screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries against specific biological targets.[5] This guide provides a detailed framework for researchers, scientists, and drug development professionals on designing and executing robust HTS campaigns for libraries of this compound derivatives. We delve into the rationale behind assay selection, offer detailed, field-proven protocols for key biochemical and cell-based assays, and discuss critical aspects of data analysis and hit validation.
The Scientific Rationale: Why Screen Nicotinate Derivatives?
The pyridine ring is a fundamental heterocyclic motif found in numerous FDA-approved drugs and bioactive molecules.[2] this compound serves as a versatile chemical intermediate, allowing for the synthesis of a diverse array of derivatives.[1] The inherent reactivity of its ester group and pyridine nucleus enables a multitude of chemical transformations, providing access to complex molecular architectures.[1]
The rationale for screening these derivatives is grounded in the established therapeutic relevance of analogous structures, which are known to modulate key drug target classes, including:
-
Protein Kinases: Kinases are crucial regulators of cellular processes, and their dysregulation is linked to diseases like cancer and inflammatory disorders.[6] The pyridine scaffold is a common feature in many kinase inhibitors.
-
G-Protein Coupled Receptors (GPCRs): As one of the largest families of membrane proteins, GPCRs are targets for approximately one-third of all marketed drugs, making them a high-priority class for screening campaigns.[7][8][9]
-
Enzymes and Protein-Protein Interactions (PPIs): The structural diversity achievable with this scaffold makes it suitable for targeting enzymatic active sites or disrupting critical protein-protein interactions.
This application note provides the technical guidance to effectively screen such libraries and identify novel bioactive compounds.
Selecting the Optimal HTS Assay Platform
The initial and most critical decision in an HTS campaign is the choice of assay format. This choice dictates the nature of the primary hits and influences the entire downstream workflow. The selection process generally bifurcates into two main categories: biochemical assays and cell-based assays.[5]
-
Biochemical Assays: These assays are performed in a purified, cell-free system. They directly measure the interaction of a compound with a target protein (e.g., an enzyme or receptor). They are highly reproducible and excellent for identifying direct binders or inhibitors but lack physiological context.
-
Cell-Based Assays: These assays are conducted using living cells. They measure a downstream cellular response to a compound's effect on a target (e.g., changes in gene expression, second messenger levels, or cell viability).[7] While more complex, they provide physiologically relevant data and can identify compounds that act through various mechanisms.
The following diagram illustrates a logical workflow for selecting the appropriate assay type.
Protocols for Biochemical HTS Assays
Biochemical assays are ideal for primary screening to identify compounds that directly interact with the target protein.
Protocol 3.1: TR-FRET Kinase Activity Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for HTS because it minimizes interference from compound autofluorescence and scattered light by introducing a time delay between excitation and signal measurement.[10] This protocol is adapted for screening inhibitors of a hypothetical protein kinase.
Principle: A long-lifetime terbium (Tb) chelate serves as the donor fluorophore, typically on an antibody that recognizes a phosphorylated substrate. A fluorescent acceptor (e.g., fluorescein) is on the peptide substrate itself. When the kinase phosphorylates the substrate, the Tb-labeled antibody binds, bringing the donor and acceptor into proximity. Excitation of the donor leads to energy transfer and emission from the acceptor. Inhibitors prevent substrate phosphorylation, resulting in a loss of the TR-FRET signal.
Materials:
-
Kinase of interest
-
Fluorescein-labeled peptide substrate
-
Tb-labeled anti-phospho-substrate antibody
-
ATP
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Stop/Detection Buffer: Assay buffer containing EDTA and Tb-labeled antibody
-
This compound derivative library (in DMSO)
-
384-well low-volume microplates (e.g., Corning 384-Well Low Volume Black Round Bottom)
-
TR-FRET enabled microplate reader
Step-by-Step Protocol:
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of each derivative from the library source plate to the 384-well assay plate. This results in a 1% final DMSO concentration, which should be tested for its effect on kinase activity.[6]
-
Enzyme Addition: Add 2.5 µL of kinase solution (at 2X final concentration) in assay buffer to each well containing the compounds.
-
Incubation: Pre-incubate the plate for 15-30 minutes at room temperature to allow compounds to bind to the kinase.
-
Reaction Initiation: Add 2.5 µL of a substrate/ATP mix (at 2X final concentration) in assay buffer to all wells to start the kinase reaction. The ATP concentration should ideally be at or near the Km for the kinase to facilitate the identification of competitive inhibitors.[11]
-
Kinase Reaction: Incubate the plate for 60-120 minutes at room temperature. The exact time should be optimized to ensure the reaction is within the linear range.
-
Reaction Termination & Detection: Add 5 µL of Stop/Detection Buffer to each well. This halts the kinase reaction (via EDTA chelating Mg²⁺) and introduces the detection antibody.
-
Detection Incubation: Incubate the plate for at least 60 minutes at room temperature, protected from light, to allow the antibody to bind to the phosphorylated substrate.
-
Plate Reading: Read the plate on a TR-FRET capable reader, using an excitation wavelength of ~340 nm and measuring emission at two wavelengths: ~490 nm (for Tb donor) and ~520 nm (for fluorescein acceptor).[12]
-
Data Analysis: Calculate the TR-FRET ratio (Emission 520 nm / Emission 490 nm). A decrease in this ratio indicates kinase inhibition.
| Parameter | Recommended Concentration/Value | Rationale |
| Final Assay Volume | 10 µL | Miniaturized for HTS to conserve reagents.[13] |
| Final Compound Conc. | 10 µM | Standard concentration for primary single-point screens. |
| Final DMSO Conc. | ≤ 1% | Minimizes solvent effects on enzyme activity.[14][15] |
| ATP Concentration | Km value | Increases sensitivity for detecting ATP-competitive inhibitors.[11] |
| Z'-Factor Target | > 0.5 | Ensures the assay is robust and suitable for HTS.[16] |
Protocol 3.2: Fluorescence Polarization (FP) Assay for PPIs
FP is a homogeneous technique ideal for monitoring binding events in solution.[17][18] It is particularly well-suited for identifying inhibitors of protein-protein interactions (PPIs).
Principle: The assay measures the change in the rotational speed of a small fluorescently labeled molecule (a "tracer," often a peptide derived from one of the binding partners) upon binding to a larger protein.[19] A small, free-tumbling tracer excited with polarized light emits depolarized light (low FP signal). When bound to a large protein, the complex tumbles much more slowly, and the emitted light remains polarized (high FP signal).[18] A compound that disrupts this interaction will displace the tracer, causing a decrease in the FP signal.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the target protein and a fluorescently labeled peptide tracer in FP Assay Buffer (e.g., PBS with 0.01% Tween-20).
-
Compound Plating: Dispense 100 nL of test compounds into a 384-well black microplate.
-
Reagent Addition: Add 5 µL of the target protein solution (at 2X final concentration) to the wells. Incubate for 15 minutes.
-
Tracer Addition: Add 5 µL of the fluorescent tracer solution (at 2X final concentration) to initiate the binding reaction.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light, to reach binding equilibrium.
-
Plate Reading: Measure the fluorescence polarization on a microplate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis: A low millipolarization (mP) value indicates that the tracer is unbound, suggesting the test compound has inhibited the PPI.
Protocols for Cell-Based HTS Assays
Cell-based assays provide data within a physiological context, which is crucial for validating hits from biochemical screens or for phenotypic screening campaigns.
Protocol 4.1: AlphaScreen® Assay for GPCR Second Messenger (cAMP) Detection
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based assay technology used for detecting biomolecular interactions.[20][21][22] It is widely used to measure the accumulation or inhibition of cyclic AMP (cAMP), a key second messenger for many GPCRs.[21]
Principle: This is a competition immunoassay.[21] Donor beads are coated with streptavidin, and Acceptor beads are coated with an anti-cAMP antibody. A biotinylated cAMP probe is added, which bridges the two beads. When the Donor bead is excited at 680 nm, it generates singlet oxygen, which travels ~200 nm to the Acceptor bead, triggering a chemiluminescent signal.[20][21] cAMP produced by cells in response to GPCR activation will compete with the biotinylated cAMP probe for binding to the antibody, causing a decrease in the AlphaScreen signal.
Step-by-Step Protocol:
-
Cell Culture: Culture cells expressing the target GPCR in a suitable medium. Seed the cells into 384-well white microplates and grow to the desired confluency.
-
Compound Addition: Remove the culture medium and add assay buffer containing a phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation). Add the this compound derivatives to the wells.
-
GPCR Stimulation: For an antagonist screen, pre-incubate with compounds, then add a known agonist at its EC₈₀ concentration. For an agonist screen, add only the compounds.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for GPCR signaling and cAMP production.
-
Cell Lysis: Lyse the cells by adding Lysis Buffer. This releases the intracellular cAMP.
-
AlphaScreen Detection: In a separate 384-well detection plate, add the cell lysate. Then, add a mixture of AlphaScreen Acceptor beads (pre-incubated with biotin-cAMP) and Streptavidin-Donor beads.[14]
-
Incubation: Incubate the detection plate in the dark at room temperature for 2-3 hours.
-
Plate Reading: Read the plate on an AlphaScreen-capable microplate reader.
-
Data Analysis: A low signal indicates high cellular cAMP levels (agonist activity or lack of antagonist activity). A high signal indicates low cAMP levels (antagonist activity or lack of agonist activity).
Data Analysis and Hit Validation
Following the primary screen, raw data must be processed and analyzed to identify "hits."
Data Normalization and Quality Control:
-
Controls: Each plate must contain positive controls (e.g., a known inhibitor) and negative controls (e.g., DMSO only).
-
Z'-Factor: This statistical parameter is used to evaluate the quality of the HTS assay. It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:
-
Z' = 1 - (3σp + 3σn) / |µp - µn|
-
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[16]
-
Hit Identification and Confirmation:
-
Single-Point Screen: In the primary screen, compounds are typically tested at a single concentration (e.g., 10 µM). Hits are identified as compounds that produce a signal beyond a certain threshold (e.g., >3 standard deviations from the mean of the negative controls).
-
Dose-Response Confirmation: Primary hits must be re-tested in a dose-response format (e.g., an 8-point concentration curve) to confirm their activity and determine their potency (IC₅₀ or EC₅₀).
-
Secondary and Counter-Screens: Confirmed hits should be tested in orthogonal assays to rule out artifacts. For example, compounds that inhibit in a biochemical assay should be tested in a cell-based assay. Counter-screens are essential to identify and eliminate promiscuous inhibitors, which can interfere with assays through non-specific mechanisms like aggregation.[23]
| Data Analysis Step | Purpose | Key Metric |
| Primary Screen | Identify initial compounds of interest from a large library. | % Inhibition or % Activation |
| Hit Confirmation | Verify the activity of primary hits and eliminate false positives. | Reproducibility |
| Dose-Response | Determine the potency of confirmed hits. | IC₅₀ / EC₅₀ |
| Counter-Screening | Identify and remove compounds with non-specific activity. | Selectivity |
Conclusion
Screening libraries of this compound derivatives offers a promising avenue for the discovery of novel therapeutic agents. The success of such a campaign hinges on the rational selection of a robust and relevant HTS assay. By carefully considering the target biology and leveraging powerful assay technologies like TR-FRET and AlphaScreen, researchers can efficiently identify high-quality hit compounds. The protocols and principles outlined in this guide provide a solid foundation for designing and executing these complex experiments, ultimately accelerating the journey from chemical library to lead candidate.
References
- Biocompare. (2013, October 3). Cell-based Assays for GPCR Activity. Biocompare. [Link]
- National Center for Biotechnology Information.
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
- MDPI. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. [Link]
- Springer Link.
- CORE. Synthesis of nicotine derivatives and evaluation of their anti-bacterial activity. [Link]
- BMG LABTECH. AlphaScreen. [Link]
- Marin Biologic Laboratories. (2025, July 24). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). [Link]
- Agilent. GPCR Signaling Assays. [Link]
- National Center for Biotechnology Information. (2011, March 29).
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
- National Center for Biotechnology Information. (2013, August 1). High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1. [Link]
- Molecular Devices.
- ResearchGate. (2025, August 6).
- ResearchGate.
- Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. [Link]
- National Center for Biotechnology Information. (2014, May 1).
- ACS Publications. (2015, July 21).
- ACS Publications. (2017, June 20). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. [Link]
- Semantic Scholar.
- Charles River.
- ResearchGate. (2025, November 11).
- The Good Scents Company.
- European Journal of Biological Research. (2022, August 14). Synthesis of nicotine derivatives and evaluation of their anti-bacterial activity. [Link]
- National Center for Biotechnology Information. (2021, July 1). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. [Link]
- National Center for Biotechnology Information. (2020, August 12). High-Throughput Screening: today's biochemical and cell-based approaches. [Link]
- National Center for Biotechnology Information.
- National Center for Biotechnology Information. (2005, April 20). High-throughput assays for promiscuous inhibitors. [Link]
- National Center for Biotechnology Information. (2013, November 26).
- ResearchGate. Quantitative high-throughput screening profiling pipeline. [Link]
- ACS Publications. (2025, June 2). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. [Link]
- National Center for Biotechnology Information. (2022, November 1). Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist. [Link]
- National Center for Biotechnology Information. (2023, January 20). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. [Link]
- MDPI. (2021, March 19).
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- 1. nbinno.com [nbinno.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Synthesis of nicotine derivatives and evaluation of their anti-bacterial activity | European Journal of Biological Research [journals.tmkarpinski.com]
- 4. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
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Application Note & Protocol: High-Purity Crystallization of Ethyl 5-hydroxynicotinate Hydrochloride
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the purification of Ethyl 5-hydroxynicotinate hydrochloride to high purity using crystallization techniques. Ethyl 5-hydroxynicotinate is a key building block in medicinal chemistry, and achieving high purity is critical for downstream applications, including active pharmaceutical ingredient (API) synthesis. This guide moves beyond a simple recitation of steps to explain the underlying scientific principles, offering a framework for rational solvent selection, protocol optimization, and troubleshooting. Detailed, step-by-step protocols for cooling and antisolvent crystallization are provided, alongside methods for verifying final product purity.
Introduction: The Critical Role of Purity
Ethyl 5-hydroxynicotinate, a substituted pyridine derivative, is a valuable intermediate in the synthesis of various pharmaceutical compounds. The purity of such intermediates is paramount, as impurities can carry through subsequent synthetic steps, potentially leading to undesired side reactions, lower yields, and the formation of difficult-to-remove, structurally related impurities in the final API. The formation of a hydrochloride salt is a common and highly effective strategy in pharmaceutical development. It often converts liquid or low-melting point organic bases into stable, crystalline solids with improved handling characteristics and distinct solubility profiles, which can be exploited for purification.[1] This process not only facilitates isolation but also provides an excellent opportunity for significant purity enhancement through recrystallization.
This application note details robust methodologies for obtaining high-purity Ethyl 5-hydroxynicotinate HCl, focusing on the principles of crystallization to empower scientists to adapt and optimize the process for their specific needs.
Pre-Crystallization: Characterization and Strategy
A successful crystallization is built on a foundation of understanding the material's properties and the nature of the impurities to be removed.
Physicochemical Properties
A summary of the key properties of the parent compound, Ethyl 5-hydroxynicotinate, is essential for developing a crystallization strategy.
| Property | Value / Description | Source |
| Chemical Name | Ethyl 5-hydroxypyridine-3-carboxylate | [2] |
| Molecular Formula | C₈H₉NO₃ | [2] |
| Molecular Weight | 167.16 g/mol | [2] |
| Appearance | Typically an off-white to yellow solid (as free base or HCl salt) | General Knowledge |
| Solubility (Free Base) | Limited data available. Generally, pyridine derivatives show varied solubility in polar organic solvents.[3] | [2][3] |
| Solubility (HCl Salt) | Expected to have good solubility in lower alcohols (methanol, ethanol) and water; lower solubility in less polar solvents like isopropanol (IPA), acetone, and ethyl acetate; and poor solubility in non-polar solvents like ethers and alkanes.[4][5] | [4][5] |
Impurity Profile Analysis
Before purification, it is crucial to identify the nature and level of impurities in the crude material. Common impurities may include:
-
Unreacted Starting Materials: e.g., 5-hydroxynicotinic acid.
-
Reaction By-products: From side reactions during synthesis.
-
Residual Solvents: From the preceding reaction or workup (e.g., Toluene, Ethanol).[6]
-
Degradation Products: Formed during synthesis or storage.
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity and identify the number and relative abundance of impurities.
-
Nuclear Magnetic Resonance (¹H NMR): To confirm the structure of the desired product and identify any structurally related impurities.
-
Gas Chromatography (GC): To determine the content of residual solvents.
Principles of Crystallization for Purification
Crystallization is a powerful purification technique based on the principle of differential solubility. The target compound is dissolved in a suitable solvent system at an elevated temperature to form a saturated or near-saturated solution. As the solution cools or its composition is changed (e.g., by adding an antisolvent), it becomes supersaturated. This thermodynamic instability drives the system towards equilibrium through the formation of a solid crystalline phase.
Ideally, the desired compound crystallizes out of the solution, while impurities remain dissolved in the surrounding liquid (the "mother liquor"). The formation of the hydrochloride salt is particularly advantageous as it introduces strong ionic interactions, often leading to a well-defined crystal lattice and a solubility profile that is markedly different from that of the free base and non-basic impurities.[1]
Workflow for Crystallization Development
The following diagram outlines the logical workflow for developing a robust crystallization protocol.
Caption: General workflow for crystallization protocol development.
Experimental Protocols
This section provides detailed, step-by-step protocols. Safety glasses, lab coats, and gloves are mandatory. All operations involving solvents should be performed in a chemical fume hood.
Protocol 1: Cooling Crystallization from a Single Solvent System
This is the preferred method when a solvent is identified that shows a steep solubility curve with temperature. Isopropanol (IPA) is often an excellent choice for hydrochloride salts, as it is less polar than ethanol, often providing a wider solubility differential.[4]
Objective: To purify crude Ethyl 5-hydroxynicotinate HCl from ~95% to >99.5% purity.
Materials:
-
Crude Ethyl 5-hydroxynicotinate HCl (10.0 g)
-
Isopropanol (IPA), reagent grade
-
Activated Charcoal (decolorizing carbon), optional
-
Erlenmeyer flask (250 mL), round-bottom flask with reflux condenser, heating mantle or hot plate with stirrer, Büchner funnel and flask, filter paper, vacuum source.
Procedure:
-
Dissolution:
-
Place the crude Ethyl 5-hydroxynicotinate HCl (10.0 g) into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add IPA in small portions (starting with ~50 mL).
-
Gently heat the mixture to a near boil (~75-80 °C) with continuous stirring. Add more IPA portion-wise until all the solid has just dissolved. Causality: Using the minimum amount of hot solvent is critical to maximize yield upon cooling.
-
-
Decolorization (Optional):
-
If the solution is highly colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (~0.1-0.2 g). Causality: Charcoal adsorbs high molecular weight colored impurities.
-
Return the mixture to a gentle boil for 5-10 minutes.
-
-
Hot Filtration (if charcoal was used):
-
Pre-heat a separate flask and a glass funnel.
-
Quickly filter the hot solution through a fluted filter paper to remove the charcoal. Causality: This step must be done quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, undisturbed. Causality: Slow cooling promotes the formation of larger, more perfect crystals, which are less likely to occlude impurities.
-
Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize precipitation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystal cake with a small amount of cold IPA (2 x 10 mL). Causality: The wash solvent must be cold to avoid dissolving the product crystals while effectively removing the impurity-rich mother liquor.
-
-
Drying:
-
Press the crystals as dry as possible on the funnel.
-
Transfer the solid to a watch glass or drying dish and dry in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Protocol 2: Antisolvent Crystallization
This method is useful if the compound is highly soluble in a solvent even at low temperatures, but a miscible "antisolvent" in which it is insoluble can be found.
Objective: To purify crude Ethyl 5-hydroxynicotinate HCl when a single solvent is not effective.
Materials:
-
Crude Ethyl 5-hydroxynicotinate HCl (10.0 g)
-
Ethanol (EtOH), reagent grade (Solvent)
-
Diethyl ether or Ethyl Acetate, reagent grade (Antisolvent)
-
Equipment as listed in Protocol 1.
Procedure:
-
Dissolution:
-
At room temperature, dissolve the crude Ethyl 5-hydroxynicotinate HCl (10.0 g) in the minimum amount of ethanol required for complete dissolution in a 250 mL Erlenmeyer flask with stirring.
-
-
Antisolvent Addition:
-
Slowly add the antisolvent (e.g., diethyl ether) dropwise to the stirred solution.
-
Continue adding the antisolvent until the solution becomes persistently cloudy (turbid), indicating the onset of nucleation.
-
If the solution becomes too thick, add a small amount of ethanol to redissolve some of the solid and ensure the mixture remains stirrable.
-
-
Crystallization:
-
Once turbidity is established, stop adding the antisolvent and allow the mixture to stir at room temperature for 30 minutes.
-
Place the flask in an ice-water bath for at least 1 hour to complete the precipitation.
-
-
Isolation, Washing, and Drying:
-
Follow steps 5 and 6 from Protocol 1. For washing, use a solvent mixture rich in the antisolvent (e.g., 90:10 ether:ethanol) to minimize product loss.
-
Purity Verification and Data
The success of the crystallization must be validated empirically.
Expected Results:
| Parameter | Before Crystallization | After Crystallization | Method |
| Purity | ~95% | >99.5% | HPLC |
| Appearance | Yellowish Powder | White to Off-White Crystalline Solid | Visual |
| Residual Solvent | Variable | <0.1% | GC |
| Yield | N/A | 75-90% (Typical) | Gravimetric |
Analytical Checks:
-
HPLC: An overlay of the chromatograms of the crude and purified material should show a significant reduction or complete removal of impurity peaks.
-
¹H NMR: The spectrum of the final product should be clean, with sharp signals corresponding to the structure of Ethyl 5-hydroxynicotinate HCl and no evidence of impurity signals present in the crude material.
-
Melting Point: A sharp melting point range is indicative of high purity.
Troubleshooting Common Crystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The solution is too supersaturated; the boiling point of the solvent is higher than the melting point of the solute. | Add more solvent to the hot mixture. Re-heat to dissolve the oil, then cool at a much slower rate. Consider a lower-boiling point solvent. |
| No Crystals Form | The solution is not sufficiently supersaturated; the compound is too soluble. | Reduce the volume of the solvent by gentle boiling. Try adding a seed crystal. Cool in a dry ice/acetone bath. For antisolvent method, add more antisolvent. |
| Poor Yield | Too much solvent was used; cooling time was insufficient; product is too soluble in the wash solvent. | Concentrate the mother liquor and cool again to recover a second crop. Ensure the primary cooling step is >1 hour in an ice bath. Always use ice-cold solvent for washing. |
| Product Purity is Still Low | The chosen solvent is not effective at separating the specific impurity. | Screen for a different solvent system. The impurity may have a very similar solubility profile. Consider a pre-purification step (e.g., charcoal treatment[4], pH adjustment). |
Process Parameters and Their Impact on Crystal Attributes
The quality of the final crystalline product is a direct function of the process parameters controlled during the experiment.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Ethyl 5-hydroxynicotinate | C8H9NO3 | CID 910016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-Hydroxynicotinate Hydrochloride
Welcome to the technical support center for the synthesis of Ethyl 5-hydroxynicotinate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure the successful and efficient production of high-purity this compound.
I. Overview of the Synthesis and Potential Impurities
The most common and direct route for the synthesis of Ethyl 5-hydroxynicotinate is the Fischer-Speier esterification of 5-hydroxynicotinic acid with ethanol, using a strong acid catalyst such as sulfuric acid or hydrochloric acid. The resulting ester is then converted to its hydrochloride salt.[1][2][3] While seemingly straightforward, this process is an equilibrium reaction and can be prone to the formation of several impurities that can affect the yield, purity, and stability of the final product.
Understanding the origin of these impurities is the first step in troubleshooting and prevention. They can be broadly categorized as:
-
Process-Related Impurities: Arising from the chemical transformation itself.
-
Starting Material-Related Impurities: Carried over from the initial reactants.
-
Reagent and Solvent-Related Impurities: Introduced by the chemicals and solvents used in the synthesis and workup.
The following diagram illustrates a typical workflow for the synthesis and purification of this compound, highlighting key quality control checkpoints.
Caption: Workflow for Ethyl 5-hydroxynicotinate HCl Synthesis.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your synthesis and provides actionable solutions.
Problem 1: Low Yield of Ethyl 5-hydroxynicotinate
-
Symptom: After workup and purification, the isolated yield of the ester is significantly lower than expected.
-
Potential Causes & Solutions:
-
Incomplete Reaction: The Fischer esterification is an equilibrium process.[1][4][5]
-
Product Loss During Workup: Your product might be partially soluble in the aqueous layer, especially if the pH is not carefully controlled.
-
Solution: Ensure the reaction mixture is neutralized to a slightly basic pH before extraction to minimize the solubility of the ester in the aqueous phase. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery. Always check the aqueous layer for your product via TLC before discarding it.[6][7]
-
-
Hydrolysis During Workup: Exposure to strongly acidic or basic conditions during the workup can hydrolyze the ester back to the carboxylic acid.
-
Solution: Use a mild base like sodium bicarbonate for neutralization and avoid prolonged contact with strong acids or bases.[6]
-
-
Problem 2: Product "Oiling Out" During Recrystallization
-
Symptom: Instead of forming crystals upon cooling, your product separates as an oil.
-
Potential Causes & Solutions:
-
High Impurity Level: The presence of significant amounts of impurities can lower the melting point of your product, causing it to "oil out".
-
Rapid Cooling: Cooling the solution too quickly can prevent proper crystal lattice formation.
-
Inappropriate Solvent: The chosen solvent may not be ideal for crystallization.
-
Solutions:
-
Re-dissolve and Cool Slowly: Reheat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Insulating the flask can help.[8]
-
Solvent System Adjustment: If using a single solvent, try adding a small amount of a "poor" solvent (in which your product is less soluble) to the hot solution until it becomes slightly turbid, then allow it to cool. For example, if your product is dissolved in ethanol, you might add a small amount of water or hexane.[9]
-
Pre-purification: If the issue persists, it's likely due to high impurity levels. Consider a preliminary purification step like a quick filtration through a plug of silica gel or a thorough liquid-liquid extraction before attempting recrystallization.
-
-
Problem 3: Unexpected Peaks in HPLC Analysis of the Final Product
-
Symptom: Your HPLC chromatogram shows one or more significant impurity peaks alongside your product peak.
-
Potential Impurities and Their Identification:
-
Unreacted 5-Hydroxynicotinic Acid: This will be a more polar compound and will likely have a shorter retention time than your ester product in a reverse-phase HPLC system.
-
Dimerization or Polymerization Products: Under harsh acidic conditions, side reactions can occur. These would likely be higher molecular weight and may have longer retention times.
-
By-products from Ethanol: Diethyl ether can form from the acid-catalyzed dehydration of ethanol. This is a volatile impurity best detected by GC-MS.
-
-
Troubleshooting Steps:
-
Identify the Impurity: If possible, isolate the impurity using preparative HPLC or column chromatography and characterize it by mass spectrometry and NMR.
-
Optimize Reaction Conditions: If unreacted starting material is the issue, refer to the solutions for low yield. If by-products are forming, consider using a milder acid catalyst or lowering the reaction temperature.
-
Refine Purification: Your current purification method may not be effective for removing the specific impurity. If you are using recrystallization, try a different solvent system.[10][11] If the impurity has a significantly different polarity from your product, column chromatography is a good option.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to remove unreacted 5-hydroxynicotinic acid from my crude product?
A1: The most effective way is through a liquid-liquid extraction. After the reaction, dilute the mixture with an organic solvent like ethyl acetate. Then, wash the organic layer with a dilute aqueous base, such as a saturated sodium bicarbonate solution. The 5-hydroxynicotinic acid, being acidic, will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer and will be removed from the organic phase containing your ester. Repeat the wash to ensure complete removal.
Q2: My final product is off-white or yellowish. How can I decolorize it?
A2: A slight coloration is often due to trace impurities. During the recrystallization process, you can add a small amount of activated charcoal to the hot solution before filtering it. The charcoal will adsorb many colored impurities.[8] Be cautious not to add too much, as it can also adsorb some of your product, leading to a lower yield.
Q3: How can I confirm the formation of the hydrochloride salt?
A3: Several methods can be used:
-
Solubility Test: The hydrochloride salt should be more soluble in water than the free base ester.
-
Titration: You can perform a titration with a standardized base to determine the molar equivalents of HCl per mole of your compound.
-
Spectroscopic Analysis: In the ¹H NMR spectrum, the pyridine ring protons will often show a downfield shift upon protonation. In the IR spectrum, you may observe broad peaks corresponding to the N-H stretch of the pyridinium ion.
Q4: What are the best analytical methods for assessing the purity of my final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
HPLC with UV detection: This is the workhorse for quantifying the purity of your main component and detecting non-volatile organic impurities.[12][13][14][15]
-
GC-MS with Headspace Analysis: This is crucial for identifying and quantifying residual solvents from the synthesis and purification steps.[16][17][18][19]
-
¹H NMR Spectroscopy: This provides structural confirmation of your product and can reveal the presence of structurally similar impurities.
-
Mass Spectrometry (MS): This confirms the molecular weight of your product and can help in identifying unknown impurity peaks from HPLC or GC.
IV. Experimental Protocols
Protocol 1: Purification of Ethyl 5-hydroxynicotinate by Recrystallization
This protocol assumes you have a crude solid of Ethyl 5-hydroxynicotinate.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexane). An ideal solvent will dissolve the compound when hot but not when cold.[20][21]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution at a gentle boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used). This step is crucial to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: HPLC Method for Purity Analysis
This is a general reverse-phase HPLC method suitable for nicotinic acid derivatives.[12][15][22] Method optimization may be required.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
V. References
-
GCMS Residual Solvent Analysis: What You Must Know. (2025). ResolveMass Laboratories Inc.[Link]
-
HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. SIELC Technologies. [Link]
-
Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. LCGC International. [Link]
-
Pharmaceutical Residual Solvent Analysis: A Comparison of GC-FID and SIFT-MS Performance. (2023). MDPI. [Link]
-
GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu (Europe). [Link]
-
Determination of Organic Volatile Impurities in Active Pharmaceutical Ingredients. Internet Scientific Publications. [Link]
-
Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discoveracs.org. [Link]
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A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. (2003). PubMed. [Link]
-
Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK. [Link]
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Fischer–Speier esterification. Wikipedia. [Link]
-
Residual Solvent Analysis of Pharmaceutical Products. Agilent. [Link]
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Troubleshooting: The Workup. Department of Chemistry : University of Rochester. [Link]
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Fischer Esterification. Chemistry Steps. [Link]
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3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]
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How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester. [Link]
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Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. [Link]
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How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]
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Recrystallization. Unknown Source. [Link]
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Fischer Esterification. Unknown Source. [Link]
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Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]
-
Fischer Esterification. Organic Chemistry Portal. [Link]
-
21.6: Condensation of Acids with Alcohols- The Fischer Esterification. (2020). Chemistry LibreTexts. [Link]
-
How to recrystallize a product from ethanol/diethyl? ResearchGate. [Link]
-
5-Hydroxynicotinic acid. PubChem. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry : University of Rochester. [Link]
-
5-Hydroxynicotinic acid. Chongqing Chemdad Co., Ltd. [Link]
-
Nicotinic acid, 6-hydroxy. Organic Syntheses Procedure. [Link]
-
5-Hydroxynicotinic Acid CAS 27828-71-3 Purity >98.0% (HPLC) (T). Ruifu Chemical. [Link]
-
Ethyl 5-hydroxynicotinate. PubChem. [Link]
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- 22. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Technical Support Center: Purification of Crude Ethyl 5-hydroxynicotinate Hydrochloride
Welcome to the technical support guide for the purification of Ethyl 5-hydroxynicotinate hydrochloride. This document provides troubleshooting guides and frequently asked questions (FAQs) designed for researchers, scientists, and drug development professionals. As a key intermediate in pharmaceutical synthesis, achieving high purity of this compound is critical for downstream success. This guide is structured to address common challenges encountered during its purification, blending theoretical principles with practical, field-tested solutions.
Part 1: Initial Assessment & Troubleshooting
This section focuses on the initial characterization of your crude material and common issues that can be diagnosed before attempting a large-scale purification.
FAQ 1.1: What are the likely impurities in my crude product?
Answer: The impurity profile of crude this compound is highly dependent on its synthetic route. Most commonly, it is synthesized via Fischer esterification of 5-hydroxynicotinic acid. Based on this, the expected impurities are:
| Impurity Type | Specific Example | Source | Impact on Purification |
| Starting Material | 5-Hydroxynicotinic Acid | Incomplete esterification reaction. | Can co-crystallize; has different solubility and pKa. |
| Reagents/Solvents | Ethanol, Toluene, Thionyl Chloride | Residual solvents from the reaction or workup.[1] | Can inhibit crystallization, leading to oils or gums. |
| Side Products | Di-ethylated products, polymers | High reaction temperatures or incorrect stoichiometry. | Difficult to remove by recrystallization alone. |
| Degradation Products | Colored aromatic compounds | Air oxidation of the phenol group, especially under basic conditions or heat. | Results in off-white, yellow, or brown product color. |
| Water | Hygroscopic nature of pyridines | Absorbed from the atmosphere during workup or storage. | Significantly impacts crystallization efficiency. |
FAQ 1.2: My crude product is a sticky oil or a gummy solid, not a free-flowing powder. What should I do first?
Answer: This is a very common issue, typically caused by a high concentration of residual solvents or water. Attempting direct recrystallization from this state is often futile. The best first step is trituration .
Causality: Trituration is a purification technique where a crude, impure solid (or oil) is washed with a solvent in which the desired product is insoluble (or poorly soluble), but the impurities are soluble. This process mechanically breaks down the crude material, allowing the solvent to wash away trapped impurities, often inducing the product to solidify or become a crystalline powder.
Recommended Protocol: Trituration
-
Place your crude oil/gum in a flask.
-
Add a small volume of a solvent in which this compound has poor solubility. Good starting choices are cold ethyl acetate, diethyl ether, or a mixture of hexane and ethyl acetate.
-
Using a spatula or glass rod, vigorously stir and scrape the material. The goal is to break up the gum into smaller particles.
-
Continue this process for 15-20 minutes. You should observe the material transforming into a solid or a suspension of fine particles.
-
Isolate the solid by vacuum filtration, washing it with a small amount of the cold trituration solvent.
-
Dry the resulting solid under vacuum. This material is now significantly purer and ready for recrystallization.
Part 2: Purification by Recrystallization
Recrystallization is the most effective and scalable method for purifying this compound, provided the right conditions are chosen.[2]
Decision Workflow: Purification Strategy
Caption: Standard workflow for Thin-Layer Chromatography (TLC) analysis.
Recommended TLC Starting Conditions:
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: 10% Methanol in Dichloromethane + 0.5% Triethylamine.
-
Visualization: UV light at 254 nm.
By following this guide, you can systematically address the common challenges associated with purifying this compound, leading to a high-purity final product suitable for advanced research and development applications.
References
- BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- BenchChem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 910016, Ethyl 5-hydroxynicotinate.
- Vulcanchem. (n.d.). Ethyl 5-phenoxynicotinate for sale.
- University of California, Los Angeles. (n.d.). Recrystallization and Crystallization.
- PrepChem.com. (n.d.). Synthesis of ethyl isonicotinate hydrochloride.
- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
- Google Patents. (n.d.). IL201603A - Crystalline forms of topotecan hydrochloride and processes for making the same.
Sources
Technical Support Center: Byproduct Formation in the Esterification of 5-Hydroxynicotinic Acid
Welcome to the technical support center for the esterification of 5-hydroxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues related to byproduct formation, and optimize the synthesis of the desired ester. Given the trifunctional nature of 5-hydroxynicotinic acid, achieving high chemoselectivity can be challenging. This document provides in-depth technical insights and practical solutions to common problems encountered during its esterification.
Understanding the Challenges: The Trifunctional Nature of 5-Hydroxynicotinic Acid
5-Hydroxynicotinic acid possesses three key functional groups that can participate in reactions under esterification conditions:
-
Carboxylic Acid (-COOH): The target for esterification.
-
Phenolic Hydroxyl (-OH): A nucleophile that can lead to O-acylation or polymerization.
-
Pyridine Nitrogen: A basic and nucleophilic center that can be protonated or undergo N-alkylation/N-acylation.
The primary challenge in the esterification of this molecule is to selectively react the carboxylic acid group while minimizing side reactions at the hydroxyl and pyridine nitrogen sites. The choice of esterification method and reaction conditions is therefore critical in determining the product distribution.
Frequently Asked Questions (FAQs)
Q1: I am getting a low yield of my desired ester and a significant amount of a high molecular weight, insoluble material. What is likely happening?
A1: This is a classic sign of intermolecular self-esterification, leading to polyester formation. The hydroxyl group of one molecule of 5-hydroxynicotinic acid is likely attacking the activated carboxylic acid of another molecule. This is particularly common under conditions that activate the carboxylic acid, such as in the Steglich esterification, or at elevated temperatures in Fischer esterification.
Troubleshooting:
-
Protect the hydroxyl group: Consider protecting the phenolic hydroxyl group as an ether (e.g., methyl or benzyl ether) or a silyl ether before performing the esterification.[1][2][3] This will prevent it from participating in the reaction. The protecting group can be removed in a subsequent step.
-
Modify reaction conditions: If using Fischer esterification, try running the reaction at a lower temperature for a longer duration.[4] For Steglich esterification, ensure slow addition of the coupling agent at a low temperature.
Q2: My NMR spectrum shows signals that suggest acylation has occurred on the phenolic hydroxyl group. How can I avoid this?
A2: O-acylation of the hydroxyl group is a common byproduct, resulting in the formation of a diester or oligomers. This occurs when the hydroxyl group acts as a nucleophile.
Troubleshooting:
-
Chemoselective esterification: Under strongly acidic conditions (Fischer esterification), the carboxylic acid is generally more reactive towards esterification with a simple alcohol than the phenolic hydroxyl group is towards acylation by another acid molecule.[5] Ensure your conditions are sufficiently acidic to favor the desired reaction.
-
Use of protecting groups: As mentioned in A1, protecting the hydroxyl group is the most reliable way to prevent O-acylation.[1][2][3]
Q3: I am using an acid catalyst (e.g., H₂SO₄) for my esterification and observe some unusual byproducts that are difficult to characterize. Could the pyridine nitrogen be involved?
A3: Yes, under acidic conditions, the pyridine nitrogen will be protonated. While this deactivates the ring towards electrophilic attack, side reactions can still occur, especially under forcing conditions. N-alkylation of the pyridine ring by the alcohol (if it forms a carbocation) is a possibility, though less common with primary and secondary alcohols.[6][7]
Troubleshooting:
-
Milder acid catalyst: Consider using a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH), which may reduce the likelihood of side reactions.
-
Alternative methods: Switch to a non-acidic esterification method like the Steglich or Mitsunobu reaction to avoid protonation of the pyridine ring.[8][9]
Q4: In my Steglich esterification using DCC and DMAP, I am having trouble purifying my product from a white, insoluble precipitate. What is this byproduct?
A4: The insoluble white precipitate is likely dicyclohexylurea (DCU), the byproduct of the dicyclohexylcarbodiimide (DCC) coupling agent.[10] Another potential byproduct is N-acylurea, formed from the rearrangement of the O-acylisourea intermediate, which can also be difficult to remove.[8][11]
Troubleshooting:
-
Filtration: DCU is generally insoluble in most organic solvents and can often be removed by filtration.
-
Use of EDC: Consider using a water-soluble carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), instead of DCC. The corresponding urea byproduct is water-soluble and can be easily removed during an aqueous workup.
-
Minimize N-acylurea formation: Ensure the reaction is not unnecessarily prolonged and that a sufficient amount of the alcohol nucleophile is present to trap the O-acylisourea intermediate before it rearranges.[8]
Troubleshooting Guide by Esterification Method
Fischer-Speier Esterification
This method involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[12][13]
| Problem | Potential Cause | Troubleshooting Steps |
| Low Conversion | The reaction is at equilibrium.[4][13][14] | - Use a large excess of the alcohol (can be used as the solvent). - Remove water as it forms using a Dean-Stark apparatus or molecular sieves. |
| Polymerization | High reaction temperatures promoting self-esterification. | - Lower the reaction temperature and increase the reaction time. |
| Darkening of Reaction Mixture | Decomposition at high temperatures, potentially involving the pyridine ring. | - Use a milder acid catalyst (e.g., p-TsOH). - Lower the reaction temperature. |
Steglich Esterification
This mild esterification uses a coupling agent like DCC or EDC and a catalyst such as DMAP at room temperature.[10][15]
| Problem | Potential Cause | Troubleshooting Steps |
| N-acylurea Formation | Slow reaction of the alcohol with the O-acylisourea intermediate, allowing for rearrangement.[8][11] | - Ensure DMAP is used as it acts as an acyl transfer agent, preventing this side reaction.[8] - Add the alcohol before or together with the coupling agent. |
| O-acylation of Hydroxyl Group | The phenolic hydroxyl group is competing with the alcohol as a nucleophile. | - Protect the hydroxyl group prior to esterification.[3] |
| Difficult Purification | Insoluble dicyclohexylurea (DCU) byproduct from DCC.[10] | - Filter the reaction mixture to remove DCU. - Use a water-soluble carbodiimide like EDC. |
Mitsunobu Reaction
This reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol for esterification.[9]
| Problem | Potential Cause | Troubleshooting Steps |
| Difficult Purification | Stoichiometric amounts of triphenylphosphine oxide (TPPO) and the reduced hydrazine byproduct are generated.[16] | - TPPO can sometimes be crystallized out. - Column chromatography is often required for purification. - Consider using polymer-bound PPh₃ or modified reagents designed for easier byproduct removal.[9][16] |
| Low Yield | The pKa of the carboxylic acid might be too high. | - The Mitsunobu reaction works best for acidic nucleophiles (pKa < 13). 5-Hydroxynicotinic acid should be sufficiently acidic. |
| Side reaction with azodicarboxylate | The azodicarboxylate can sometimes act as a nucleophile.[9] | - This is more common with less nucleophilic carboxylic acids. Ensure proper reaction setup and stoichiometry. |
Visualizing Reaction Pathways
Desired Esterification vs. Byproduct Formation
Caption: Reaction pathways in the esterification of 5-hydroxynicotinic acid.
Steglich Esterification: Key Intermediates and Side Reaction
Sources
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. Protective Groups [organic-chemistry.org]
- 3. learninglink.oup.com [learninglink.oup.com]
- 4. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. CN113214146A - Process for the N-alkylation of aminopyridines - Google Patents [patents.google.com]
- 7. US3801580A - Process for the alkylation of the pyridine ring - Google Patents [patents.google.com]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. Steglich esterification - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. scribd.com [scribd.com]
- 16. tcichemicals.com [tcichemicals.com]
Technical Support Center: Optimizing Reaction Yield of Ethyl 5-hydroxynicotinate hydrochloride
Welcome to the technical support center for the synthesis and optimization of Ethyl 5-hydroxynicotinate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this molecule. Here, we move beyond simple protocols to address the nuanced challenges you might face in the laboratory, providing in-depth, experience-driven advice to help you maximize your reaction yield and purity.
The synthesis of this compound, while seemingly straightforward, involves critical steps where minor deviations can lead to significant drops in yield or the formation of troublesome impurities. This resource is structured as a series of troubleshooting guides and frequently asked questions to directly address the practical issues encountered during its synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis. We will focus on the two most common synthetic routes: the Fischer Esterification of 5-hydroxynicotinic acid and the Sandmeyer reaction starting from Ethyl 5-aminonicotinate.
Problem 1: Consistently Low Yield of this compound
A low yield is the most common frustration in any synthesis. The cause often lies in reaction equilibrium, reagent quality, or workup losses. Let's diagnose the potential culprits.
Question: I'm performing a Fischer Esterification of 5-hydroxynicotinic acid with ethanol and an acid catalyst, but my yield is below 50%. What's going wrong?
Answer:
The Fischer Esterification is a reversible reaction, meaning the equilibrium between reactants (acid, alcohol) and products (ester, water) is the single most critical factor controlling your final yield.[1] To achieve a high yield, you must actively shift this equilibrium towards the product side.
Diagnostic Workflow for Low Yield in Fischer Esterification:
Caption: Troubleshooting workflow for low esterification yield.
Key Optimization Points for Fischer Esterification:
| Parameter | Standard Condition | Optimized Approach & Rationale |
| Reagent Ratio | 1:5 to 1:10 (Acid:Alcohol) | Use absolute ethanol as the solvent. This massive excess (~50-100 eq.) powerfully drives the reaction forward. Ensure your starting acid is dry. |
| Catalyst | Conc. H₂SO₄ or HCl (gas) | While effective, H₂SO₄ can cause charring at high temperatures. An alternative is to generate HCl gas in situ by adding acetyl chloride or thionyl chloride dropwise to cold ethanol, then adding the 5-hydroxynicotinic acid.[2] This creates a dry, acidic environment. |
| Water Removal | None | Forcing the reaction to completion is key. Use a Dean-Stark apparatus with toluene to azeotropically remove the water byproduct.[3] This is one of the most effective ways to maximize yield. |
| Temperature | Reflux (Ethanol, ~78 °C) | This is generally appropriate. Monitor for any darkening of the reaction mixture, which could indicate decomposition. |
Question: I'm attempting a Sandmeyer-type reaction on Ethyl 5-aminonicotinate, but the yield is poor and the reaction mixture is dark and tarry. What's happening?
Answer:
The conversion of an aromatic amine to a hydroxyl group via a diazonium salt is a powerful but delicate transformation. The diazonium intermediate is notoriously unstable and prone to side reactions if not handled with precise control.[4][5]
Critical Control Points for the Sandmeyer Reaction:
-
Diazotization Temperature: The formation of the diazonium salt from ethyl 5-aminonicotinate, sodium nitrite, and a strong acid (like H₂SO₄ or HCl) is highly exothermic and must be kept between 0 and 5 °C .[6] If the temperature rises, the diazonium salt will prematurely decompose, leading to a complex mixture of byproducts and a significant drop in yield. Use an ice-salt bath for robust temperature control.
-
Rate of Addition: Add the aqueous sodium nitrite solution slowly and dropwise to the acidic solution of the amine. This prevents localized overheating and uncontrolled evolution of nitrogen gas.
-
The Hydrolysis Step: Converting the diazonium salt to the hydroxyl group requires heating. This step is also critical.
-
Classical Method ("Verkochung"): Boiling the aqueous acidic solution of the diazonium salt can work, but often generates phenolic side products.
-
Copper(I) Oxide Catalysis: The true Sandmeyer hydroxylation involves adding the cold diazonium salt solution to a heated suspension of copper(I) oxide (Cu₂O) in an aqueous solution, often with an excess of copper(II) nitrate. This radical-nucleophilic aromatic substitution (SRNAr) mechanism is generally cleaner and higher yielding.
-
Common Side Reactions to Avoid:
-
Azo Coupling: If any unreacted starting amine is present when the diazonium salt forms, it can act as a coupling partner, leading to brightly colored and difficult-to-remove azo dye impurities.[7] This is another reason for slow, controlled addition of nitrite.
-
Radical Side Reactions: The aryl radical intermediate can lead to biaryl byproducts.
Problem 2: Product Purity Issues & Difficult Isolation
Question: My final product, this compound, is an off-color oil that won't crystallize. How can I purify it?
Answer:
"Oiling out" is a common issue, especially when impurities are present that depress the melting point and disrupt the crystal lattice formation. The hydrochloride salt form also makes the product quite polar and potentially hygroscopic.
Purification Protocol:
-
Initial Workup (Post-Reaction):
-
After the reaction is complete, neutralize any excess acid carefully with a base like sodium bicarbonate or sodium carbonate solution until the pH is ~7-8.[8]
-
Extract the free base (ethyl 5-hydroxynicotinate) into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.[2] This removes inorganic salts and water-soluble impurities.
-
-
Removal of Gross Impurities:
-
If the crude product is very dark, you can try passing the organic solution through a short plug of silica gel or activated charcoal to remove colored, highly polar impurities.[2]
-
-
Crystallization of the Hydrochloride Salt:
-
Evaporate the organic solvent to obtain the crude free-base ester.
-
Dissolve this crude ester in a minimal amount of a suitable solvent. Anhydrous ethanol or isopropanol are good starting points.
-
Add a solution of HCl in a solvent in which the hydrochloride salt is insoluble. A common choice is HCl in diethyl ether or HCl in dioxane. Add this dropwise with stirring until precipitation is complete. It is critical to use anhydrous solvents to prevent the product from becoming gummy.[9]
-
Cool the mixture in an ice bath to maximize crystal formation.
-
Collect the white precipitate by suction filtration, wash with cold, anhydrous diethyl ether, and dry under vacuum.[2][9]
-
| Solvent System for Recrystallization | Rationale |
| Ethanol / Diethyl Ether | Dissolve the crude HCl salt in a minimum of hot ethanol, then slowly add diethyl ether until the solution becomes cloudy. Cool slowly to allow crystals to form. |
| Isopropanol / Hexanes | Similar to the above, isopropanol is a good polar solvent, and hexanes acts as the anti-solvent. |
Frequently Asked Questions (FAQs)
Question: What are the primary synthetic routes to this compound?
Answer:
There are two primary, well-established routes, each with its own advantages and challenges.
-
Fischer-Speier Esterification: This is often the most direct route.
-
Reaction: 5-Hydroxynicotinic acid is heated in excess absolute ethanol with a strong acid catalyst (e.g., H₂SO₄, HCl).[1][10]
-
Pros: Uses readily available starting materials, is a one-step reaction, and is generally high-yielding if optimized correctly.
-
Cons: Can require harsh conditions (refluxing strong acid), and the reversible nature of the reaction requires specific strategies (water removal, excess alcohol) to ensure high conversion.[1]
-
-
Sandmeyer-type Reaction: This is a multi-step route starting from a more functionalized precursor.
-
Reaction: Ethyl 5-aminonicotinate is treated with nitrous acid (NaNO₂/H⁺) at 0-5 °C to form a diazonium salt, which is then hydrolyzed to the phenol, often with copper catalysis.[11][12]
-
Pros: Useful if Ethyl 5-aminonicotinate is a more readily available or cheaper starting material in your supply chain.
-
Cons: Involves an unstable diazonium intermediate requiring strict temperature control, is prone to side reactions (azo coupling), and can be lower yielding if not executed precisely.[4][13]
-
Question: Can you illustrate the mechanism for the Fischer Esterification?
Answer:
Certainly. The Fischer Esterification follows a well-understood multi-step mechanism often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[1] The acid catalyst plays a crucial role in activating the carbonyl group of the carboxylic acid towards nucleophilic attack by the alcohol.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
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- 5. Diazotisation [organic-chemistry.org]
- 6. byjus.com [byjus.com]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl isonicotinate synthesis - chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 5-Hydroxynicotinic acid | C6H5NO3 | CID 34037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. synarchive.com [synarchive.com]
- 12. Sandmeyer Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting low yield in Ethyl 5-hydroxynicotinate hydrochloride synthesis
Technical Support Center: Ethyl 5-Hydroxynicotinate Hydrochloride Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the synthesis of this compound. As Senior Application Scientists, we focus on the underlying chemical principles to help you diagnose and resolve issues leading to low yields, ensuring the integrity and success of your experiments.
The most common and direct route to this compound is the Fischer-Speier esterification of 5-hydroxynicotinic acid.[1][2] This process, while straightforward in principle, is governed by an equilibrium that can be sensitive to several factors.[1][2][3] Our guidance centers on optimizing this reversible reaction.
Troubleshooting Guide: Low Yield Scenarios
This section addresses specific, common problems encountered during the synthesis in a question-and-answer format.
Question 1: My reaction is incomplete, with a significant amount of 5-hydroxynicotinic acid remaining. What are the primary causes and solutions?
Answer: An incomplete reaction is the most frequent cause of low yield and typically points to issues with the reaction equilibrium or catalyst efficacy.
Underlying Cause: Fischer esterification is a reversible process where a carboxylic acid and an alcohol react to form an ester and water, catalyzed by a strong acid.[1][4][5] The accumulation of water, a byproduct, can shift the equilibrium back toward the starting materials, halting the reaction prematurely (Le Châtelier's principle).[1][4]
Solutions & Explanations:
-
Water Removal: The most critical factor is the active removal of water as it forms.[2][4]
-
Azeotropic Distillation: Refluxing in a solvent like toluene using a Dean-Stark apparatus is highly effective.[2][6] The toluene-water azeotrope removes water from the reaction mixture, driving the equilibrium towards the product.
-
Drying Agents: While less common for reflux reactions, adding molecular sieves can sequester water in situ.[2][6]
-
-
Excess Alcohol: Using the alcohol reactant (ethanol) as the solvent ensures it is present in a large excess.[1][3] This stoichiometric pressure shifts the equilibrium towards the formation of the ethyl ester. Studies have shown that increasing from a 1:1 ratio to a 10-fold excess of alcohol can dramatically increase equilibrium yield from ~65% to over 95%.[3]
-
Catalyst Choice and Amount: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[4][5][7]
-
Common Catalysts: Sulfuric acid (H₂SO₄) or gaseous HCl are standard choices.[3][4]
-
Alternative: SOCl₂: Thionyl chloride (SOCl₂) is often used. It reacts with the ethanol in situ to generate anhydrous HCl gas and sulfur dioxide. This method has the dual benefit of providing the catalyst and acting as a dehydrating agent.[8][9] A patent for a similar compound, ethyl isonicotinate hydrochloride, details a high-yield procedure using SOCl₂ in toluene.[10]
-
dot
Caption: Troubleshooting workflow for an incomplete esterification reaction.
Question 2: My starting material, 5-hydroxynicotinic acid, has very poor solubility in the reaction mixture. How can I resolve this?
Answer: The zwitterionic nature of 5-hydroxynicotinic acid can lead to poor solubility in organic solvents like ethanol alone.
Underlying Cause: The molecule contains both a basic pyridine nitrogen and an acidic carboxylic acid group. This can lead to strong intermolecular interactions (hydrogen bonding, ionic forces) that reduce solubility in non-polar or moderately polar solvents.
Solutions & Explanations:
-
Initial Acidification: The addition of the strong acid catalyst (H₂SO₄ or generation of HCl from SOCl₂) is crucial. Protonation of the pyridine nitrogen breaks the zwitterionic character, forming the hydrochloride salt of the starting material, which is often more soluble in the excess ethanol.
-
Co-Solvent: Using a co-solvent like toluene can help. Toluene not only facilitates azeotropic water removal but can also improve the solubility of the reactants and intermediates as the reaction progresses.[10][11]
-
Heating: Gently heating the mixture to reflux temperature (around 80-110°C, depending on the solvent system) is necessary to increase solubility and provide the activation energy for the reaction.[4]
Question 3: After workup, my final product is impure or difficult to crystallize. What are the best purification strategies?
Answer: Purification issues often stem from unreacted starting material, residual acid catalyst, or side products. Proper workup and crystallization techniques are key.
Solutions & Explanations:
-
Neutralization and Extraction:
-
After the reaction is complete, cool the mixture and neutralize the excess acid catalyst carefully with a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution until the pH is ~7-8.[12]
-
This converts the product hydrochloride salt to the free base (Ethyl 5-hydroxynicotinate), which is more soluble in organic solvents.
-
Extract the free base into a suitable organic solvent like ethyl acetate. The unreacted starting material (as its sodium salt) will remain in the aqueous layer.
-
Wash the combined organic layers with brine to remove residual water and inorganic salts.
-
-
Re-formation of the Hydrochloride Salt and Crystallization:
-
Dry the organic extract over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) and filter.
-
To precipitate the desired hydrochloride salt, bubble anhydrous HCl gas through the solution or add a solution of HCl in a solvent like isopropanol or ether.
-
The this compound should precipitate as a solid.
-
Collect the solid by filtration, wash with a cold, non-polar solvent (like diethyl ether or hexane) to remove soluble impurities, and dry under vacuum.
-
-
Recrystallization: If the isolated solid is still impure, recrystallization from a suitable solvent system (e.g., ethanol/ether, isopropanol) can be performed.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of the Fischer esterification? A: The reaction proceeds in several reversible steps: 1) Protonation of the carbonyl oxygen by the acid catalyst to activate the carbonyl group. 2) Nucleophilic attack by the alcohol (ethanol) on the activated carbonyl carbon. 3) A proton transfer occurs. 4) A molecule of water is eliminated as a leaving group. 5) Deprotonation of the final carbonyl yields the ester product and regenerates the acid catalyst.[3][4][5][7]
dot
Caption: Simplified mechanism of Fischer-Speier esterification.
Q: Can the phenolic hydroxyl group interfere with the reaction? A: While the phenolic -OH is also a nucleophile, it is significantly less reactive than the ethanol used in large excess. Under the strongly acidic conditions of Fischer esterification, the carboxylic acid is preferentially activated towards esterification. Side reactions involving the phenolic group are generally not significant under these conditions.
Q: What are the optimal reaction conditions? A: Optimal conditions typically involve refluxing the 5-hydroxynicotinic acid in a large excess of absolute ethanol with a catalytic amount of a strong acid (e.g., 5-10 mol% H₂SO₄) for several hours (4-24h), often with concurrent removal of water.
| Parameter | Recommended Condition | Rationale |
| Solvent | Absolute Ethanol (large excess) | Drives equilibrium towards products.[3] |
| Catalyst | H₂SO₄, SOCl₂, or anhydrous HCl | Activates the carboxylic acid for nucleophilic attack.[3][4] |
| Temperature | Reflux (~78°C for ethanol) | Increases reaction rate and solubility. |
| Water Removal | Dean-Stark (with Toluene) or SOCl₂ | Prevents reverse reaction, drives equilibrium.[2] |
| Reaction Time | 4 - 24 hours | Monitor by TLC or HPLC to determine completion. |
Key Experimental Protocol: Esterification using Thionyl Chloride
This protocol is adapted from a high-yield synthesis of a structurally similar compound and is effective for driving the reaction to completion.[10]
dot
Caption: Step-by-step experimental workflow for the synthesis.
Materials:
-
5-hydroxynicotinic acid
-
Toluene (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Absolute ethanol
-
Dimethylformamide (DMF, catalytic amount)
-
Diethyl ether (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-hydroxynicotinic acid (1.0 eq) in toluene (approx. 6 mL per gram of acid).
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Carefully add thionyl chloride (1.1 - 1.2 eq) dropwise to the stirred suspension at room temperature. The mixture may warm up.
-
After the addition is complete, heat the mixture to reflux (approx. 100-110°C) for 1-2 hours. The suspension should become a clearer solution as the acid chloride forms.
-
Cool the mixture to approximately 90°C and very carefully add absolute ethanol (3-5 eq) dropwise. Caution: The reaction can be exothermic.
-
Bring the temperature back to reflux and maintain for an additional 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 10% Methanol/Dichloromethane mobile phase).
-
Once the reaction is complete, cool the flask in an ice bath. The product, this compound, should precipitate as a solid.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold diethyl ether to remove any non-polar impurities.
-
Dry the white to off-white solid in a vacuum oven at 60-70°C to yield the final product.
References
- Chemistry LibreTexts. (2019). 19.8: Carboxylic Acid Derivatives: Alkanoyl (Acyl) Halides and Anhydrides. [Link]
- Reddit r/chemhelp. (2021).
- Chemistry Steps. (n.d.).
- Chemistry LibreTexts. (2023).
- BYJU'S. (n.d.).
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
- Organic Chemistry Portal. (n.d.).
- Organic Chemistry Portal. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). [Link]
- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
- ResearchGate. (2024).
- National Center for Biotechnology Information. (n.d.). Ethyl 5-hydroxynicotinate.
- PrepChem.com. (n.d.).
- ResearchGate. (2015).
- Google Patents. (2017).
- Patsnap. (2007).
- ResearchGate. (2016).
- Organic Syntheses. (n.d.).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. echemi.com [echemi.com]
- 10. prepchem.com [prepchem.com]
- 11. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]
- 12. Ethyl isonicotinate synthesis - chemicalbook [chemicalbook.com]
Storage conditions to prevent degradation of Ethyl 5-hydroxynicotinate hydrochloride
Welcome to the dedicated support center for Ethyl 5-hydroxynicotinate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in your laboratory. Here, we address common questions and troubleshooting scenarios related to its storage and handling, grounding our recommendations in established chemical principles to prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for this compound?
A1: For long-term stability, it is highly recommended to store this compound at refrigerated temperatures, specifically between 2°C and 8°C.[1] Some suppliers may even recommend storage in a -70°C freezer for maximum preservation. At a minimum, the compound should be kept in a cool, dry, and well-ventilated place away from heat sources.[2][3] The rationale for cold storage is to minimize the rate of potential hydrolytic and oxidative degradation reactions, which are temperature-dependent.
Q2: The Safety Data Sheet (SDS) mentions storing under an inert gas. Is this always necessary?
A2: Yes, for optimal long-term stability, storing this compound under an inert gas like argon or nitrogen is a best practice.[1] This is particularly critical after the original container has been opened. The compound can be sensitive to air and moisture.[2] The inert atmosphere displaces oxygen, mitigating the risk of oxidative degradation. It also helps to prevent the introduction of atmospheric moisture, which is crucial as the compound is hygroscopic.
Q3: I've noticed the powder clumping together. What causes this and is the product still usable?
A3: Clumping is a strong indication of moisture absorption. This compound is hygroscopic, meaning it readily attracts and absorbs water from the atmosphere. This typically occurs if the container is not sealed tightly or is opened frequently in a humid environment. While minor clumping might not signify significant chemical degradation, it is a critical warning sign that storage conditions are not optimal. The presence of water can facilitate hydrolysis of the ester group, a primary degradation pathway.
To determine usability, you may need to perform analytical testing (e.g., HPLC, NMR) to assess purity. To prevent this, always ensure the container is tightly sealed and consider storing it in a desiccator.
Q4: Are there any chemicals or materials that should not be stored with this compound?
A4: Absolutely. As a hydrochloride salt, this compound is acidic and should be segregated from bases to avoid neutralization reactions.[4][5] Furthermore, it is incompatible with strong oxidizing agents.[2] Contact with strong oxidizers can lead to vigorous and potentially hazardous reactions. It is also prudent to avoid storing it with other reactive chemical classes.[6] Always store in a designated area for non-volatile, solid chemicals, and ensure proper segregation based on chemical compatibility charts. Do not store in metal containers, as the acidic nature of the hydrochloride salt can cause corrosion.[7]
Q5: How does light exposure affect the stability of this compound?
A5: The documentation for similar compounds advises avoiding exposure to light.[2] Photodegradation is a common pathway for many organic molecules, especially those with aromatic rings and heteroatoms. To mitigate this risk, store the compound in an opaque container or in a dark cabinet. If you need to weigh out the compound, do so in a subdued lighting environment and return the main container to dark storage promptly.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Rationale |
| Discoloration (e.g., yellowing or browning) | Oxidation or degradation from exposure to air, light, or heat. | 1. Verify Storage Conditions: Ensure the compound is stored at the correct temperature, in the dark, and under an inert atmosphere if possible. 2. Check Purity: Use an appropriate analytical method (e.g., HPLC-UV) to determine the purity of the compound. 3. Discard if Necessary: If significant degradation is confirmed, it is best to discard the material to avoid compromising experimental results. |
| Poor or Inconsistent Experimental Results | Partial degradation of the compound leading to lower effective concentration or the presence of interfering byproducts. | 1. Aliquot a Fresh Sample: Use a fresh, unopened vial of the compound if available. 2. Re-evaluate Storage Protocol: Review your entire storage and handling procedure against the recommendations in this guide. 3. Consider Hydrolysis: If your experiments are in aqueous solutions, be aware that the ester can hydrolyze. Prepare solutions fresh and use them promptly. |
| Difficulty Dissolving the Compound | The compound may have absorbed moisture and started to degrade, or the incorrect solvent is being used. | 1. Confirm Solvent: Check the solubility profile of this compound. 2. Dry the Product: If moisture absorption is suspected, you can try drying a small amount in a vacuum oven at a low temperature, but be aware this may not reverse any hydrolysis that has occurred. 3. Use a Fresh Sample: It is often more reliable to start with a fresh, properly stored sample. |
Visualizing Degradation Prevention
The following diagram illustrates the key factors to control to prevent the degradation of this compound.
Caption: A flowchart illustrating the primary factors that can lead to the degradation of this compound and the recommended control measures.
Experimental Protocols
Protocol for Aliquoting this compound to Minimize Degradation
This protocol is designed to preserve the integrity of the bulk material by creating smaller, single-use aliquots.
-
Preparation:
-
Move the main container of this compound and the required number of smaller, pre-labeled amber glass vials with screw caps to a glove box or a controlled, low-humidity environment.
-
Allow the main container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.
-
-
Inert Atmosphere:
-
If using a glove box, ensure it is purged with an inert gas (e.g., argon or nitrogen).
-
If a glove box is not available, you can gently flush the main container and the smaller vials with a stream of inert gas before and after dispensing.
-
-
Dispensing:
-
Quickly and carefully weigh the desired amount of the compound into each of the smaller vials.
-
Avoid prolonged exposure of the bulk material to the atmosphere.
-
-
Sealing and Storage:
-
Tightly seal each aliquot vial immediately after dispensing. For extra protection, you can wrap the cap with parafilm.
-
Backfill the main container with inert gas before sealing it tightly.
-
Place all aliquots and the main container back into refrigerated storage (2-8°C).
-
The following workflow diagram outlines the decision-making process when troubleshooting potential degradation issues.
Caption: A step-by-step workflow for troubleshooting issues potentially related to the degradation of this compound.
References
- University of California, Santa Cruz. (n.d.). Standard Operating Procedure: Hydrochloric Acid. [Link]
- Mahajan, A. A., Miniyar, P. B., Patil, A. S., & Tiwari, R. N. (2015). Separation, Identification, and Characterization of Degradation Products of Erlotinib Hydrochloride Under ICH-Recommended Stress Conditions by LC, LC-MS/TOF.
- National Center for Biotechnology Information. (n.d.).
- University of California, Riverside. (n.d.). Safe Storage of Chemicals. [Link]
- Dhamankar, A. (n.d.). HCL Storage and Handling. Scribd. [Link]
- European Medicines Agency. (n.d.). Stability Testing of Biotechnological/Biological Products. [Link]
- U.S. Chemical Storage. (2018, April 11). Storing Corrosive Liquids: Safe Hydrochloric Acid Storage Solutions. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.ie [fishersci.ie]
- 3. fishersci.com [fishersci.com]
- 4. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 5. alliancechemical.com [alliancechemical.com]
- 6. ehs.berkeley.edu [ehs.berkeley.edu]
- 7. Resources for Managing Your Corrosive Storage | U.S. Chemical Storage [uschemicalstorage.com]
Technical Support Center: Purification of Ethyl 5-hydroxynicotinate Hydrochloride
Welcome to the technical support center. This guide provides in-depth troubleshooting advice for researchers, scientists, and drug development professionals facing challenges in removing residual starting material from Ethyl 5-hydroxynicotinate hydrochloride. Our approach is rooted in fundamental chemical principles to empower you to solve not just the immediate issue, but similar purification challenges in the future.
Frequently Asked Questions (FAQs)
Q1: I've synthesized this compound, but my analytical data (NMR/LC-MS) shows a persistent impurity. How can I confirm it's the starting material?
A1: This is the critical first step. The most common route to your product is the Fischer esterification of 5-hydroxynicotinic acid with ethanol under acidic conditions. Therefore, the most probable residual starting material is 5-hydroxynicotinic acid .
To confirm this, you should use a co-injection or co-spotting technique:
-
Thin-Layer Chromatography (TLC): Spot your crude product, the 5-hydroxynicotinic acid starting material, and a co-spot (a mix of your product and the starting material) on the same plate. If the impurity spot in your product lane has the same retention factor (Rf) as the starting material and merges with it in the co-spot lane, you have strong evidence.
-
High-Performance Liquid Chromatography (HPLC): Prepare a sample of your crude product and another sample where you've "spiked" it with a small amount of pure 5-hydroxynicotinic acid. If the area of the impurity peak in the chromatogram increases in the spiked sample without a new peak appearing, you have confirmed its identity.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Compare the 1H NMR spectrum of your crude product with the known spectra of pure Ethyl 5-hydroxynicotinate and 5-hydroxynicotinic acid. The key difference will be the absence of the ethyl group signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm) in the starting material's spectrum.
Q2: Why is it challenging to remove an acidic starting material like 5-hydroxynicotinic acid from my amine hydrochloride product?
A2: The difficulty arises from the similar physical properties of the desired product and the impurity in their salt forms.
-
Product: this compound is a salt. The pyridine nitrogen is protonated (pKa ~4-5), making the molecule highly polar and often water-soluble.
-
Impurity: 5-hydroxynicotinic acid is amphoteric. It has a basic pyridine nitrogen and an acidic carboxylic acid group (pKa ~4-5). In the highly acidic reaction conditions used for synthesis, both the starting material and the product exist as hydrochloride salts.
This means both compounds are polar, crystalline solids with potentially similar solubility profiles in many solvents, complicating purification by simple recrystallization or extraction. The key to separation is to exploit the one major chemical difference: the carboxylic acid group on the starting material.
Troubleshooting Purification Strategies
Based on the nature of the impurity, we can devise several purification workflows. The choice depends on the scale of your reaction, the equipment available, and the required final purity.
Strategy 1: Selective Liquid-Liquid Extraction via pH Manipulation
This is often the most effective and scalable method. It relies on converting the product to its free base form, which is soluble in organic solvents, while selectively removing the acidic starting material as a water-soluble salt.
Core Principle: The ethyl ester (your product) is a basic amine. The starting material is both a basic amine AND a carboxylic acid. By carefully adjusting the pH, we can deprotonate the carboxylic acid of the starting material, making it highly water-soluble, while keeping your product as a "free base" that prefers an organic solvent.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). If solubility is poor, add a minimum amount of water to get everything into solution, creating a biphasic system.
-
Neutralization & Extraction: Add a mild aqueous base, such as 5% sodium bicarbonate (NaHCO3) solution, to the separatory funnel. Add it slowly until effervescence (CO2 evolution) ceases. This neutralizes the HCl and, crucially, deprotonates the carboxylic acid of the starting material.
-
Causality: Sodium bicarbonate (pKa of H2CO3 is ~6.4) is basic enough to deprotonate the carboxylic acid (pKa ~4-5) but not so basic that it would cause significant hydrolysis of your ester product.[3]
-
-
Separation: Shake the funnel vigorously and allow the layers to separate.
-
The organic layer now contains your desired product, Ethyl 5-hydroxynicotinate (as the free base).
-
The aqueous layer contains the sodium salt of 5-hydroxynicotinic acid and sodium chloride.
-
-
Washing: Drain the aqueous layer. Wash the organic layer again with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and evaporate the solvent under reduced pressure to yield the pure free base of your product.
-
(Optional) Salt Reformation: If the hydrochloride salt is required, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., ethanol, diethyl ether, or EtOAc) and add a stoichiometric amount of HCl (e.g., as a solution in ether or dioxane) to precipitate the pure this compound.
Caption: Workflow for purification via acid-base extraction.
Strategy 2: Recrystallization
Recrystallization is a powerful technique if a suitable solvent system can be identified. The goal is to find a solvent in which the product is soluble when hot but insoluble when cold, while the starting material remains soluble at all temperatures.
Core Principle: Exploits differences in the solubility of the product and impurity in a specific solvent or solvent mixture at varying temperatures.
-
Problem: The product and impurity have similar solubility.
-
Solution: A mixed solvent system is often the answer. Start with a solvent in which your product is soluble (e.g., ethanol, methanol, water) and add an anti-solvent in which it is insoluble (e.g., ethyl acetate, diethyl ether, acetone) dropwise to the hot solution until it becomes cloudy. Then, add a few drops of the first solvent to clarify and allow it to cool slowly.
-
-
Problem: Oiling out instead of crystallization.
-
Solution: This happens when the solute's melting point is lower than the solvent's boiling point or the solution is too concentrated. Try using a lower-boiling point solvent, using a more dilute solution, or cooling the solution much more slowly.
-
| Solvent System | Rationale |
| Ethanol/Ethyl Acetate | The product should be soluble in hot ethanol. Ethyl acetate is a good anti-solvent that can help precipitate the hydrochloride salt upon cooling.[4] |
| Methanol/Diethyl Ether | Similar to the above, methanol is a very polar solvent for dissolving the salt, while ether is a non-polar anti-solvent. |
| Isopropanol/Water | A small amount of water can help dissolve the salt at high temperatures, while the bulk isopropanol reduces solubility upon cooling. |
Strategy 3: Solid-Phase Extraction (Chromatography)
When other methods fail or very high purity is required, chromatography is the solution. Given the polar, ionic nature of your compound, specialized techniques are more effective than standard silica gel chromatography.
Core Principle: Differential partitioning of the product and impurity between a stationary phase and a mobile phase.
This is an ideal choice for purifying basic compounds like amines.[5]
-
Loading: Dissolve the crude product in a polar solvent like methanol. Load this solution onto a pre-conditioned SCX cartridge. The protonated product and any other basic compounds will bind to the acidic stationary phase. Neutral and acidic impurities will pass through.
-
Washing: Wash the cartridge with the loading solvent (e.g., methanol) to elute any remaining non-basic impurities.
-
Elution: Elute your purified product using a solution of ammonia in methanol (e.g., 2M NH3 in MeOH). The strong base (ammonia) deprotonates your product, releasing it from the stationary phase.
-
Isolation: Collect the fractions containing your product and evaporate the solvent to yield the pure free base. The starting material, being less basic due to the electron-withdrawing carboxylic acid group, may bind less strongly or can be washed off before elution of the product.
Caption: Purification workflow using SCX chromatography.
For analytical confirmation or small-scale purification, RP-HPLC is excellent.[1]
-
Stationary Phase: C18 column.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is typical. The acid ensures that the pyridine nitrogen is consistently protonated, leading to sharp, well-defined peaks. The more polar starting material (5-hydroxynicotinic acid) will typically elute earlier than the less polar ester product.
Summary and Recommendations
| Method | Pros | Cons | Best For... |
| Acid-Base Extraction | Scalable, cost-effective, high throughput. | Requires product to be stable to mild base; may involve handling larger solvent volumes. | First-line choice for batches >1g and for removing acidic/basic impurities. |
| Recrystallization | Can yield very high purity material; simple procedure. | Highly dependent on finding the right solvent; can have lower recovery. | Purifying crystalline solids when a good solvent system is known or can be found quickly. |
| SCX Chromatography | Very effective for purifying amines; high recovery. | Requires specialized cartridges; less scalable than extraction. | Difficult separations or when very high purity is needed on a small to medium scale (<5g). |
| RP-HPLC | Excellent separation power; provides analytical data simultaneously. | Low capacity (mg scale); requires expensive equipment and solvents. | Final polishing of small quantities for analytical standards or high-potency applications. |
For removing residual 5-hydroxynicotinic acid from this compound, we recommend starting with Strategy 1: Selective Liquid-Liquid Extraction . It is robust, scalable, and directly targets the chemical difference between your product and the impurity. If higher purity is required, the resulting free base can be further purified by recrystallization or chromatography before reforming the final hydrochloride salt.
References
- National Center for Biotechnology Information. "Ethyl 5-hydroxynicotinate" PubChem Compound Summary for CID 910016. Available: [Link]
- Mohammed, B., et al. (2015). "What is the best way to convert my amine compound from the salt form into free amine?
- Grygier, A., & Niestrój, A. (2003). "A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques." Acta Poloniae Pharmaceutica, 60(5), 327-333. Available: [Link]
- Parris, G. E. (1987). "Recovery of amines from by-product chloride salts." U.S. Patent 4,670,232.
- Shahinozzaman, Md. (2017). "How to purify Nicotinic acid derivatives from the reaction mixture?
- Frontier, A. (2026). "Workup: Amines." University of Rochester, Department of Chemistry. Available: [Link]
- Grygier, A., & Niestrój, A. (2003). "A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques.
- Labiadh, L. (2015). "How can I separate HCl from amine hydrogenchloride solution by electrolysis?
- Al-Shemary, H. A. "Amine Extraction in the Laboratory." Al-Mustaqbal University College. Available: [Link]
- Beman, F. L. (1962). "Purification of nicotinic acid." U.S. Patent 3,037,987.
- Keller, O., & Zeller, H. (1984). "Process for the purification of nicotinic acid amide I." U.S. Patent 4,447,615.
Sources
- 1. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. IL201603A - Crystalline forms of topotecan hydrochloride and processes for making the same - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Side reactions of Ethyl 5-hydroxynicotinate hydrochloride with common reagents
Welcome to the technical support center for Ethyl 5-hydroxynicotinate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential side reactions and experimental challenges encountered when working with this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct Q&A format to address specific issues you may face in the laboratory.
Introduction to the Reactivity of this compound
This compound is a trifunctional molecule, possessing a phenolic hydroxyl group, an ethyl ester, and a pyridine nitrogen. The hydrochloride salt form influences its solubility and the reactivity of the pyridine nitrogen. Understanding the interplay of these functional groups is crucial for predicting and mitigating unwanted side reactions. The electron-withdrawing nature of the pyridine ring, further enhanced by protonation in the hydrochloride form, activates the ring for nucleophilic substitution, while the hydroxyl group can direct electrophilic substitution.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Acylation Reactions
Question 1: I am trying to acylate the hydroxyl group of this compound with an acyl chloride, but I am observing multiple products and low yield of the desired O-acylated product. What could be the cause?
Answer:
This is a common issue arising from the multiple nucleophilic sites on the molecule. Besides the target hydroxyl group, the pyridine nitrogen can also be acylated. Furthermore, under certain conditions, electrophilic acylation of the aromatic ring (C-acylation) can occur.
-
Side Reaction 1: N-Acylation. The pyridine nitrogen is a nucleophile and can compete with the hydroxyl group for the acylating agent, leading to the formation of an N-acylpyridinium salt. This side reaction is often reversible but can consume your starting material and complicate purification.
-
Side Reaction 2: C-Acylation (Friedel-Crafts Type). Although the pyridine ring is electron-deficient, the activating effect of the hydroxyl group can promote electrophilic substitution on the aromatic ring, particularly at the positions ortho and para to the hydroxyl group. This is more likely to occur under Friedel-Crafts conditions where a Lewis acid catalyst is used.[1] Phenols are known to be bidentate nucleophiles, reacting at either the oxygen or the aromatic ring.[1]
Troubleshooting Protocol: Selective O-Acylation
-
Base Selection: To favor O-acylation, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) should be used in stoichiometric amounts to neutralize the generated HCl without promoting N-acylation. An excess of a stronger, more nucleophilic base like pyridine could lead to competitive N-acylation.
-
Reaction Conditions: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.
-
Acylating Agent: Using an acid anhydride instead of an acyl chloride can sometimes be a milder and more selective method for O-acylation.[2]
-
Solvent Choice: Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are generally suitable.
| Reagent/Condition | Recommended | Potential Issue if Not Followed |
| Base | Triethylamine, DIPEA | N-acylation, C-acylation |
| Temperature | 0 °C to RT | Increased side product formation |
| Acylating Agent | Acyl chloride or anhydride | Anhydrides can be less reactive but more selective |
| Solvent | DCM, THF | Protic solvents may react with the acylating agent |
Alkylation Reactions
Question 2: I am attempting to alkylate the hydroxyl group of this compound, but I am getting a mixture of N- and O-alkylated products. How can I improve the selectivity for O-alkylation?
Answer:
The competition between N-alkylation and O-alkylation is a well-documented challenge in the chemistry of hydroxypyridines.[3][4][5] The pyridone tautomer can react at the nitrogen, while the hydroxypyridine form reacts at the oxygen. The reaction conditions, particularly the choice of base and solvent, play a critical role in determining the regioselectivity.
-
Side Reaction: N-Alkylation. The nitrogen atom of the pyridine ring is a potent nucleophile, especially after deprotonation of the hydrochloride salt. In many cases, N-alkylation is the thermodynamically favored product.[3]
Troubleshooting Protocol: Selective O-Alkylation
-
Base and Counter-ion Effect: The choice of base is critical. Using a weaker base like potassium carbonate in a polar aprotic solvent such as DMF can favor O-alkylation. Stronger bases like sodium hydride may lead to a higher proportion of N-alkylation.
-
Solvent Polarity: Polar aprotic solvents (e.g., DMF, DMSO) tend to favor O-alkylation, while nonpolar solvents may favor N-alkylation.
-
Leaving Group: The nature of the leaving group on the alkylating agent can also influence the outcome. Harder leaving groups (e.g., tosylates) may show a preference for reaction with the harder oxygen nucleophile.
-
Temperature Control: Lower reaction temperatures generally favor the kinetically controlled product, which can sometimes be the O-alkylated isomer.
Ester Group Reactivity
Question 3: During my reaction, which is performed under basic conditions, I am noticing the formation of 5-hydroxynicotinic acid. What is happening?
Answer:
You are observing the hydrolysis of the ethyl ester group. Esters are susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid and alcohol.[6]
-
Side Reaction: Ester Hydrolysis. In the presence of a base, such as sodium hydroxide or even potassium carbonate in the presence of water, the ester can be saponified. The reaction is generally irreversible as the carboxylate salt formed is unreactive towards the alcohol.[6]
Troubleshooting Protocol: Preventing Ester Hydrolysis
-
Anhydrous Conditions: Ensure that your reaction is performed under strictly anhydrous conditions. Use dry solvents and reagents.
-
Base Selection: If possible, use a non-hydroxide base. If a hydroxide base is necessary, use it in stoichiometric amounts and at low temperatures to minimize hydrolysis.
-
Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the extent of hydrolysis.
-
Work-up: During the work-up, avoid prolonged exposure to strongly acidic or basic aqueous solutions.
Question 4: I am performing a reaction at a high temperature and observing gas evolution and the formation of 5-hydroxypyridine. What is this side reaction?
Answer:
This is likely due to the decarboxylation of your starting material or a hydrolyzed intermediate. While simple esters are generally stable to decarboxylation, the presence of the activating hydroxyl group and the pyridine ring can facilitate this reaction under harsh conditions. More commonly, if your ester is first hydrolyzed to the carboxylic acid, the resulting 5-hydroxynicotinic acid can undergo decarboxylation at elevated temperatures. The decarboxylation of nicotinic acid derivatives is a known reaction, sometimes requiring a catalyst like copper chromite.[7]
-
Side Reaction: Decarboxylation. The loss of carbon dioxide from the carboxylic acid (formed from in-situ hydrolysis) leads to the formation of 5-hydroxypyridine.
Troubleshooting Protocol: Avoiding Decarboxylation
-
Temperature Control: Avoid excessive heating. If high temperatures are required for your desired transformation, consider alternative, lower-temperature methods.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to suppress decomposition pathways.
-
Avoid Harsh Acids/Bases: Strong acids or bases at high temperatures can promote both hydrolysis and subsequent decarboxylation.
Reactions Involving the Pyridine Ring
Question 5: I am using a strong oxidizing agent and observing a complex mixture of products. What are the potential side reactions involving the pyridine ring?
Answer:
The pyridine ring itself can be susceptible to oxidation, especially under harsh conditions.
-
Side Reaction: N-Oxidation. The pyridine nitrogen can be oxidized to an N-oxide. This can alter the electronic properties of the ring and lead to further, unexpected reactions.
Troubleshooting Protocol: Controlled Oxidation
-
Mild Oxidizing Agents: If oxidation of another part of the molecule is desired, choose a mild and selective oxidizing agent.
-
Protecting Groups: If the pyridine nitrogen is interfering with your desired reaction, consider protecting it as an N-oxide, performing the reaction, and then deoxygenating it.
Visualizing Reaction Pathways
To better understand the competing reaction pathways, the following diagrams illustrate the key side reactions discussed.
Caption: Competing acylation pathways for Ethyl 5-hydroxynicotinate.
Caption: N- vs. O-alkylation of Ethyl 5-hydroxynicotinate.
Caption: Hydrolysis and subsequent decarboxylation of Ethyl 5-hydroxynicotinate.
References
- Boduszek, B. (2001). A convenient synthesis of 5-hydroxynicotinic acid and its derivatives. Polish Journal of Chemistry, 75(4), 555-559.
- Chemguide. (n.d.). Acyl chlorides and water, alcohols or phenol.
- University of Calgary. (n.d.). Acylation of Phenols.
- National Center for Biotechnology Information. (n.d.). A method for the degradation of radioactive nicotinic acid.
- Feng, B., Li, Y., Li, H., Zhang, X., Xie, H., & Cao, H. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(11), 6045–6053.
- ResearchGate. (n.d.). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
- Taylor & Francis Online. (n.d.). Hydrolysis kinetics of the prodrug myristyl nicotinate.
- National Center for Biotechnology Information. (n.d.). Methods to Produce Nicotinic Acid with Potential Industrial Applications.
- Patsnap. (n.d.). Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water.
- ScienceMadness Wiki. (n.d.). Niacin.
- National Center for Biotechnology Information. (n.d.). Ethyl 5-hydroxynicotinate.
- CP Lab Safety. (n.d.). Ethyl 5-hydroxynicotinate, min 98%, 1 gram.
- Google Patents. (n.d.). A kind of preparation method of ethyl nicotinate.
- National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline.
- National Institute of Standards and Technology. (n.d.). Ethyl nicotinate.
- ResearchGate. (n.d.). FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotininate),....
- ResearchGate. (n.d.). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
- ResearchGate. (n.d.). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides.
- Difference Between. (2020). Difference Between O Acylation and N Acylation.
- Master Organic Chemistry. (2022). Decarboxylation.
- Brainly. (2023). What is the difference between O-acylation and N-acylation?.
- Chemguide. (n.d.). Hydrolysing esters.
Sources
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. calpaclab.com [calpaclab.com]
- 3. tandfonline.com [tandfonline.com]
- 4. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]
- 5. US10732505B1 - Organotin oxide hydroxide patterning compositions, precursors, and patterning - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. A method for the degradation of radioactive nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
Improving solubility of Ethyl 5-hydroxynicotinate hydrochloride for reactions
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for Ethyl 5-hydroxynicotinate hydrochloride. As researchers and drug development professionals, we understand that managing the physical properties of your starting materials is as critical as the reaction chemistry itself. A common challenge encountered with amine salts, such as this compound, is poor solubility in the organic solvents typically required for synthesis. This guide is structured to provide not just solutions, but a foundational understanding of the principles at play, enabling you to troubleshoot effectively and advance your projects with confidence.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound not dissolving in my reaction solvent (e.g., THF, Dichloromethane, Toluene)?
A1: The Root Cause: Polarity Mismatch
The primary reason for poor solubility lies in the fundamental nature of the compound as a hydrochloride salt. In this form, the pyridine nitrogen is protonated, creating a positively charged pyridinium ion, which is ionically bonded to a chloride anion (Cl⁻).
-
Ionic Character: This salt-like, ionic character makes the molecule highly polar. Polar compounds preferentially dissolve in polar solvents, particularly those capable of solvating ions effectively, such as water or lower alcohols (methanol, ethanol).[1][2]
-
Solvent Incompatibility: Common organic synthesis solvents like tetrahydrofuran (THF), dichloromethane (DCM), and toluene are significantly less polar. They lack the ability to effectively stabilize the separated pyridinium and chloride ions, leading to very low solubility.
Think of it as trying to dissolve table salt (NaCl) in oil—the mismatch in intermolecular forces prevents the solute from entering the solution.
Q2: What are the simplest first steps I can take to improve solubility for a reaction?
A2: Initial Optimization Strategies
Before making significant changes to your chemical form, always explore basic physical methods.
-
Solvent Screening: The most direct approach is to find a solvent system that can accommodate the salt. Polar aprotic solvents are often the best starting point as they possess a high dielectric constant which can help to solubilize salts, without having a reactive proton.
-
Recommended Solvents to Screen: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN). While effective, be aware that these solvents can be difficult to remove and may participate in or negatively affect certain reactions.
-
-
Temperature Elevation: For many compounds, solubility increases with temperature. Gently heating your reaction mixture can often achieve the necessary concentration.
-
Causality: Increased thermal energy helps overcome the crystal lattice energy of the salt, allowing solvent molecules to interact and solvate the ions more effectively.
-
Self-Validation: Use a small-scale test vial to determine the approximate temperature needed for dissolution. Ensure your starting materials and reagents are stable at the required temperature by checking their technical data sheets or relevant literature. Always monitor for any color change or degradation.[3]
-
| Solvent Class | Examples | Expected Solubility of Hydrochloride Salt | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Excellent ion solvation via hydrogen bonding. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Moderate to High | High dielectric constant helps separate ions. |
| Ethereal | THF, Diethyl Ether | Very Low | Low polarity, unable to stabilize ionic charges.[2] |
| Chlorinated | DCM, Chloroform | Very Low | Low polarity, poor ion solvation capability. |
| Aromatic | Toluene, Benzene | Insoluble | Non-polar, incompatible with ionic compounds. |
Q3: My reaction requires a non-polar solvent. Is converting the salt to its free base the best option?
A3: Strategic Conversion to the Free Base
Yes, in most cases where a non-polar or moderately polar aprotic solvent is required, converting the hydrochloride salt to its neutral "free base" form is the most robust and effective strategy.[4]
-
The "Why": This process involves a simple acid-base reaction where a mild base removes the proton from the pyridinium ion. This neutralizes the positive charge, breaking the ionic bond with the chloride. The resulting Ethyl 5-hydroxynicotinate is a neutral organic molecule with significantly lower polarity and higher lipophilicity, rendering it much more soluble in a wide range of organic solvents.
Caption: Conversion between the polar hydrochloride salt and the non-polar free base.
-
When to Choose This:
-
When your reaction solvent is ethereal (THF, ether), chlorinated (DCM), or aromatic (toluene).
-
When heating does not achieve sufficient solubility or is detrimental to the reaction.
-
When using reagents that are incompatible with polar aprotic solvents like DMF or DMSO.
-
Q4: How do I perform the conversion to the free base? What is a reliable, self-validating protocol?
A4: Protocol for Free Base Conversion via Liquid-Liquid Extraction
This protocol is designed to be self-validating by including checkpoints to ensure complete conversion and efficient extraction.
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
An appropriate organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, beakers, Erlenmeyer flask, pH paper
-
Dissolution: Dissolve the this compound in a minimal amount of deionized water in a beaker.
-
Neutralization: Slowly add saturated NaHCO₃ solution to the aqueous solution of your salt. You will observe effervescence (CO₂ gas evolution). Continue adding the base dropwise until the gas evolution ceases.
-
Causality & Checkpoint: The bicarbonate neutralizes the acidic pyridinium ion. The cessation of bubbling indicates that the acid has been consumed.
-
Self-Validation: Check the pH of the aqueous layer using pH paper. It should be basic (pH > 8) to ensure the equilibrium is driven fully to the free base form. If not, add more bicarbonate solution.
-
-
Extraction: Transfer the aqueous solution to a separatory funnel. Add a volume of your chosen organic solvent (e.g., Ethyl Acetate). Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.[5]
-
Expertise: Shaking increases the surface area between the two immiscible phases, facilitating the transfer of the neutral, organic-soluble free base from the aqueous layer to the organic layer.
-
-
Separation: Allow the layers to separate completely. Drain the lower layer (if using DCM) or the upper layer (if using Ethyl Acetate) containing your product into a clean Erlenmeyer flask.
-
Re-extraction: To ensure complete recovery, add a fresh portion of the organic solvent to the aqueous layer remaining in the funnel. Repeat the shaking and separation process, combining the organic layers. A second or even third extraction is recommended for maximizing yield.
-
Washing: Wash the combined organic layers with brine.
-
Causality: The brine wash helps to remove the bulk of the dissolved water from the organic solvent, breaking up any emulsions and improving the efficiency of the subsequent drying step.
-
-
Drying: Add anhydrous Na₂SO₄ or MgSO₄ to the organic solution. Swirl the flask.
-
Self-Validation: The drying agent will clump initially as it absorbs water. Add more until some of the agent remains free-flowing, indicating that the solution is dry.
-
-
Isolation: Filter the solution to remove the drying agent. The resulting filtrate is a solution of the pure free base in your organic solvent, ready for solvent removal via rotary evaporation or direct use in your subsequent reaction.
Q5: Are there any alternative strategies if I absolutely cannot perform a free base conversion?
A5: Advanced and Alternative Methods
While less common, certain situations may preclude a free-basing step. Here are some advanced strategies to consider.
-
Phase-Transfer Catalysis (PTC): This technique is useful for reactions between a water-soluble reactant (like your HCl salt) and an organic-soluble reactant. A phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) ferries the anion of your salt into the organic phase to react. This is highly dependent on the specific reaction mechanism.
-
Using a Co-Solvent System: Sometimes, a mixture of solvents can achieve the desired solubility. For example, adding a small percentage of methanol or ethanol to a solvent like DCM can sometimes increase the solubility of a salt without significantly altering the overall reaction environment.[6] This requires careful optimization to avoid side reactions.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Pyridinium chloride - Wikipedia [en.wikipedia.org]
- 3. How To [chem.rochester.edu]
- 4. Free base - Wikipedia [en.wikipedia.org]
- 5. Sciencemadness Discussion Board - Pyridine from Pyridine hydrochloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. pubs.acs.org [pubs.acs.org]
Minimizing dimer formation in Ethyl 5-hydroxynicotinate hydrochloride reactions
Introduction
Welcome to the technical support center for Ethyl 5-hydroxynicotinate hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile pyridine building block. A common challenge encountered during its derivatization is the formation of undesired dimeric byproducts, which can complicate purification and reduce yields. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose, mitigate, and prevent dimer formation. Our approach is grounded in mechanistic principles to empower you with the knowledge to optimize your specific reaction conditions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding dimer formation.
Q1: What is "dimer formation" in the context of this compound reactions?
A: Dimer formation refers to a side reaction where two molecules of Ethyl 5-hydroxynicotinate or its derivatives covalently bond to each other. This results in a byproduct with approximately double the molecular weight of the intended product. The most prevalent dimerization pathways are intermolecular etherification (forming a C-O-C linkage) and C-C bond formation between the pyridine rings.
Q2: What are the primary causes of dimer formation?
A: The primary drivers of dimerization are:
-
Unprotected Hydroxyl Group: The phenolic hydroxyl group at the C5 position is nucleophilic, especially under basic conditions. It can attack an electrophilic site on another molecule, leading to an ether-linked dimer.
-
Harsh Reaction Conditions: Strong bases, high temperatures, and prolonged reaction times can promote self-condensation or other side reactions.
-
Presence of Halogenated Impurities: If your starting material or intermediates contain halogenated pyridines (e.g., Ethyl 5-bromonicotinate), metal-catalyzed homocoupling (Ullmann or Suzuki-type) can occur, leading to C-C linked bipyridine dimers.[1][2][3]
Q3: How can I detect if a dimer is forming in my reaction?
A: The most effective methods for detecting dimer formation are:
-
Thin-Layer Chromatography (TLC): A new spot with a significantly lower Rf value than your starting material or product is often indicative of a higher molecular weight, less polar dimer.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides excellent resolution to separate the desired product from dimeric impurities. Dimer peaks will typically have longer retention times.[1][4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You will observe a mass peak corresponding to approximately twice the mass of your expected product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of a complex set of new aromatic signals, or a change in the integration ratio of aromatic to ethyl ester protons, can suggest dimer formation. Specific techniques can be used for the characterization of bipyridine structures.[6][7][8]
Q4: Is the hydrochloride salt form important?
A: Yes. The hydrochloride salt protonates the pyridine nitrogen. This makes the pyridine ring more electron-deficient, which can influence its reactivity in electrophilic aromatic substitution reactions.[9] However, for reactions involving the hydroxyl group, the key step is its deprotonation by a base. The presence of the hydrochloride will consume one equivalent of base before the hydroxyl group can be deprotonated.
Part 2: Troubleshooting Guides
This section provides detailed, problem-oriented guides for specific reaction types where dimerization is a common issue.
Guide 1: Williamson Ether Synthesis (O-Alkylation at the 5-OH position)
Objective: To form an ether by reacting the 5-hydroxyl group with an alkyl halide (R-X).
Problem: Low yield of the desired ether with a significant amount of a higher molecular weight byproduct observed by LC-MS.
Underlying Cause: The deprotonated 5-hydroxynicotinate (the phenoxide) is a potent nucleophile. If the concentration of the phenoxide is high and the alkyl halide is not sufficiently reactive or is present at a low concentration, the phenoxide can attack another molecule of an activated pyridine intermediate, leading to an ether-linked dimer.
Caption: Competing pathways in Williamson ether synthesis.
| Parameter | Suboptimal Condition (Promotes Dimerization) | Optimized Condition (Minimizes Dimerization) | Rationale |
| Base Selection | Strong, soluble organic bases (e.g., NaH, KHMDS, LDA) in stoichiometric amounts. | Weaker, heterogeneous inorganic bases (e.g., K₂CO₃, Cs₂CO₃). | Strong bases generate a high concentration of the highly reactive phenoxide, increasing the rate of the dimerization side reaction. Weaker inorganic bases maintain a lower steady-state concentration of the phenoxide, favoring the desired reaction with the more reactive alkyl halide.[10] |
| Order of Addition | Adding the base to the hydroxynicotinate before the alkyl halide is present. | Slow addition of the base to a mixture of the hydroxynicotinate and the alkyl halide. | This ensures that the alkyl halide is always present to react with the phenoxide as it is formed, minimizing its opportunity to react with another molecule of starting material. |
| Solvent | Protic solvents (e.g., ethanol, methanol). | Polar aprotic solvents (e.g., DMF, Acetonitrile). | Polar aprotic solvents are ideal for S(_N)2 reactions as they solvate the cation of the base but do not hydrogen-bond with the nucleophile, thus enhancing its reactivity towards the alkyl halide.[11] |
| Temperature | High temperatures (>100 °C). | Moderate temperatures (50-80 °C). | While higher temperatures increase reaction rates, they often decrease selectivity. Running the reaction at the lowest temperature that allows for a reasonable reaction rate will favor the desired pathway. |
Guide 2: Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Objective: To form a C-C or C-N bond at a position other than C5, often requiring the 5-OH group to be unreactive.
Problem: Formation of a C-C or C-O linked dimer alongside the desired cross-coupled product.
Underlying Cause:
-
Homocoupling: If the reaction involves a halo-pyridine (e.g., Ethyl 5-bromo-2-aminonicotinate), the catalyst can promote the coupling of two molecules of the starting material, a side reaction known as homocoupling.[2][3][12]
-
Hydroxyl Group Interference: The free hydroxyl group can be deprotonated by the base used in the coupling reaction. This can lead to catalyst inhibition or participation in side reactions, such as O-arylation, to form an ether-linked dimer.
Caption: Workflow for cross-coupling using a protecting group strategy.
| Parameter | Suboptimal Condition (Promotes Dimerization) | Optimized Condition (Minimizes Dimerization) | Rationale |
| Hydroxyl Group | Unprotected (free -OH). | Protected with a suitable protecting group. | Protecting the hydroxyl group physically blocks it from participating in any side reactions, such as O-arylation or catalyst coordination. This is the most robust strategy to prevent ether-linked dimers.[13][14][15][16] |
| Catalyst System | Highly active catalyst systems that can also promote homocoupling. | Use of ligands that favor cross-coupling over homocoupling; catalyst screening is recommended. | The choice of ligand can significantly influence the relative rates of oxidative addition, transmetalation, and reductive elimination, thereby affecting the selectivity for cross-coupling versus homocoupling.[17] |
| Purity of Starting Material | Presence of di-halogenated or other reactive impurities. | High purity starting materials (>98%). | Impurities can lead to a variety of undesired side products, including homocoupled dimers. |
| Base Selection | Excessively strong base. | Stoichiometrically appropriate, milder base (e.g., K₃PO₄, K₂CO₃). | Even with a protected hydroxyl group, a very strong base can sometimes lead to undesired side reactions or catalyst degradation. |
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF).
-
Base Addition: Add a mild inorganic base such as Potassium Carbonate (K₂CO₃, 2.5 eq) to the solution. The extra equivalent is to neutralize the hydrochloride salt.
-
Protecting Agent Addition: Add Benzyl Bromide (BnBr, 1.2 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature or slightly elevated temperature (e.g., 50 °C) and monitor by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting benzyl-protected compound by column chromatography on silica gel.
This protected intermediate can now be used in subsequent cross-coupling reactions. The benzyl group can be removed later via hydrogenolysis (H₂, Pd/C).
Part 3: Analytical Characterization of Dimers
A crucial part of troubleshooting is confirming the identity of the byproduct.
| Analytical Method | Expected Observation for Dimer |
| LC-MS | A peak with a mass-to-charge ratio (m/z) corresponding to (2 x M) - 2, where M is the mass of the monomeric unit (for a C-C dimer), or (2 x M) - 18 (for an ether-linked dimer, loss of H₂O). |
| ¹H NMR | A more complex aromatic region with overlapping signals. The integration of the ethyl ester protons (triplet and quartet) will be lower relative to the total number of aromatic protons compared to the monomer. |
| ¹³C NMR | An increased number of signals in the aromatic region, indicating a less symmetric structure than the starting material. |
References
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies.
- meta‐Selective C−H Functionalization of Pyridines.
- Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. Organic & Biomolecular Chemistry.
- The mechanism of Cu-catalyzed Ullmann homocoupling reaction.
- A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems.
- Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
- A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous C
- Functionalization of Pyridines at the C4 Position via Metalation and Capture.
- Optimized conditions for pyridine dimerization. All ¹H NMR yields were...
- Decarboxyl
- A Simple, Modular Synthesis of Substituted Pyridines.
- (1)H NMR spectroscopic identification of binding modes of 2,2'-bipyridine ligands in complexes of square-planar d(8) metal ions. PubMed.
- Advances in Pyridine C-H Functionaliz
- Network structures with 2,2′-bipyridine-3,3′diol: a discrete Co(III) complex that forms a porous 3-D hydrogen bonded network, and Cu(II) coordination chains.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
- Previous palladium-mediated cross-coupling reactions involving...
- (1)H NMR spectroscopic identification of binding modes of 2,2'-bipyridine ligands in complexes of square-planar d(8) metal ions. Semantic Scholar.
- Fig.S6 1 H, NMR spectra for [Ir(bipy)(H 2 )(PPh 3 ) 2 ].
- Ullmann Coupling.
- Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox C
- C–H functionalization of pyridines. Organic & Biomolecular Chemistry.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromonicotinaldehyde. BenchChem.
- Room-Temperature One-Pot Synthesis of pH-Responsive Pyridine-Functionalized Carbon Surfaces. 6CCVD Research.
- Ester synthesis by O-alkyl
- Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. Yale University.
- The Williamson Ether Synthesis. Master Organic Chemistry.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Protecting group. Wikipedia.
- Decarboxylative Cross-Coupling: A Radical Tool In Medicinal Chemistry. ChemRxiv.
- Protecting groups. University of Bristol.
- Williamson Ether Synthesis. Organic Chemistry Tutor.
- Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chelators.
- Protecting Groups. University of California, Irvine.
- Williamson Ether Synthesis. Comprehensive Organic Name Reactions and Reagents.
- Decarboxylative coupling reactions: a modern strategy for C–C-bond form
- Decarboxylative Cross-Coupling (NTJ). Macmillan Group, Princeton University.
- Design, Synthesis and Evaluation of Novel N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6-Tetrahydropyridines as Potential Anti-Cancer Agents.
- Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing.
- Synthesis of new representatives of 11,12-dihydro-5H-5,11-epoxybenzo[2][18]oxocino[4,3-b]pyridines – structural analogues of integrast
- Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands.
- New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies.
- CHEM 2325 Module 23: Esterification via Alkyl
- Williamson Ether Synthesis. YouTube.
- The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
- Ester synthesis by esterific
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- 8. [PDF] (1)H NMR spectroscopic identification of binding modes of 2,2'-bipyridine ligands in complexes of square-planar d(8) metal ions. | Semantic Scholar [semanticscholar.org]
- 9. 6ccvd.com [6ccvd.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 14. Protecting group - Wikipedia [en.wikipedia.org]
- 15. agroipm.cn [agroipm.cn]
- 16. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 17. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Optimization for Ethyl 5-hydroxynicotinate Hydrochloride Purification
Welcome to the technical support center for the purification of Ethyl 5-hydroxynicotinate hydrochloride. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to overcome the specific challenges associated with purifying this polar, amine-containing compound. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter in the lab.
Section 1: Pre-Chromatography Decisions & Method Development
The success of your purification heavily depends on the choices made before you even pack your column. Ethyl 5-hydroxynicotinate's structure—containing a basic pyridine nitrogen, a polar hydroxyl group, and an ester—presents a unique set of challenges, particularly when handled as a hydrochloride salt.
FAQ: Should I purify the hydrochloride salt directly, or should I convert it to the free base first?
This is a critical first question. The form of your starting material dictates its solubility and interaction with the stationary phase.
-
Purifying the Hydrochloride Salt: The salt form is highly polar and may have limited solubility in common, less-polar organic solvents used for column chromatography (like hexane/ethyl acetate mixtures). Attempting to purify the salt directly on standard silica gel can lead to very strong retention, significant peak tailing, or complete immobilization of the compound at the column's origin.
-
Converting to the Free Base: Neutralizing the hydrochloride salt to its free base form is highly recommended for normal-phase chromatography. The free base is less polar and more soluble in organic solvents, making it behave more predictably on silica gel.
Recommended Protocol: Conversion to Free Base
-
Dissolve the crude this compound in a suitable solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. This will neutralize the HCl salt.[1]
-
Separate the organic layer.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solution under reduced pressure to obtain the crude free base, which is now ready for chromatographic purification.
FAQ: How do I select the right stationary and mobile phases?
The key is to perform Thin Layer Chromatography (TLC) analysis to scout for optimal conditions before committing to a large-scale column.
Stationary Phase Selection:
-
Silica Gel (Standard): This is the most common choice. However, its acidic nature (due to silanol groups, Si-OH) can cause strong interactions with the basic pyridine nitrogen of your compound, leading to peak tailing.[2] This can often be overcome by modifying the mobile phase.
-
Alumina (Neutral or Basic): For compounds that are sensitive to acid or show excessive tailing on silica, alumina can be a good alternative.[3] Basic alumina is particularly useful for purifying basic compounds like amines.
-
Amine-Functionalized Silica: These columns have a less polar and basic surface, which can significantly improve the peak shape for amines without needing mobile phase additives.[4]
Mobile Phase Selection (TLC Scouting): The goal is to find a solvent system where your target compound has an Rf value of approximately 0.2-0.35 .[5] A lower Rf value generally leads to better separation from impurities.
-
Prepare several TLC developing chambers with different solvent systems.
-
Spot a dilute solution of your crude free base onto multiple TLC plates.
-
Develop the plates and visualize the spots under a UV lamp.
-
Observe the separation and calculate Rf values.
| Solvent System (by increasing polarity) | Typical Starting Ratio (v/v) | Observations & Recommendations |
| Hexane / Ethyl Acetate | 70:30 | A good starting point for many organic compounds. Adjust ratio to achieve target Rf. |
| Dichloromethane / Methanol | 98:2 | Excellent for more polar compounds. Be cautious, as methanol is a very strong eluent. |
| Dichloromethane / Methanol / Triethylamine | 97:2:1 | The addition of a small amount of triethylamine (TEA) can dramatically reduce tailing for basic compounds on silica gel.[2] |
Section 2: Troubleshooting Guide for Common Issues
This section addresses the most common problems encountered during the column chromatography of Ethyl 5-hydroxynicotinate and provides actionable solutions.
Problem: My compound is streaking badly or not moving off the column origin (Severe Peak Tailing).
Causality: This is the most classic symptom of a strong acid-base interaction between your basic compound and the acidic silanol groups on the silica gel surface.[2] The compound adsorbs strongly and desorbs slowly and unevenly, causing the elongated tail.
Solutions:
-
Add a Sacrificial Base: Incorporate a small amount (0.1-1%) of a volatile amine like triethylamine (TEA) or pyridine into your eluent.[2] This "competing base" will neutralize the active acidic sites on the silica, allowing your compound to travel down the column with a much-improved peak shape.
-
Switch to a Different Stationary Phase: If tailing persists, consider using neutral alumina or an amine-functionalized silica column, which are more compatible with basic analytes.[3][4]
-
Check Compound Stability: Ensure your compound is not degrading on the silica gel, which can also appear as streaking. You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots have appeared.[3]
Problem: My compound is eluting too quickly (in the solvent front).
Causality: The mobile phase is too polar for the compound and the stationary phase. Your compound has a much higher affinity for the mobile phase than the silica gel, so it is not retained and "washes out" immediately.
Solutions:
-
Decrease Mobile Phase Polarity: Prepare a new eluent with a higher proportion of the non-polar solvent (e.g., switch from 50:50 Hexane:EtOAc to 80:20 Hexane:EtOAc). Refer to your TLC scouting to find a system that gives a lower Rf.
-
Ensure Proper Column Packing: An improperly packed column with channels or cracks can cause the solvent and sample to bypass the stationary phase. Repack the column carefully.
Problem: I am getting poor separation between my product and a close-running impurity.
Causality: The chosen solvent system does not have sufficient selectivity for the two compounds. Their relative affinities for the stationary and mobile phases are too similar.
Solutions:
-
Optimize the Solvent System:
-
Use a Gradient Elution: Start with a less polar solvent system to elute the less polar impurity first, then gradually increase the polarity to elute your target compound.[6] For example, start with 10% EtOAc in hexane and slowly increase to 30% EtOAc.
-
Try a Different Solvent Combination: Sometimes, switching solvent classes entirely can improve selectivity. For example, if Hexane/EtOAc fails, try a system based on Dichloromethane/Methanol.
-
-
Increase Column Length or Decrease Diameter: A longer, narrower column provides more surface area and theoretical plates, which can enhance the separation of closely related compounds.
-
Reduce the Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.
Workflow for Troubleshooting Poor Separation
Sources
Dealing with hygroscopic nature of Ethyl 5-hydroxynicotinate hydrochloride
Welcome to the technical support guide for Ethyl 5-hydroxynicotinate hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hygroscopic nature of this compound. Our goal is to provide practical, field-proven insights and robust protocols to ensure the integrity and success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered when working with this compound.
Q1: My new bottle of this compound arrived as a clumpy or partially solidified mass. Is it contaminated?
A: Not necessarily. This compound is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3] This water absorption leads to physical changes, causing the free-flowing powder to clump, cake, or even appear wet.[3][4][5] This is a physical manifestation of its interaction with ambient humidity and usually indicates improper handling or storage at some point, rather than chemical contamination from an external source.
Q2: What are the immediate consequences of this moisture absorption on my experiment?
A: The primary and most immediate consequence is the inability to accurately weigh the compound. The absorbed water adds significant, and fluctuating, weight, making it impossible to prepare solutions of a precise molarity. This directly impacts reaction stoichiometry, leading to inconsistent yields, incomplete reactions, and non-reproducible results.[6]
Q3: Beyond weighing inaccuracies, does the absorbed water chemically affect the compound?
A: Yes. Prolonged exposure to moisture can initiate chemical degradation. The most probable degradation pathway is the hydrolysis of the ethyl ester functional group, which would yield 5-hydroxynicotinic acid and ethanol.[7][8] This chemical change not only reduces the purity of your starting material but also introduces impurities that could interfere with your reaction or complicate purification and analysis.[8]
Q4: What are the non-negotiable storage conditions for this reagent?
A: To maintain chemical integrity, the compound must be stored in a tightly sealed container to prevent any contact with the atmosphere.[1][9] For optimal protection, we recommend placing the manufacturer's sealed container inside a desiccator containing an active desiccant like silica gel or calcium sulfate.[2][9] For long-term storage or highly sensitive applications, storing the material inside an inert atmosphere glove box is the gold standard.
Q5: Can I still use a batch of the reagent that has clearly absorbed moisture?
A: It depends on the requirements of your experiment. If the material has only minor clumping and your reaction is not highly sensitive to stoichiometry or minor impurities, you may be able to use it after rigorously drying it (see Protocol 1). However, for sensitive applications such as quantitative assays, kinetic studies, or GMP-level synthesis, it is strongly advised to use a fresh, unopened bottle or to first purify and rigorously dry the compromised material. When in doubt, assume the material's quality is compromised.[10]
Part 2: In-Depth Troubleshooting Guides & Protocols
This section provides detailed solutions to specific experimental failures and the methodologies to prevent them.
Troubleshooting Scenario 1: Inconsistent Reaction Yields and Non-Reproducibility
You are performing a reaction where this compound is a key starting material. Despite following the same procedure, your yields fluctuate significantly between runs, from 80% down to 30%.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent reaction yields.
Causality Analysis
The hygroscopic nature of the hydrochloride salt is the central issue. Moisture absorption creates a positive feedback loop of problems:
-
Physical Inaccuracy: Absorbed water inflates the mass, leading to the addition of less active reagent than calculated.
-
Chemical Degradation: Water acts as a reactant, hydrolyzing the ester and reducing the available starting material. The resulting carboxylic acid impurity can also alter the reaction's pH and potentially catalyze side reactions.[7]
Experimental Protocols
Protocol 1: Drying this compound
This protocol describes how to dry the reagent to remove absorbed atmospheric water.
Objective: To obtain an anhydrous, free-flowing powder suitable for sensitive reactions.
Materials:
-
Clumped this compound
-
Shallow glass dish (e.g., crystallization dish)
-
Vacuum oven
-
Desiccator with an active desiccant
-
Spatula
Procedure:
-
Preparation: Pre-heat the vacuum oven to 40-50°C. Rationale: This temperature is generally sufficient to drive off adsorbed water without causing thermal decomposition of the compound. Always consult the specific product's technical data sheet for thermal stability information.
-
Sample Spreading: Spread the clumped powder in a thin, even layer in the shallow glass dish. This maximizes the surface area exposed to heat and vacuum.[11]
-
Drying: Place the dish in the pre-heated vacuum oven. Close the door and apply a vacuum (e.g., <10 mmHg).
-
Duration: Dry the material under vacuum for 4-12 hours. The exact time depends on the amount of material and the extent of moisture absorption. For severely caked material, a longer duration may be necessary.[10]
-
Cooling: Once drying is complete, release the vacuum with an inert gas (Nitrogen or Argon) if possible. Immediately transfer the hot dish into a desiccator to cool to room temperature. Critical Step: Do not cool the material in open air, as it will immediately begin to reabsorb moisture.[1]
-
Storage: Once cool, quickly transfer the dry, free-flowing powder into a tared, airtight storage vial. For best results, perform this transfer inside a glove box. Store the vial in a desiccator.
Protocol 2: Handling and Weighing in an Inert Atmosphere Glove Box
This is the standard for ensuring the integrity of hygroscopic and air-sensitive reagents.[12][13]
Objective: To accurately weigh and dispense the anhydrous reagent without exposure to atmospheric moisture.
Procedure:
-
Glove Box Preparation: Ensure the glove box atmosphere has low levels of oxygen (<10 ppm) and moisture (<10 ppm).[12][14]
-
Material Transfer: Introduce all necessary items (dried reagent vial, spatulas, weigh boats/vials, balance) into the glove box via the antechamber. Cycle the antechamber with vacuum and inert gas backfill at least three times to remove atmospheric contaminants.[15][16] All glassware should be oven-dried beforehand.[17][18]
-
Equilibration: Allow the reagent container and tools to equilibrate to the glove box atmosphere for at least 20-30 minutes. This prevents temperature fluctuations from affecting balance readings.
-
Weighing: Place a weigh boat or receiving vial on the analytical balance inside the glove box and tare it. Carefully dispense the required amount of the dry this compound.
-
Sealing: Immediately and tightly seal both the main reagent bottle and the vial containing the weighed portion.
-
Reaction Setup: Proceed with adding the weighed reagent to your anhydrous reaction solvent directly within the glove box.
Data Presentation: Comparison of Handling Environments
| Feature | Open Laboratory Bench | Desiccator Storage | Inert Atmosphere Glove Box |
| Moisture Exposure | High and continuous | Low (during storage), High (during transfer) | Very Low (<10 ppm) |
| Weighing Accuracy | Poor to Fair | Fair (requires speed) | Excellent |
| Reagent Stability | Compromised over time | Maintained during storage | Maximally preserved |
| Best For | Non-sensitive, pilot reactions | Routine storage of moderately sensitive reagents | Quantitative work, sensitive synthesis |
Protocol 3: Verifying Anhydrous State with Karl Fischer Titration
Karl Fischer (KF) titration is the definitive method for determining the water content in a sample.[19] This protocol provides a conceptual overview for verifying the success of your drying procedure.
Objective: To quantify the residual water content in a sample of "dried" this compound.
Principle: The method is based on the quantitative reaction of water with iodine and sulfur dioxide in a suitable solvent. The endpoint is detected potentiometrically or visually.[19]
Simplified Workflow:
-
Instrument Setup: A specialized Karl Fischer titrator (volumetric or coulometric) is required. The system must be conditioned to be free of ambient moisture.
-
Sample Preparation: Inside a glove box or very dry environment, accurately weigh a sample of the dried reagent.
-
Injection: Quickly and carefully introduce the weighed sample into the KF titration cell.
-
Titration: The instrument automatically titrates the sample until all water has reacted.
-
Calculation: The instrument's software calculates the water content, typically expressed as a weight percentage (%) or parts per million (ppm).
Acceptance Criteria: For most moisture-sensitive organic reactions, a water content of <0.01% (100 ppm) is considered acceptable. Comparing the "before" and "after" drying KF results provides a quantitative measure of the drying protocol's effectiveness.[20][21]
Troubleshooting Scenario 2: Analytical Data Shows Impurities
You run an NMR spectrum on your starting material, and in addition to the expected peaks for Ethyl 5-hydroxynicotinate, you observe a broad peak in the water region and small, unexpected peaks consistent with a carboxylic acid.
Decision Workflow for Material Qualification
Caption: Decision workflow for handling a new reagent bottle.
Causality Analysis
The analytical data provides direct evidence of the consequences of moisture exposure. The broad peak is from residual H₂O or D₂O exchange with labile protons. The new peaks suggest hydrolysis has occurred, forming 5-hydroxynicotinic acid. This confirms that the material is not suitable for reactions requiring high purity.
Solution:
-
Drying: The sample must be rigorously dried using Protocol 1.
-
Sample Preparation for Analysis: Prepare the NMR sample using anhydrous deuterated solvent. If possible, prepare the sample inside a glove box to prevent moisture absorption during preparation. Adding activated molecular sieves (3Å) to the NMR tube can help scavenge trace amounts of water, but this will not remove hydrolysis impurities.[18]
-
Re-analyze: Acquire a new spectrum on the dried material to confirm the absence of water and assess the level of the hydrolysis impurity. If the impurity level is unacceptably high, the material must be repurified (e.g., by recrystallization under anhydrous conditions) or discarded.
References
- How do you handle hygroscopic solutes in the lab? - TutorChase. [Link]
- School of Chemistry SOP For Operation Of Glove Boxes. (2018-04-01). [Link]
- The MSDS HyperGlossary: Hygroscopic - Interactive Learning Paradigms, Incorpor
- Water content in organic solvents - Titr
- Safely handling air-sensitive products - Cleanroom Technology. (2018-05-04). [Link]
- Non-destructive measurement technique for water content in organic solvents based on a thermal approach - RSC Publishing. (2022-02-21). [Link]
- Glovebox rules - MMRC. [Link]
- Standard Operating Procedures: Bart Labor
- Glovebox safety guidelines | EPFL. [Link]
- Preparing Anhydrous Reagents and Equipment - Moodle@Units. [Link]
- How To: Store Reagents - Department of Chemistry : University of Rochester. [Link]
- Non-destructive measurement technique for water content in organic solvents based on a thermal approach - NIH. [Link]
- The Role of Desiccants in Protecting Hygroscopic Chemicals - Ibis Scientific, LLC. (2025-05-19). [Link]
- Mixing & Drying Hygroscopic M
- Drying and Storing Hygroscopic Salts : r/chemistry - Reddit. (2017-06-06). [Link]
- Determination of Water Content in Organic Solvents using a Novel Rapid Test Kit - ijarsct. [Link]
- drying the water out of hygroscopic crystals - Powered by XMB 1.9.11 - Sciencemadness.org. (2007-10-11). [Link]
- How do you handle hygroscopic salts?
- Hygroscopic chemical...how to deal with? - General Lab Techniques - Protocol Online. (2010-07-17). [Link]
- SAFETY D
- Hygroscopic: What it Means, What You Need to Know - CORECHEM Inc.. [Link]
- 5 Tips to Help Process Dry Hygroscopic Resins - Asaclean. [Link]
- How do you guys prepare solutions of hygroscopic chemicals?
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC - NIH. [Link]
- Ethyl 5-hydroxynicotinate | C8H9NO3 | CID 910016 - PubChem - NIH. [Link]
- Effect of moisture on the stability of a lyophilized humanized monoclonal antibody formul
- The stabilizing effect of moisture on the solid-state degrad
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. ibisscientific.com [ibisscientific.com]
- 3. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mixing & Drying Hygroscopic Materials [permixmixers.com]
- 6. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 7. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 10. How To [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. ucd.ie [ucd.ie]
- 13. hepatochem.com [hepatochem.com]
- 14. Safely handling air-sensitive products [cleanroomtechnology.com]
- 15. mmrc.caltech.edu [mmrc.caltech.edu]
- 16. epfl.ch [epfl.ch]
- 17. chem.purdue.edu [chem.purdue.edu]
- 18. moodle2.units.it [moodle2.units.it]
- 19. mt.com [mt.com]
- 20. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Method Validation for Ethyl 5-hydroxynicotinate Hydrochloride
Welcome to the technical support center for the analytical method validation of Ethyl 5-hydroxynicotinate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of method validation for this specific compound. Our approach is rooted in scientific principles and extensive field experience to ensure the development of robust and reliable analytical methods.
Introduction
This compound is a derivative of nicotinic acid (Vitamin B3) and, as such, plays a potential role in pharmaceutical development. The validation of analytical methods for this compound is critical to ensure the quality, safety, and efficacy of any drug product. This process demonstrates that the analytical procedure is suitable for its intended purpose, a requirement mandated by global regulatory bodies like the FDA and EMA, following guidelines such as ICH Q2(R1).[1][2][3][4]
This guide will address common challenges encountered during the validation of methods for assay, impurities, and stability studies, with a primary focus on High-Performance Liquid Chromatography (HPLC), the most common technique for such analyses.
Physicochemical Properties of this compound (Assumed)
Since specific experimental data for this exact salt is not widely published, we will proceed with scientifically informed assumptions based on its structure (an ester of a hydroxylated pyridine, presented as a hydrochloride salt).
-
Structure: this compound is the salt of an organic ester.
-
Solubility: Likely soluble in polar organic solvents (e.g., methanol, acetonitrile) and aqueous buffers.[5] The hydrochloride salt form generally enhances aqueous solubility.
-
UV Absorbance: The pyridine ring with the hydroxyl and ester functional groups is expected to have a UV chromophore, making UV-based detection in HPLC a suitable approach.
-
pKa: The pyridine nitrogen will have a pKa (likely around 4-5), and the hydroxyl group will have a much higher pKa. This is a critical parameter for developing a robust HPLC method, as the mobile phase pH will dictate the ionization state and, therefore, the retention behavior of the molecule.[6]
Analytical Method Validation Workflow
The validation process ensures that an analytical method is accurate, precise, specific, sensitive, and robust. The following diagram outlines the typical workflow for validating an HPLC method for this compound.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. Ethyl 5-hydroxynicotinate | C8H9NO3 | CID 910016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijarsct.co.in [ijarsct.co.in]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Purity of Synthesized Ethyl 5-hydroxynicotinate Hydrochloride
For researchers, scientists, and drug development professionals, the meticulous validation of a synthesized active pharmaceutical ingredient (API) or intermediate is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, comparative analysis of the essential analytical techniques for confirming the purity of Ethyl 5-hydroxynicotinate hydrochloride. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer supporting data to ensure a self-validating approach to purity assessment.
The Criticality of Purity in Drug Development
This compound is a key building block in the synthesis of various pharmaceutical agents. Its purity is paramount, as any impurities can have unforeseen consequences on the safety, efficacy, and stability of the final drug product. The International Council for Harmonisation (ICH) provides a framework for the control of impurities in new drug substances, underscoring the regulatory imperative for robust purity validation.[1]
A Multi-Faceted Approach to Purity Validation
A single analytical technique is rarely sufficient to definitively establish the purity of a compound. A comprehensive purity assessment relies on a suite of orthogonal methods, each providing a unique and complementary perspective on the sample's composition. This guide will compare and contrast the following key techniques:
-
Chromatographic Methods (HPLC & TLC): For the separation and quantification of impurities.
-
Spectroscopic Methods (qNMR, FTIR, MS): For structural confirmation and quantification.
-
Thermal Analysis (DSC): For assessing the purity of crystalline solids.
-
Elemental Analysis: For confirming the elemental composition.
Understanding Potential Impurities
To develop a robust analytical strategy, it is crucial to anticipate potential impurities that may arise during the synthesis of this compound. A plausible synthetic route involves the esterification of 5-hydroxynicotinic acid with ethanol, followed by salt formation with hydrochloric acid.
Caption: Plausible synthesis of this compound.
Based on this, potential impurities could include:
-
Starting materials: Unreacted 5-hydroxynicotinic acid.
-
By-products: Di-ethylated products or other esters.
-
Reagents: Residual ethanol or solvents used in purification.
-
Degradation products: Hydrolysis of the ester back to the carboxylic acid.
Comparison of Analytical Techniques for Purity Validation
| Technique | Principle | Strengths | Limitations | Primary Use Case |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning of analytes between a stationary and mobile phase. | High resolution and sensitivity for separating and quantifying a wide range of impurities. | Requires a reference standard for each impurity for accurate quantification. Method development can be time-consuming. | Gold standard for routine purity testing and impurity profiling. |
| qNMR (Quantitative Nuclear Magnetic Resonance) | The signal intensity is directly proportional to the number of nuclei. | Absolute quantification without the need for a specific reference standard of the analyte. Non-destructive. Provides structural information. | Lower sensitivity compared to HPLC for trace impurities. Requires a high-purity internal standard. | Accurate determination of the absolute purity of the main component. |
| DSC (Differential Scanning Calorimetry) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Provides a measure of the total molar purity of crystalline substances based on melting point depression.[2][3] | Not suitable for amorphous or thermally unstable compounds. Insensitive to impurities that are soluble in the solid phase. | Orthogonal method to confirm the purity of a crystalline final product or reference standard. |
| TLC (Thin-Layer Chromatography) | Separation based on differential adsorption on a solid stationary phase. | Simple, rapid, and inexpensive for qualitative assessment of purity and reaction monitoring. | Limited resolution and not suitable for accurate quantification. | Rapid screening for the presence of major impurities and for optimizing HPLC mobile phases. |
| MS (Mass Spectrometry) | Measures the mass-to-charge ratio of ions. | Highly sensitive for impurity identification when coupled with a separation technique like HPLC or GC. Provides molecular weight information. | Not inherently quantitative without an isotopic internal standard. | Identification of unknown impurities. |
| FTIR (Fourier-Transform Infrared Spectroscopy) | Measures the absorption of infrared radiation by the sample, providing information about functional groups. | Rapid and non-destructive method for confirming the identity of the main component. | Not suitable for detecting or quantifying impurities, especially if they are structurally similar to the main component. | Identity confirmation of the synthesized compound. |
| Elemental Analysis | Determines the percentage of C, H, N, and other elements in a sample. | Confirms the elemental composition of the compound, which can indicate the presence of inorganic impurities or incorrect stoichiometry. | Not sensitive to organic impurities with similar elemental compositions. | Confirmation of the empirical formula and assessment of inorganic content. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolving power. A reversed-phase method is generally suitable for a moderately polar compound like Ethyl 5-hydroxynicotinate. A UV detector is appropriate as the pyridine ring is a chromophore.
Sources
Spectroscopic analysis for confirming the structure of Ethyl 5-hydroxynicotinate hydrochloride
A Comparative Guide to the Spectroscopic Analysis of Ethyl 5-hydroxynicotinate Hydrochloride
This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques used for the structural confirmation of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach. The structural integrity of active pharmaceutical ingredients (APIs) and their intermediates is paramount for ensuring product efficacy and patient safety.[1] Spectroscopic analysis is the cornerstone of this verification process, offering critical insights into molecular structure, purity, and functional group composition.[2][3]
This compound is a substituted pyridine derivative of interest in medicinal chemistry. Its unambiguous structural confirmation is a prerequisite for further development and regulatory compliance. This guide will compare and contrast the data obtained from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), presenting a multi-faceted strategy for unequivocal structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Molecular Connectivity
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution.[4] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a hydrochloride salt like this compound, careful selection of experimental parameters is crucial.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent. For hydrochloride salts, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves polar salts and its residual proton peak does not obscure key signal regions.[5] Furthermore, exchangeable protons (like -OH and -N⁺-H) are often observable in DMSO-d₆, which might be lost in D₂O due to rapid deuterium exchange.[6] Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation : Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Acquisition :
-
¹H NMR : Acquire a standard one-dimensional proton spectrum. Typical acquisition time is a few minutes.
-
¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of the ¹³C isotope, a longer acquisition time (30 minutes to several hours) is typically required to achieve a good signal-to-noise ratio.
-
¹H NMR Data Analysis: Unraveling the Proton Environment
The ¹H NMR spectrum provides four key pieces of information: chemical shift (electronic environment), integration (proton count), multiplicity (neighboring protons), and coupling constants (connectivity).
-
Chemical Shift (δ) : The electron-withdrawing nature of the protonated pyridine ring and the ester group will shift the aromatic protons significantly downfield.
-
Multiplicity : Spin-spin coupling between adjacent, non-equivalent protons splits signals into predictable patterns (n+1 rule).
-
Integration : The area under each peak is proportional to the number of protons it represents.
Expected ¹H NMR Data (in DMSO-d₆)
| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| Ethyl -CH₃ | ~1.3 | Triplet (t) | 3H | Coupled to the two -CH₂- protons. |
| Ethyl -CH₂- | ~4.3 | Quartet (q) | 2H | Coupled to the three -CH₃- protons. |
| Ring H4 | ~8.2 | Doublet of doublets (dd) or Triplet (t) | 1H | Coupled to H2 and H6. |
| Ring H2 | ~8.7 | Doublet (d) | 1H | Coupled to H4 or H6. |
| Ring H6 | ~8.5 | Doublet (d) | 1H | Coupled to H4. |
| Hydroxyl -OH | Variable, broad | Singlet (s) | 1H | Exchangeable proton; position is concentration/temperature dependent. |
| Pyridinium N⁺-H | >10, broad | Singlet (s) | 1H | Acidic proton on the nitrogen, significantly deshielded. |
Note: The exact chemical shifts and coupling patterns for the aromatic protons (H2, H4, H6) require specific spectral analysis but will be distinct from other isomers.
¹³C NMR Data Analysis: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals each unique carbon atom in the molecule, confirming the carbon framework.
Expected ¹³C NMR Data (in DMSO-d₆)
| Carbon Assignment | Expected δ (ppm) | Rationale |
|---|---|---|
| Ethyl -CH₃ | ~14 | Standard aliphatic carbon. |
| Ethyl -CH₂- | ~62 | Aliphatic carbon attached to an electronegative oxygen. |
| Ring C3 | ~125 | Aromatic carbon attached to the ester group. |
| Ring C4 | ~130 | Aromatic carbon. |
| Ring C6 | ~138 | Aromatic carbon. |
| Ring C2 | ~145 | Aromatic carbon adjacent to the protonated nitrogen. |
| Ring C5 | ~155 | Aromatic carbon attached to the hydroxyl group. |
| Ester C=O | ~165 | Carbonyl carbon, highly deshielded. |
Comparative Insight : While ¹H NMR confirms the proton environment and connectivity, ¹³C NMR validates the carbon count and the presence of quaternary carbons (like C3 and C5), providing orthogonal data that solidifies the structural assignment. An alternative structure, such as Ethyl 6-hydroxynicotinate, would present a distinctly different set of aromatic carbon signals.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid and non-destructive technique ideal for identifying the functional groups present in a molecule.[7] It works by measuring the absorption of infrared light, which excites molecular vibrations.[8] The resulting spectrum is a unique "fingerprint" of the compound.
Experimental Protocol: FTIR-ATR
-
Sample Preparation : Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition : Record the spectrum, typically from 4000 to 400 cm⁻¹. The process takes less than a minute.
Data Analysis: Identifying Key Vibrational Modes
The spectrum is analyzed by correlating absorption bands (in cm⁻¹) to specific functional group vibrations.
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
|---|---|---|---|
| ~3300 (Broad) | O-H Stretch | Hydroxyl (-OH) | Confirms the presence of the hydroxyl group. |
| ~3100-2500 (Broad, complex) | N⁺-H Stretch | Pyridinium Salt | A key indicator of the hydrochloride salt form.[9][10] |
| ~3050 | Aromatic C-H Stretch | Pyridine Ring | Confirms the aromatic system. |
| ~2980 | Aliphatic C-H Stretch | Ethyl Group | Confirms the ethyl ester moiety. |
| ~1720 (Strong, sharp) | C=O Stretch | Ester | Unambiguously confirms the ester carbonyl. |
| ~1620, 1580, 1470 | C=C / C=N Stretch | Pyridine Ring | Characteristic absorptions for the aromatic ring. Formation of the pyridinium salt can cause shifts in these bands.[11] |
| ~1250 (Strong) | C-O Stretch | Ester | Confirms the C-O bond of the ester. |
Comparative Insight : FTIR provides immediate, confirmatory evidence of all critical functional groups. While an NMR spectrum could be consistent with an isomeric ketone-acid, the sharp C=O stretch at ~1720 cm⁻¹ and the strong C-O stretch at ~1250 cm⁻¹ are highly characteristic of an ester. It serves as an excellent first-pass technique for raw material identification and verification.[7]
Mass Spectrometry (MS): The Definitive Molecular Weight
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns.[3] For a pre-charged, polar molecule, Electrospray Ionization (ESI) is the ideal technique.
Experimental Protocol: ESI-MS
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile/water.
-
Infusion : Infuse the solution directly into the ESI source of the mass spectrometer.
-
Acquisition : Acquire the spectrum in positive ion mode. High-Resolution Mass Spectrometry (HRMS) is recommended for determining the exact elemental composition.
Data Analysis: Confirming Mass and Fragmentation
-
Molecular Ion : The molecular formula for the free base (Ethyl 5-hydroxynicotinate) is C₈H₉NO₃, with a monoisotopic mass of 167.058 Da.[12] In positive mode ESI-MS, the expected ion is the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 168.066 .
-
High-Resolution Data : HRMS analysis should yield a mass that matches the calculated exact mass of C₈H₁₀NO₃⁺ to within 5 ppm, providing unequivocal confirmation of the elemental formula.
-
Fragmentation (MS/MS) : By isolating the parent ion (m/z 168) and subjecting it to collision-induced dissociation, characteristic fragment ions can be observed.
Expected Fragmentation Pathways
| Fragment m/z | Lost Neutral Fragment | Formula of Fragment | Significance |
|---|---|---|---|
| 140 | Ethylene (C₂H₄) | C₆H₆NO₃⁺ | Loss from the ethyl group via McLafferty rearrangement. |
| 123 | Ethoxy Radical (•OC₂H₅) | C₆H₄NO₂⁺ | Cleavage of the ester group.[13] |
| 95 | C₂H₅O₂• (from ester) | C₆H₆N⁺ | Loss of the entire carboxylate group. |
Integrated Analytical Workflow
Caption: Logical workflow for spectroscopic structural confirmation.
Conclusion: A Triad of Corroborating Evidence
-
FTIR rapidly confirms the presence of all key functional groups (hydroxyl, ester, pyridinium salt), acting as a fast and effective identity test.
-
Mass Spectrometry provides the definitive molecular weight and elemental composition, eliminating any ambiguity regarding the molecular formula.
-
NMR Spectroscopy (¹H and ¹³C) serves as the ultimate arbiter of structure, meticulously mapping the atomic connectivity and confirming the specific isomeric arrangement.
Together, these three spectroscopic methods form a self-validating system. The data from each technique corroborates the others, providing the high level of scientific certainty required in pharmaceutical research and development.
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A Senior Application Scientist's Guide to the Comparative Biological Activity of Ethyl 5-Hydroxynicotinate Hydrochloride Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Nicotinic Acid Scaffold
Nicotinic acid, or niacin (Vitamin B3), and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their diverse biological activities. Ethyl 5-hydroxynicotinate hydrochloride, a key derivative, presents a versatile platform for analog development due to its pyridine core, hydroxyl group, and ethyl ester moiety. These features offer multiple points for chemical modification to modulate pharmacokinetic and pharmacodynamic properties. This guide provides a comparative framework for evaluating the biological activities of novel analogs of ethyl 5-hydroxynicotinate, focusing on cytotoxicity, antioxidant potential, and enzyme inhibition. We will delve into the causality behind experimental choices and provide detailed protocols to ensure scientific integrity and reproducibility.
Structural Analogs of Ethyl 5-Hydroxynicotinate: A Comparative Overview
For a comprehensive comparative study, a logical series of analogs should be synthesized to probe the structure-activity relationship (SAR). The core structure of Ethyl 5-hydroxynicotinate offers several avenues for modification:
-
Modification of the 5-hydroxyl group: This is a critical site for altering hydrogen bonding capacity and overall polarity. Analogs could include the 5-methoxy (Analog A) or 5-amino (Analog B) derivatives.
-
Alteration of the ethyl ester: Changing the ester to a methyl ester (Analog C) or a larger alkyl group can influence solubility and susceptibility to hydrolysis by esterases.
-
Substitution on the pyridine ring: Adding electron-donating or electron-withdrawing groups at other positions on the ring can significantly impact the electronic properties of the molecule and its biological activity.
For the purpose of this guide, we will focus our comparative discussion on a hypothetical series of analogs where the 5-hydroxyl group is modified, as this is a common strategy in medicinal chemistry to explore SAR.
Comparative Biological Evaluation
A thorough understanding of the biological activity of these analogs requires a multi-faceted approach, encompassing cytotoxicity, antioxidant capacity, and specific enzyme inhibition assays.
Cytotoxicity: Assessing the Anti-Proliferative Potential
The evaluation of cytotoxic potential is a crucial first step in drug discovery, particularly for anticancer agent development.[1] The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for comparing the potency of different analogs.[1]
Table 1: Comparative Cytotoxicity (IC50, µM) of Nicotinic Acid Derivatives against Various Cancer Cell Lines
| Compound/Analog | HL-60 (Leukemia) | MCF-7 (Breast) | A549 (Lung) | Panc-1 (Pancreatic) | Reference |
| Ethyl 5-hydroxynicotinate | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Analog (Hypothetical) | Predicted based on SAR | Predicted based on SAR | Predicted based on SAR | Predicted based on SAR | |
| Related Nicotinamide Derivative (Compound 4) | 8.09 | 3.26 | 9.34 | Not Tested | [1] |
| Novel Saponin (Compound 1) | Not Tested | Not Tested | 3.5 | Not Tested | [1] |
| Coumarin Derivative (Compound 5) | Not Tested | Not Tested | Not Tested | Not Tested | [1] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[2][3] It relies on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to a purple formazan product.[4]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in the appropriate cell culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO in medium) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.
Antioxidant Activity: Quantifying Radical Scavenging Potential
Reactive oxygen species (ROS) can lead to cellular damage, and compounds with antioxidant properties are of significant interest.[5][6][7] The antioxidant activity of nicotinic acid derivatives can be evaluated using various in vitro assays.[5][6][7] The IC50 value in this context represents the concentration of the compound required to scavenge 50% of the free radicals.
Table 2: Comparative Antioxidant Activity (IC50, µM) of Nicotinic Acid Derivatives
| Compound/Analog | DPPH Radical Scavenging | ABTS Radical Scavenging | Reference |
| Ethyl 5-hydroxynicotinate | Data Not Available | Data Not Available | |
| Analog (Hypothetical) | Predicted based on SAR | Predicted based on SAR | |
| Nicotinic Acid Amide (NcA-2) | 114-638 (with water) | 107-365 | [5][6] |
| Nicotinic Acid Amide (NcA-6) | 114-638 (with water) | 107-365 | [5][6] |
| Nicotinic Acid Amide (NcA-4) | 114-638 (with water) | 107-365 | [5][6] |
Note: The table includes data for related nicotinic acid amides to illustrate the range of antioxidant activities observed for this class of compounds.
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for assessing the free radical scavenging activity of compounds.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox).
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Enzyme Inhibition: Targeting Specific Pathological Pathways
Nicotinic acid and its derivatives have been shown to inhibit various enzymes, including cytochrome P450 enzymes and nicotinamidases.[8][9][10] The inhibitory potential is typically quantified by the Ki (inhibition constant) or IC50 value.
Table 3: Comparative Enzyme Inhibition of Nicotinic Acid and Nicotinamide
| Compound | Target Enzyme | Inhibition (Ki or IC50) | Reference |
| Nicotinic Acid | CYP2D6 | Ki = 3.8 +/- 0.3 mM | [8][9] |
| Nicotinamide | CYP2D6 | Ki = 19 +/- 4 mM | [8][9] |
| Nicotinamide | CYP3A4 | Ki = 13 +/- 3 mM | [8][9] |
| Nicotinamide | CYP2E1 | Ki = 13 +/- 8 mM | [8][9] |
| Nicotinaldehyde | Nicotinamidases | Ki = 1.4 µM to 11 nM | [10] |
Note: This table provides context on the enzyme inhibitory activities of related compounds. The specific inhibitory profile of Ethyl 5-hydroxynicotinate and its analogs would need to be determined experimentally.
A general workflow for assessing enzyme inhibition is as follows:
Step-by-Step Protocol:
-
Reaction Mixture Preparation: In a suitable buffer, combine the target enzyme, its substrate, and varying concentrations of the inhibitor (test compound).
-
Initiation and Incubation: Initiate the reaction (e.g., by adding the substrate or a cofactor) and incubate at the optimal temperature for the enzyme.
-
Reaction Termination: Stop the reaction after a defined period.
-
Product Quantification: Measure the amount of product formed using a suitable detection method (e.g., spectrophotometry, fluorometry, or HPLC).
-
Data Analysis: Determine the rate of the enzymatic reaction at each inhibitor concentration and calculate the IC50 or Ki value.
Structure-Activity Relationship (SAR) Insights
The biological activity of ethyl nicotinate derivatives is influenced by the nature and position of substituents on the pyridine ring.[11]
-
Hydroxyl Group: The 5-hydroxyl group is a key pharmacophore. Its hydrogen-bonding capability can be crucial for receptor binding or enzyme inhibition. Replacing it with a methoxy group (Analog A) may increase lipophilicity and alter binding interactions. An amino group (Analog B) would introduce a basic center and different hydrogen bonding patterns.
-
Ester Moiety: The size of the ester's alkyl chain can affect metabolic stability and cell permeability. Smaller esters like methyl (Analog C) may be more rapidly hydrolyzed than larger ones.
-
Ring Substituents: The electronic properties of substituents on the pyridine ring can influence the pKa of the pyridine nitrogen and the overall reactivity of the molecule, thereby affecting its biological activity.
Visualizing Experimental Workflows
General Workflow for In Vitro Cytotoxicity Testing
Caption: General workflow for in vitro cytotoxicity testing of a novel compound.
Antioxidant (DPPH) Assay Workflow
Caption: Workflow for the DPPH radical scavenging antioxidant assay.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative biological evaluation of this compound analogs. While direct comparative data for a homologous series is not extensively available, the provided protocols and structure-activity relationship insights offer a solid foundation for researchers to design and interpret their own studies. The cytotoxicity, antioxidant, and enzyme inhibitory activities are key parameters to explore. Future research should focus on synthesizing a systematic series of analogs and performing head-to-head comparisons to elucidate a more detailed SAR. Such studies will be invaluable for the development of novel therapeutic agents based on the versatile nicotinic acid scaffold.
References
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- ResearchGate. (2025). In vitro antioxidant activity of nicotinic acid hydrazides: experimental and theoretical study | Request PDF.
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- Gaudineau, C., & Auclair, K. (2004). Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. PubMed.
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A Senior Application Scientist's Guide to Functionalization: Ethyl 5-Hydroxynicotinate Hydrochloride vs. Methyl 5-Hydroxynicotinate
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the 5-hydroxynicotinate scaffold is a privileged core, offering multiple handles for synthetic diversification. Two of the most common starting materials for accessing this scaffold are Ethyl 5-hydroxynicotinate hydrochloride and Methyl 5-hydroxynicotinate. While differing by only a methylene group and a hydrochloride salt, these seemingly minor variations have profound implications for reaction planning, efficiency, and overall synthetic strategy.
This guide provides an in-depth comparison of these two reagents in common functionalization reactions. Moving beyond a simple catalog of procedures, we will dissect the causality behind experimental choices, offering field-proven insights to help you select the optimal starting material and conditions for your specific synthetic goals.
Initial Assessment: Structural and Physicochemical Properties
A successful synthetic strategy begins with a thorough understanding of the starting materials. The key differences between our two subjects of interest lie in the nature of the ester and the protonation state of the pyridine nitrogen.
| Property | Methyl 5-Hydroxynicotinate | This compound |
| Structure | Not available | |
| Formula | C₇H₇NO₃[1] | C₈H₁₀ClNO₃ |
| Molecular Wt. | 153.14 g/mol [1] | 203.62 g/mol |
| Form | White to off-white powder/crystal[1] | Crystalline solid |
| Pyridine Nitrogen | Free base, nucleophilic | Protonated (pyridinium chloride), non-nucleophilic |
| Solubility | Generally soluble in organic solvents | Improved solubility in polar/protic solvents |
The Decisive Role of the Hydrochloride Salt
The most significant operational difference is the presence of the hydrochloride salt in the ethyl variant. This is not a trivial distinction. The salt form is often supplied to enhance shelf-life and stability. The basic pyridine nitrogen can be susceptible to air-oxidation or act as a catalyst for decomposition, a tendency that is quelled by protonation.[2]
However, this stability comes at the cost of masking the nucleophilicity of the pyridine nitrogen. For any reaction involving this nitrogen, an initial neutralization step is mandatory. This seemingly simple acid-base reaction is a critical control point that differentiates the synthetic routes from the outset.
Expert Insight: The choice between these two reagents often hinges on the first planned synthetic step. If the initial transformation targets the hydroxyl or involves functionalizing the pyridine ring backbone (e.g., via halogenation), the choice is less critical. However, if N-alkylation is the desired first step, using the methyl ester free base is more direct and atom-economical, avoiding the need for an additional equivalent of base and the subsequent formation of a salt byproduct.
Caption: Initial workflow based on the first desired transformation.
Comparative Performance in Key Functionalization Reactions
We will now examine the behavior of both reagents in three classes of reactions crucial for scaffold diversification: O-alkylation, N-alkylation, and Palladium-catalyzed cross-coupling.
A. O-Alkylation and O-Arylation
The phenolic hydroxyl group at the C5 position is an excellent nucleophile upon deprotonation, making it a prime target for introducing a vast array of side chains via Williamson ether synthesis or related reactions.
Mechanism and Causality: For both substrates, the reaction proceeds by deprotonation of the phenolic hydroxyl with a suitable base (e.g., K₂CO₃, NaH) to form a phenoxide intermediate, which then displaces a halide or other leaving group on the electrophile.
-
Methyl 5-Hydroxynicotinate: The reaction is straightforward. The base deprotonates the hydroxyl group, and the reaction proceeds.
-
This compound: The presence of the acidic pyridinium proton (pKa ~5) means that the first equivalent of base will be consumed in an acid-base neutralization to free the pyridine nitrogen. A second equivalent of base is then required to deprotonate the less acidic phenolic hydroxyl (pKa ~10). Therefore, using the hydrochloride salt necessitates at least two equivalents of base for O-alkylation.
Comparative Data:
| Parameter | Methyl 5-Hydroxynicotinate | Ethyl 5-Hydroxynicotinate HCl |
| Base Requirement | >1 equivalent (relative to substrate) | >2 equivalents (relative to substrate) |
| Typical Base | K₂CO₃, Cs₂CO₃, NaH | K₂CO₃, Na₂CO₃ |
| Common Solvents | DMF, Acetonitrile | DMF, Acetonitrile |
| Side Reactions | Potential for N-alkylation if a highly reactive alkylating agent is used without careful temperature control. | Negligible N-alkylation until the pyridine is deprotonated. Offers a degree of chemoselectivity. |
| Workup | Standard aqueous workup. | Requires careful neutralization; salt byproducts may complicate purification. |
Experimental Protocol: O-Alkylation (Illustrative)
Objective: Synthesis of Ethyl 5-(benzyloxy)nicotinate.
-
To a stirred solution of this compound (1.0 g, 4.91 mmol) in anhydrous DMF (20 mL) is added anhydrous potassium carbonate (1.69 g, 12.28 mmol, 2.5 equiv).
-
The mixture is stirred at room temperature for 30 minutes to ensure complete neutralization of the hydrochloride and deprotonation of the phenol.
-
Benzyl bromide (0.64 mL, 5.40 mmol, 1.1 equiv) is added dropwise.
-
The reaction mixture is heated to 60 °C and stirred for 4 hours, monitoring by TLC until consumption of the starting material.
-
Upon completion, the mixture is cooled to room temperature and poured into ice-water (100 mL).
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the desired product.
Self-Validation Check: The use of 2.5 equivalents of K₂CO₃ is critical. The first equivalent neutralizes the HCl salt. The second equivalent deprotonates the phenol. The slight excess ensures the reaction goes to completion. If only 1.5 equivalents were used, a significantly lower yield would be expected due to incomplete phenoxide formation.
B. N-Alkylation of the Pyridine Ring
Direct alkylation of the pyridine nitrogen introduces a permanent positive charge (forming a pyridinium salt) or can be a precursor to pyridones. This is where the difference between the two reagents is most pronounced.
Mechanism and Causality: The lone pair on the pyridine nitrogen acts as a nucleophile, attacking an alkyl halide or similar electrophile.
-
Methyl 5-Hydroxynicotinate: As a free base, the nitrogen is readily available for alkylation. The reaction can proceed directly upon addition of an alkylating agent like methyl iodide or methyl trifluoromethanesulfonate.[3]
-
This compound: The nitrogen is protonated and therefore non-nucleophilic. Direct N-alkylation is impossible. The substrate must first be neutralized with a non-nucleophilic base (e.g., NaHCO₃, Et₃N) and preferably isolated as the free base before proceeding with the N-alkylation step to avoid competitive O-alkylation.
Caption: N-Alkylation pathways for the two reagents.
C. Palladium-Catalyzed Cross-Coupling Reactions
Modern drug discovery relies heavily on cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination to form C-C and C-N bonds, respectively.[4][5][6] For 5-hydroxynicotinates, this typically requires prior functionalization of the pyridine ring at the C2, C4, or C6 positions to introduce a halide or triflate leaving group.
Let's assume we have prepared the corresponding 2-chloro-5-hydroxy-nicotinate esters.
Suzuki-Miyaura Coupling:
Mechanism and Causality: The reaction involves the oxidative addition of a Pd(0) catalyst to the aryl-halide bond, followed by transmetalation with a boronic acid/ester (activated by a base), and finally reductive elimination to yield the coupled product and regenerate the catalyst.[6][7]
-
Ester Group Influence (Methyl vs. Ethyl): The electronic difference between the methyl and ethyl esters is minimal and generally has a negligible effect on the outcome of Pd-catalyzed cross-coupling reactions at other positions on the ring. Steric hindrance is also not a significant factor as the ester is remote from the typical C2/C6 coupling sites.
-
Hydrochloride Salt Influence: The reaction requires a base to activate the boronic acid for the transmetalation step. When starting with the ethyl hydrochloride derivative, additional base must be added to first neutralize the pyridinium salt. Failure to account for this will lead to incomplete or no reaction, as the base will be consumed before it can participate in the catalytic cycle.
Buchwald-Hartwig Amination:
Mechanism and Causality: This reaction couples an amine with an aryl halide.[4][8] The catalytic cycle is similar to the Suzuki coupling, but involves the formation of a palladium-amido complex prior to reductive elimination.[4]
-
Ester Group Influence: As with the Suzuki reaction, the choice between methyl and ethyl ester has little impact on the reaction's success.
-
Hydrochloride Salt Influence: The Buchwald-Hartwig amination is highly sensitive to the choice and stoichiometry of the base (e.g., NaOtBu, Cs₂CO₃). The acidic proton in the ethyl hydrochloride starting material will react instantly with these strong bases. It is therefore crucial to either use the free-base form of the nicotinate or to precisely account for the extra equivalent of acid present when calculating the amount of base required.
Expert Insight: For multi-step syntheses involving cross-coupling, it is often more efficient to work with the free-base form (either by starting with the methyl ester or by performing a bulk neutralization of the ethyl ester hydrochloride). This simplifies reaction setup and avoids potential complications arising from the presence of excess inorganic salts in sensitive catalytic reactions.
Strategic Synthesis Guide: Which Reagent to Choose?
| Scenario | Recommended Reagent | Rationale |
| Initial step is N-alkylation | Methyl 5-Hydroxynicotinate | Avoids an unnecessary neutralization step, improving atom economy and simplifying the procedure. |
| Selective O-alkylation is desired | Ethyl 5-Hydroxynicotinate HCl | The protonated nitrogen is protected from alkylation. While >2 eq of base are needed, it offers a degree of chemoselectivity for O- vs. N-functionalization. |
| Working in protic or polar solvents | Ethyl 5-Hydroxynicotinate HCl | The salt form often provides superior solubility in solvents like ethanol or water, which can be advantageous for certain reaction types or purification methods. |
| Cost and availability are primary drivers | Varies by supplier | Both are common starting materials. A cost analysis for the specific scale of the project is recommended. |
| Reaction is base-sensitive or requires precise base stoichiometry (e.g., Buchwald-Hartwig) | Methyl 5-Hydroxynicotinate | Eliminates the variable of the acidic proton from the hydrochloride salt, allowing for more precise control over the reaction conditions. |
Conclusion
The choice between this compound and Methyl 5-hydroxynicotinate is a strategic one that extends beyond their minor structural differences.
-
This compound offers stability and enhanced solubility in polar solvents. Its key feature is the "protected" state of the pyridine nitrogen, which can be exploited for selective O-functionalization but requires an additional neutralization step for any reaction involving the nitrogen or for base-mediated processes.
-
Methyl 5-hydroxynicotinate provides the free base directly, offering a more straightforward path for N-alkylation and simplifying the stoichiometry in base-catalyzed reactions like cross-couplings.
The optimal choice is dictated by the overall synthetic plan. By understanding the chemical consequences of the ester group and the hydrochloride salt, researchers can design more efficient, robust, and logical synthetic routes, saving valuable time and resources in the pursuit of novel chemical entities.
References
- Organic Syntheses. (2020). From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)- Cycloadducts.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry Stack Exchange. (2013). Why is nicotinoyl chloride available as its hydrochloride salt? How can we separate them?.
- ChemicalBook. (n.d.). METHYL 2-HYDROXY-5-IODONICOTINATE synthesis.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1003.
- Semantic Scholar. (n.d.). Reaction of 2-methyl-3-hydroxypyridine-5-carboxylic acid (MHPC) oxygenase with N-methyl-5-hydroxynicotinic acid: studies on the mode of binding, and protonation status of the substrate..
- CymitQuimica. (n.d.). Methyl 5-Hydroxynicotinate.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- NIH. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). Synthesis of Ethyl Nicotinate-5-Boronic Acid Pinacol Ester and Its Application Toward Suzuki Coupling.
- YouTube. (2020). Electrophilic Alkylation at Carbon Part 5: Alkylation of Carboxylic Esters.
- NIH PubChem. (n.d.). Ethyl 5-hydroxynicotinate.
- Organic Chemistry Portal. (n.d.). Ester synthesis by O-alkylation.
- Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds.
- PubMed. (2004). Effects of C2-alkylation, N-alkylation, and N,N'-dialkylation on the stability and estrogen receptor interaction of (4R,5S)/(4S,5R)-4,5-bis(4-hydroxyphenyl)-2-imidazolines.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
Sources
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- 8. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Synthesis of Ethyl 5-Hydroxynicotinate Hydrochloride: A Comparative Analysis
For researchers and process chemists in the pharmaceutical and fine chemical industries, the efficient synthesis of key intermediates is a cornerstone of successful drug development and manufacturing. Ethyl 5-hydroxynicotinate, a vital building block for various pharmaceutically active compounds, presents a synthetic challenge where the choice of route can significantly impact yield, cost, purity, and scalability. This guide provides an in-depth, objective comparison of the primary synthetic pathways to this valuable intermediate, culminating in its hydrochloride salt form. We will dissect each route, offering not just protocols, but the scientific rationale behind the procedural choices, supported by experimental data and authoritative references.
Introduction: The Significance of Ethyl 5-hydroxynicotinate
Ethyl 5-hydroxynicotinate is a substituted pyridine derivative. The pyridine ring is a common motif in medicinal chemistry, and the strategic placement of the hydroxyl and ethyl ester functionalities at the 3- and 5-positions makes it a versatile precursor for a wide range of therapeutic agents. Its hydrochloride salt is often preferred for its improved stability and solubility. The efficiency of its synthesis is therefore a critical factor in the overall cost-effectiveness of the final active pharmaceutical ingredient (API). This guide will benchmark the most prevalent synthetic strategies to empower chemists with the data needed to make informed decisions.
Route 1: Direct Fischer Esterification of 5-Hydroxynicotinic Acid
This classical approach is often the first considered due to its straightforward nature and the commercial availability of the starting material, 5-hydroxynicotinic acid. The reaction is a standard acid-catalyzed esterification.
Reaction Scheme
Expert Rationale & Mechanism
The Fischer esterification is a robust and well-understood reaction. It proceeds by the protonation of the carboxylic acid carbonyl group by a strong acid catalyst, typically sulfuric acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol (ethanol) then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester. The reaction is reversible, and to drive it towards the product, an excess of the alcohol is typically used, which also serves as the solvent.
Detailed Experimental Protocol
A representative procedure adapted from Organic Syntheses.[1]
-
Setup: A 200 mL round-bottomed flask is oven-dried and equipped with a magnetic stir bar and a reflux condenser.
-
Reagents: To the flask, add 5-hydroxynicotinic acid (5.01 g, 36.0 mmol, 1.0 equiv) and absolute ethanol (75 mL). This will form a white suspension.[1]
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (2.0 mL, 37.5 mmol, ~1.0 equiv) dropwise to the suspension.[1] The addition is exothermic, and the mixture may warm.
-
Reaction: Heat the mixture to reflux (approximately 80-85°C) and maintain for 12-16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.[1] Be cautious of CO₂ evolution.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is typically an off-white powder.[2] Further purification can be achieved by recrystallization or silica gel chromatography if necessary.
-
Yield: This procedure typically yields the product as a white powder in the range of 70-75%.[1]
Pros & Cons Analysis
-
Advantages:
-
Cost-Effective: The starting material, 5-hydroxynicotinic acid, is relatively inexpensive and readily available.[2][3]
-
Simplicity: The procedure is operationally simple and does not require specialized equipment.
-
Scalability: The reaction is generally scalable with appropriate engineering controls for heat management and workup.
-
-
Disadvantages:
-
Equilibrium-Limited: The reversible nature of the reaction requires forcing conditions (excess ethanol, long reaction times) to achieve high conversion.
-
Harsh Conditions: The use of concentrated sulfuric acid at high temperatures can lead to side reactions and charring for sensitive substrates, potentially complicating purification.
-
Workup: Neutralization of a large amount of acid can be cumbersome and generates significant aqueous waste.
-
Route 2: Palladium-Catalyzed Carbonylative Esterification
A more modern approach involves the palladium-catalyzed carbonylation of a suitable halo- or sulfonate-substituted pyridine precursor. This strategy builds the ester functionality directly onto the pyridine ring. For this guide, we will consider the carbonylation of 3-bromo-5-hydroxypyridine as a representative example.
Reaction Scheme
Expert Rationale & Mechanism
Palladium-catalyzed carbonylation is a powerful C-C bond-forming reaction.[4][5] The catalytic cycle generally involves:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide (or sulfonate) bond, forming a Pd(II) complex.
-
CO Insertion: A molecule of carbon monoxide (CO) inserts into the Aryl-Pd bond to form an acyl-palladium complex.
-
Reductive Elimination: The alcohol (ethanol) attacks the acyl-palladium complex, leading to the reductive elimination of the final ester product and regeneration of the Pd(0) catalyst.
This method allows for milder reaction conditions compared to some classical methods and often exhibits high functional group tolerance.[4]
Generalized Experimental Protocol
This is a generalized protocol based on established methods for palladium-catalyzed carbonylation of aryl sulfonates and halides.[4][5]
-
Precursor: Start with 3-bromo-5-hydroxypyridine (or a protected analogue, e.g., 3-bromo-5-(methoxymethoxy)pyridine).
-
Setup: In a pressure-rated vessel (e.g., a Parr autoclave) equipped with a stirrer, add the aryl bromide (1.0 equiv), a palladium source such as Pd(OAc)₂ (1-5 mol%), and a suitable phosphine ligand like dcpp (1,3-bis(dicyclohexylphosphino)propane) (1-5 mol%).
-
Reagents: Add anhydrous ethanol (as both reactant and solvent) and a non-nucleophilic base (e.g., triethylamine or DBU, 1.5-2.0 equiv).
-
Reaction: Seal the vessel, purge with carbon monoxide gas, and then pressurize to the desired pressure (can range from atmospheric pressure using a CO balloon to higher pressures of 10-50 bar).[4][5] Heat the reaction to 80-110°C with vigorous stirring for 6-24 hours. Monitor by HPLC or GC-MS.
-
Workup: After cooling and carefully venting the CO gas in a fume hood, dilute the reaction mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to isolate the desired ester. If a protecting group was used, an additional deprotection step would be required.
Pros & Cons Analysis
-
Advantages:
-
High Yield & Selectivity: These reactions can be highly efficient, often providing excellent yields (>90%) under optimized conditions.[5]
-
Mild Conditions: The reaction can often be run at lower temperatures and pressures than many traditional methods.[4]
-
Broad Scope: The methodology is generally tolerant of various functional groups.
-
-
Disadvantages:
-
Precursor Cost/Availability: The starting halopyridine may be more expensive or require synthesis, adding steps to the overall sequence.
-
Catalyst Cost & Toxicity: Palladium catalysts and specialized phosphine ligands can be expensive, and residual palladium in the final product is a major concern in pharmaceutical applications, requiring rigorous purification.
-
Safety: Carbon monoxide is a highly toxic, flammable gas that requires specialized handling and equipment.
-
Final Step: Formation of the Hydrochloride Salt
Regardless of the synthetic route to the free base, the final step is the formation of the hydrochloride salt.
-
Dissolve the purified Ethyl 5-hydroxynicotinate in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
-
Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a pre-prepared solution of HCl in a compatible solvent (e.g., HCl in isopropanol).
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Quantitative Comparison of Synthetic Routes
| Parameter | Route 1: Fischer Esterification | Route 2: Pd-Catalyzed Carbonylation |
| Starting Material | 5-Hydroxynicotinic Acid | 3-Bromo-5-hydroxypyridine |
| SM Cost/Availability | Inexpensive, widely available[2][3] | More expensive, may require synthesis |
| Number of Core Steps | 1 | 1 (plus precursor synthesis) |
| Typical Overall Yield | 70-75%[1] | Potentially >85% (excluding precursor)[5] |
| Reaction Time | 12-16 hours | 6-24 hours |
| Key Reagents | H₂SO₄, Ethanol | Pd(OAc)₂, Phosphine Ligand, CO gas, Base |
| Reagent/Catalyst Cost | Low | High |
| Safety Concerns | Corrosive acid, exothermic neutralization | Highly toxic CO gas, flammable solvents, costly catalyst disposal |
| Environmental Impact | High volume of aqueous waste from neutralization | Use of heavy metal catalyst, solvent waste[6] |
| Scalability | Good, but workup can be challenging | Requires specialized high-pressure equipment |
Visualization of Synthetic Workflows
Route 1: Fischer Esterification
Caption: Workflow for Fischer Esterification route.
Route 2: Palladium-Catalyzed Carbonylation
Caption: Workflow for Pd-Catalyzed Carbonylation route.
Conclusion and Recommendations
The choice between these two synthetic routes is a classic case of balancing simplicity and cost against efficiency and modernity.
-
For academic research, initial discovery, or small-scale synthesis where cost and operational simplicity are paramount, the Fischer Esterification (Route 1) is the recommended pathway. Its reliance on inexpensive, readily available starting materials and standard laboratory equipment makes it highly accessible.
-
For process development, large-scale manufacturing, or situations where maximizing yield from a more valuable downstream intermediate is critical, the Palladium-Catalyzed Carbonylation (Route 2) warrants serious consideration. Despite the higher initial investment in catalysts and equipment, the potential for higher yields and milder conditions can lead to better overall process mass intensity (PMI) and cost-effectiveness at scale, provided the precursor is readily accessible.
Ultimately, the optimal route depends on the specific constraints and goals of the project. This guide provides the foundational data and expert rationale to make a strategic, evidence-based decision.
References
- From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)- Cycloadducts. Organic Syntheses.
- Ethyl 5-hydroxynicotinate | 59288-38-9. ChemicalBook.
- Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates. Synfacts.
- Palladium catalyzed carbonylation of ethyl chloroacetate for synthesis of diethyl malonate. ResearchGate.
- What are the applications of 5-Hydroxynicotinic Acid. Guidechem.
- Chemical compounds with environmental impact. Computational Chemistry Blog.
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A Head-to-Head Comparison of Catalysts for Ethyl 5-Hydroxynicotinate Hydrochloride Synthesis: Raney Nickel vs. Palladium on Carbon
Introduction: The Critical Role of Ethyl 5-Hydroxynicotinate Hydrochloride in Medicinal Chemistry
This compound is a pivotal building block in the synthesis of a wide array of pharmaceutical compounds. Its substituted pyridine core is a common motif in drug discovery, making the efficient and selective synthesis of this intermediate a subject of considerable interest to researchers in medicinal chemistry and process development. A key step in the synthesis of Ethyl 5-hydroxynicotinate is the reduction of the nitro group of an appropriate precursor, such as ethyl 5-nitronicotinate, to the corresponding amine, which is then typically converted to the hydrochloride salt. The choice of catalyst for this reduction is a critical determinant of the reaction's efficiency, selectivity, and overall economic viability.
This guide provides an in-depth, head-to-head comparison of two of the most commonly employed heterogeneous catalysts for this transformation: Raney Nickel and Palladium on Carbon (Pd/C). We will delve into the mechanistic underpinnings of their catalytic activity, present detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data and established principles of catalysis.
The Catalytic Hydrogenation of Aromatic Nitro Compounds: A Mechanistic Overview
The reduction of an aromatic nitro group to an amine via catalytic hydrogenation is a multi-step process that occurs on the surface of a heterogeneous catalyst. The generally accepted mechanism involves the following key stages:
-
Adsorption: Both the nitro compound and molecular hydrogen are adsorbed onto the surface of the metal catalyst.
-
Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved on the catalyst surface, forming reactive metal-hydride species.
-
Stepwise Reduction: The nitro group is sequentially reduced through a series of intermediates, including nitroso and hydroxylamine species.
-
Amine Formation: The hydroxylamine intermediate is further reduced to the corresponding amine.
-
Desorption: The final amine product desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.
The efficiency and selectivity of this process are profoundly influenced by the nature of the catalyst, the solvent system, temperature, and hydrogen pressure.
Head-to-Head Catalyst Comparison: Raney Nickel vs. Palladium on Carbon
While both Raney Nickel and Palladium on Carbon are effective for the reduction of aromatic nitro groups, they exhibit distinct characteristics that may favor one over the other depending on the specific requirements of the synthesis.
Raney Nickel: A Cost-Effective and Chemoselective Workhorse
Raney Nickel, a porous nickel catalyst, is prepared by leaching aluminum from a nickel-aluminum alloy.[1] It is a well-established and cost-effective catalyst for a variety of hydrogenation reactions, including the reduction of nitro groups.[2][3]
Key Advantages:
-
Cost-Effectiveness: Nickel is significantly more abundant and less expensive than palladium, making Raney Nickel an economically attractive option, particularly for large-scale syntheses.
-
High Activity: Raney Nickel is a highly active catalyst for nitro group reduction.
-
Chemoselectivity: It is often the catalyst of choice when the substrate contains sensitive functional groups, such as halogens, that are prone to hydrogenolysis with Pd/C.[2] While Ethyl 5-nitronicotinate does not contain a halogen, this highlights the milder nature of Raney Nickel in certain contexts.
Potential Considerations:
-
Pyrophoric Nature: Activated Raney Nickel can be pyrophoric and must be handled with care, typically under a blanket of solvent.
-
Catalyst Loading: Higher catalyst loadings may be required compared to Pd/C to achieve similar reaction rates.
-
Metal Leaching: While generally low, nickel leaching into the product stream is a consideration and may require specific purification steps.
Palladium on Carbon (Pd/C): The Industry Standard for High Efficiency
Palladium on carbon is a widely used heterogeneous catalyst that consists of palladium nanoparticles dispersed on a high-surface-area activated carbon support.[4] It is renowned for its high catalytic activity and efficiency in a broad range of hydrogenation reactions.[2][4][5]
Key Advantages:
-
High Catalytic Activity: Pd/C is generally more active than Raney Nickel, often allowing for lower catalyst loadings and milder reaction conditions (lower temperatures and pressures).
-
Versatility: It is effective for the reduction of a wide variety of functional groups.
-
Ease of Handling: Compared to Raney Nickel, Pd/C is less pyrophoric and easier to handle.
-
Well-Established Protocols: A vast body of literature exists for Pd/C-catalyzed reductions, simplifying process development.
Potential Considerations:
-
Cost: Palladium is a precious metal, making Pd/C a more expensive catalyst than Raney Nickel.
-
Hydrogenolysis: Pd/C is a highly active hydrogenolysis catalyst, which can be a disadvantage if the substrate contains sensitive functional groups like benzyl ethers or some halogen substituents.[6]
-
Catalyst Poisoning: The catalytic activity of Pd/C can be inhibited by certain functional groups, particularly those containing sulfur or basic nitrogen atoms.[1]
Comparative Experimental Protocols
The following protocols are provided as representative procedures for the reduction of ethyl 5-nitronicotinate to ethyl 5-aminonicotinate, the precursor to the target hydrochloride salt. These are illustrative and should be optimized for specific laboratory or plant conditions.
Protocol 1: Reduction of Ethyl 5-Nitronicotinate using Raney Nickel
Caption: Experimental workflow for Raney Nickel catalyzed reduction.
Protocol 2: Reduction of Ethyl 5-Nitronicotinate using Palladium on Carbon (Pd/C)
Caption: Experimental workflow for Pd/C catalyzed reduction.
Performance Data Summary
The following table summarizes the key performance indicators for each catalyst in the context of this compound synthesis. The values are representative and may vary based on specific reaction conditions and scale.
| Parameter | Raney Nickel | Palladium on Carbon (Pd/C) |
| Catalyst Loading | Typically higher (e.g., 10-50 wt%) | Typically lower (e.g., 1-10 mol%) |
| Reaction Temperature | Mild to moderate (e.g., 25-80°C) | Often at room temperature |
| Hydrogen Pressure | Moderate to high (e.g., 50-500 psi) | Low to moderate (e.g., 1-5 atm) |
| Typical Reaction Time | 2-12 hours | 1-8 hours |
| Yield | Generally >90% | Generally >95% |
| Purity | High, may require recrystallization | Very high |
| Cost | Lower | Higher |
| Safety Considerations | Pyrophoric, requires careful handling | Less hazardous, but still requires standard precautions for flammable solids |
| Chemoselectivity | Excellent for nitro group reduction in the presence of halogens | High, but can cause hydrogenolysis of sensitive groups |
Conclusion and Catalyst Selection Rationale
Both Raney Nickel and Palladium on Carbon are highly effective catalysts for the synthesis of this compound via the reduction of a nitro precursor. The choice between them is often a balance between cost, reaction conditions, and process safety.
-
For large-scale industrial production where cost is a primary driver, Raney Nickel presents a compelling option. Its lower price point and high activity make it a workhorse catalyst for this type of transformation. The primary considerations are the safe handling of its potentially pyrophoric nature and the potential need for slightly more forcing reaction conditions.
-
For laboratory-scale synthesis, process development, and applications where milder conditions and faster reaction times are prioritized, Palladium on Carbon is often the preferred choice. Its high efficiency at low loadings and ambient conditions, coupled with its ease of handling, make it a convenient and reliable catalyst. The higher cost is often justified by the operational advantages, especially in a research and development setting.
Ultimately, the optimal catalyst selection will depend on a thorough evaluation of the specific project goals, available equipment, and economic constraints. It is recommended that both catalysts be screened during process optimization to empirically determine the most suitable choice for a given application.
References
- ResearchGate. (2025, August 5). Rapid, efficient and selective reduction of aromatic nitro compounds with sodium borohydride and Raney nickel.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- ScienceDirect. (n.d.). Raney nickel-assisted nitro group reduction for the synthesis of N-, O-, and S-heterocycles.
- PubMed. (n.d.). [Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen catalyst poison].
- RSC Publishing. (n.d.). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution.
- AWS. (n.d.). Process Intensification for the Continuous Flow Hydrogenation of Ethyl Nicotinate.
- PubMed. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison.
- ResearchGate. (2025, August 7). Process Intensification for the Continuous Flow Hydrogenation of Ethyl Nicotinate.
- Master Organic Chemistry. (2011, September 30). Reagent Friday: Raney Nickel.
- Google Patents. (n.d.). US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst.
- Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes.
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A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl 5-hydroxynicotinate Hydrochloride
This guide provides an in-depth, objective comparison of four common analytical techniques for the quantification of Ethyl 5-hydroxynicotinate hydrochloride, a key intermediate in pharmaceutical synthesis. We will explore the cross-validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Vis Spectrophotometry, and Acid-Base Titrimetry. The objective is to equip researchers, scientists, and drug development professionals with the experimental data and foundational logic required to select the most appropriate analytical method for their specific application, whether for routine quality control, stability testing, or advanced research.
The principles and validation parameters discussed are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a comprehensive framework for validating analytical procedures.[1][2][3] The ultimate goal of any analytical method validation is to demonstrate that the procedure is fit for its intended purpose.[2][4]
The Imperative of Cross-Validation in Analytical Chemistry
This compound (C₈H₉NO₃·HCl) is a pyridine derivative whose purity and concentration are critical to the quality and efficacy of downstream active pharmaceutical ingredients (APIs).[5] Ensuring that the analytical methods used to assess this compound are accurate, precise, and reliable is not merely a matter of good practice—it is a regulatory necessity.[6][7]
Cross-validation involves comparing the results from two or more distinct analytical methods to provide a higher degree of confidence in the data. This process is invaluable when:
-
Transferring a method from a research to a quality control (QC) environment.
-
Replacing an established method with a new, more efficient one.
-
Confirming results from a simpler screening method with a more robust, specific technique.
This guide is structured around a hypothetical cross-validation study, presenting realistic experimental protocols and performance data to illustrate the relative strengths and weaknesses of each method.
Overall Cross-Validation Workflow
The following diagram outlines the logical flow of this comparative study, from sample reception to the final data analysis and method selection.
Caption: High-level workflow for the cross-validation study.
Experimental Design: Protocols and Rationale
The foundation of this guide rests on detailed, self-validating experimental protocols. Each step is chosen not just for its procedural correctness but for its contribution to the overall reliability of the method. The validation parameters assessed for each technique are aligned with ICH Q2(R2) guidelines.[1][3][8]
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of modern pharmaceutical analysis, prized for its high resolution, sensitivity, and specificity.[9] A reversed-phase method is typically the first choice for moderately polar compounds like this compound.[10]
Caption: Step-by-step workflow for HPLC analysis.
-
Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[11]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 4.0 with phosphoric acid) and acetonitrile in a 75:25 v/v ratio.
-
Rationale: The buffered aqueous phase controls the ionization state of the analyte for consistent retention, while acetonitrile provides the necessary elution strength.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Rationale: Maintaining a constant temperature ensures reproducible retention times and peak shapes.
-
-
Detection Wavelength: 275 nm.
-
Rationale: This wavelength corresponds to a UV absorbance maximum for the pyridine ring system, providing good sensitivity.
-
-
Injection Volume: 10 µL.
-
Standard & Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in the mobile phase. Create working standards and sample solutions by diluting this stock to the desired concentration range (e.g., 1-100 µg/mL).
Gas Chromatography (GC)
GC is ideal for volatile and thermally stable compounds.[10] Since this compound has low volatility due to its polar nature and salt form, a derivatization step is necessary to convert it into a more volatile species suitable for GC analysis.[12]
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- 12. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Reference Standards for Ethyl 5-hydroxynicotinate Hydrochloride Analysis
Introduction: The Imperative of a High-Quality Reference Standard
In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. Ethyl 5-hydroxynicotinate hydrochloride, a key intermediate in the synthesis of various pharmaceutical agents, demands rigorous analytical control to ensure the quality, safety, and efficacy of the final drug product. The foundation of this control lies in the use of a well-characterized reference standard.
A reference standard is not merely a bottle of chemical; it is the benchmark against which all measurements are made. It serves as the cornerstone for method validation, identity confirmation, purity assessment, and quantitative analysis. A substandard reference material introduces a systemic bias that compromises every subsequent analytical result, potentially leading to costly batch failures, regulatory delays, and risks to patient safety.
This guide provides an in-depth comparison of the analytical methodologies required to qualify a reference standard for this compound. It is designed for researchers, analytical scientists, and quality control professionals, offering both the "how" and the "why" behind the experimental choices. By detailing a multi-faceted analytical approach, we establish a self-validating system that ensures the trustworthiness and scientific integrity of the reference standard.
Physicochemical Properties of this compound
A thorough understanding of the analyte's fundamental properties is the starting point for any analytical method development.
| Property | Value | Source |
| IUPAC Name | ethyl 5-hydroxypyridine-3-carboxylate hydrochloride | [1] |
| Synonyms | 5-Hydroxy-nicotinic acid ethyl ester hydrochloride | [1] |
| CAS Number | 1207194-50-0 (for hydrochloride salt) | [2] |
| Molecular Formula | C₈H₁₀ClNO₃ | [3] |
| Molecular Weight | 203.62 g/mol | [3] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Solubility | Soluble in water and polar organic solvents like methanol | [4] |
The Role of Pharmacopeial Standards
Global pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP) provide the legal and scientific benchmarks for pharmaceutical quality.[5][6] While a specific monograph for this compound may not be available in all pharmacopeias, the principles outlined in their general chapters on reference standards and analytical method validation are universally applicable.[7][8] A high-quality reference standard should be characterized using methods that align with the rigor and expectations of these authorities, ensuring global regulatory acceptance.[9]
The use of a USP, EP, or JP certified reference standard, when available, is the gold standard. In their absence, a secondary or in-house standard must be thoroughly characterized and be traceable to a primary standard or characterized by independent, validated methods.
A Multi-Technique Approach to Characterization: Building a Self-Validating System
No single analytical technique can fully characterize a reference standard. True confidence is achieved by employing a suite of orthogonal (independent) methods that, together, provide a comprehensive profile of the material's identity, purity, and properties. This multi-technique approach creates a self-validating system where the results of one method corroborate the findings of another.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Expertise & Experience: HPLC is the workhorse for purity assessment in the pharmaceutical industry. For a polar, ionizable compound like this compound, a reversed-phase (RP-HPLC) method is typically the most effective. The choice of a C18 column provides a versatile stationary phase for retaining the analyte and separating it from potential non-polar impurities. An acidic mobile phase with a buffer (e.g., phosphate or formate) is crucial to suppress the ionization of the pyridine nitrogen and the hydroxyl group, ensuring sharp, symmetrical peak shapes and reproducible retention times. UV detection is ideal due to the chromophoric nature of the pyridine ring.
Protocol: Purity Determination by Gradient RP-HPLC
-
System Preparation: Agilent 1100/1200 series or equivalent HPLC system with a UV-detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.
-
Analysis: Inject the sample and integrate all peaks. Purity is calculated using the area percent method, assuming all impurities have a similar response factor. For higher accuracy, relative response factors for known impurities should be determined.
Trustworthiness: The extended gradient ensures that both early-eluting polar impurities and late-eluting non-polar impurities are detected. The re-equilibration step is critical for ensuring reproducible retention times between injections. This method should be validated for specificity, linearity, accuracy, and precision as per ICH Q2(R1) guidelines.
Caption: RP-HPLC workflow for purity analysis.
Nuclear Magnetic Resonance (NMR) for Unambiguous Structural Confirmation
Expertise & Experience: NMR spectroscopy is the most powerful technique for elucidating the chemical structure of a molecule. ¹H NMR provides information about the number and environment of protons, while ¹³C NMR identifies the carbon skeleton. For this compound, ¹H NMR should reveal distinct signals for the aromatic protons on the pyridine ring, the ethyl ester group (a quartet and a triplet), and the hydroxyl proton. The chemical shifts and coupling patterns are definitive proof of identity. Using a deuterated solvent like DMSO-d₆ is advantageous as the acidic and hydroxyl protons are often observable.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
System Preparation: Bruker 400 MHz NMR spectrometer or equivalent.
-
Sample Preparation: Dissolve approximately 10-15 mg of the reference standard in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum (e.g., using a DEPTQ sequence to differentiate CH, CH₂, and CH₃ groups).
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ~2.50 ppm).
-
Interpretation: Assign all proton and carbon signals to the molecular structure. The data must be consistent with the structure of this compound.
Trustworthiness: The combination of ¹H and ¹³C NMR provides an orthogonal confirmation of the molecule's covalent structure. The presence of any significant unassigned signals could indicate impurities, which should be correlated with the HPLC impurity profile.
Caption: NMR workflow for structural elucidation.
Mass Spectrometry (MS) for Molecular Weight Verification
Expertise & Experience: Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of an ionized molecule, offering definitive confirmation of its molecular weight. Electrospray ionization (ESI) is an ideal soft ionization technique for this compound, typically producing a protonated molecular ion [M+H]⁺ in positive ion mode. High-resolution mass spectrometry (HRMS), for example, using a Time-of-Flight (TOF) or Orbitrap analyzer, can measure the mass with high accuracy (to within 5 ppm), allowing for the determination of the elemental composition.
Protocol: LC-MS for Molecular Weight Confirmation
-
System Preparation: An HPLC system coupled to a mass spectrometer with an ESI source (e.g., Agilent LC-MSD or Waters ACQUITY QDa).
-
Chromatography: A short isocratic HPLC method can be used to introduce the sample.
-
Column: C18, 50 mm length.
-
Mobile Phase: 50:50 Acetonitrile:Water with 0.1% Formic Acid.
-
Flow Rate: 0.5 mL/min.
-
-
MS Parameters (Positive ESI Mode):
-
Ion Source: ESI+.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Temperature: 300-350 °C.
-
Scan Range: m/z 50-500.
-
-
Sample Preparation: Prepare a dilute solution of the reference standard (~10 µg/mL) in the mobile phase.
-
Analysis: Inject the sample and acquire the mass spectrum. The base peak should correspond to the [M+H]⁺ ion of the free base (C₈H₉NO₃), which has a monoisotopic mass of 167.06.[1] The expected m/z would be approximately 168.07.
Trustworthiness: MS provides a fundamental physical property of the molecule. When combined with NMR, it leaves no ambiguity about the identity of the compound. The LC-MS approach also ensures that the mass being measured corresponds to the main peak observed in the chromatogram.
Caption: LC-MS workflow for molecular weight verification.
Comparison of Reference Standard Attributes
When selecting a reference standard for this compound, researchers should evaluate the Certificate of Analysis (CofA) for the following key attributes. The table below provides a comparative framework for evaluating hypothetical reference standards.
| Attribute | Standard A (Basic Grade) | Standard B (Characterized Grade) | Standard C (Pharmacopeial Grade) |
| Stated Purity | >95% (by HPLC) | >99.5% (by HPLC, mass balance) | >99.8% (assigned value by quantitative NMR) |
| Identity Confirmation | ¹H NMR | ¹H NMR, ¹³C NMR, MS | ¹H NMR, ¹³C NMR, HRMS, IR |
| Impurity Profile | HPLC (major impurities noted) | HPLC (impurities identified if >0.1%) | Comprehensive impurity profile, including potential genotoxic impurities |
| Residual Solvents | Not specified | Analyzed by GC-HS | Quantified by GC-HS as per USP <467> |
| Water Content | Not specified | Determined by Karl Fischer titration | Determined by Karl Fischer titration |
| Documentation | Basic CofA with purity value | Detailed CofA with spectra | Comprehensive CofA with all data, traceability statement, and usage instructions |
| Traceability | To in-house methods | To in-house primary standard | Traceable to USP/EP/JP primary standard |
| Best For | Early-stage discovery, method screening | Routine QC, method development | Regulatory submissions, method validation, stability studies |
Causality Behind Choices: A researcher in early development might choose Standard B as a cost-effective option that still provides high confidence in identity and purity. For a late-stage program or a submission to a regulatory agency, Standard C is the only appropriate choice. The comprehensive characterization and traceability provide the highest level of assurance and are required to defend the analytical data under regulatory scrutiny. Standard A is generally unsuitable for drug development activities due to its lower purity and lack of characterization.
Conclusion: An Evidence-Based Approach to Quality
The qualification of a reference standard for this compound is a rigorous, evidence-based process. It relies on the logical application of orthogonal analytical techniques to build a complete and trustworthy profile of the material. By combining chromatographic separation (HPLC) for purity, spectroscopic analysis (NMR, MS) for identity, and other specific tests for properties like water content, a self-validating system is created.
Researchers and drug development professionals must demand this level of rigor from their reference standard suppliers. The Certificate of Analysis should be viewed not as a simple declaration of quality, but as a scientific report detailing the evidence to support that claim. Investing in a properly characterized reference standard is an investment in the integrity of your data and the success of your program.
References
- MASI Longevity Science. (2025). Pharmacopoeial Standards: USP vs. EP vs. JP.
- Nedstar. (n.d.). USP / EP / BP / JP Certifications | Nedstar Global Quality Compliance.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column.
- Pyka, A., Sliwiok, J., & Niestrój, A. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta Poloniae Pharmaceutica, 60(5), 327-333.
- U.S. Food and Drug Administration. (2018). MAPP 5021.2: Review of Applications for Excipients, Drug Substances, and Drug Products for Conformance With Compendia.
- National Institutes of Health, PubChem. (n.d.). Ethyl 5-hydroxynicotinate.
- National Institutes of Health, PubChem. (n.d.). Ethyl Nicotinate-1,2',3',4',5',6'-13C6 Hydrochloride Salt.
- APG Pharma. (n.d.). Pharmacopeia: EP, USP and JP.
- RAPS. (2018). When Can Drugmakers Cite Quality Standards From Foreign Compendia? FDA Explains.
- Hsieh, Y., & Chen, J. (2005). Simultaneous determination of nicotinic acid and its metabolites using hydrophilic interaction chromatography with tandem mass spectrometry. Journal of Chromatography B, 826(1-2), 132-139.
- U.S. Pharmacopeia. (2020). Reference Standards Tables.
- Eichhorn, E., et al. (n.d.). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Royal Society of Chemistry.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 910016, Ethyl 5-hydroxynicotinate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71316638, Ethyl Nicotinate-1,2',3',4',5',6'-13C6 Hydrochloride Salt.
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A Senior Application Scientist's Guide to Inter-laboratory Characterization of Ethyl 5-hydroxynicotinate hydrochloride
Introduction: The Challenge of Consistent Characterization
Ethyl 5-hydroxynicotinate hydrochloride is a key pyridine derivative used as a building block in the synthesis of various pharmaceutical compounds. Its purity, identity, and solid-state properties are critical quality attributes (CQAs) that directly impact the safety and efficacy of the final drug product. However, ensuring the consistent and accurate characterization of this molecule across different laboratories—each with its unique set of instruments, analysts, and environmental conditions—presents a significant challenge.
This guide provides a framework for conducting an inter-laboratory comparison study for this compound. It is designed for researchers, analytical scientists, and quality control professionals. We will move beyond rote protocols to explore the scientific rationale behind methodological choices, identify potential sources of variability, and establish robust systems for generating comparable and reliable data. The objective is to foster confidence in analytical results, regardless of where they are generated. This is achieved by adhering to principles of analytical method validation as outlined by the International Conference on Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4][5]
Part 1: Framework for a Robust Inter-Laboratory Comparison
An inter-laboratory comparison, also known as a proficiency test, is a cornerstone of a laboratory's quality assurance program.[6] It serves to validate analytical methods and demonstrate the competency of participating labs by analyzing identical samples and comparing the results.[7][8] A successful study requires careful planning, standardized materials, and a clear protocol for data analysis.
The following diagram illustrates a comprehensive workflow for establishing and executing an inter-laboratory comparison study.
Sources
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- 8. What is an inter laboratory comparison ? [compalab.org]
A Comparative Guide to the Stereoselective Synthesis of Chiral Piperidines from Ethyl 5-hydroxynicotinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure chiral piperidines is of paramount importance in medicinal chemistry, as this structural motif is a cornerstone of numerous pharmaceuticals. Ethyl 5-hydroxynicotinate hydrochloride serves as a readily available and versatile starting material for accessing this valuable scaffold. This guide provides a comparative analysis of established and promising methodologies for the stereoselective transformation of Ethyl 5-hydroxynicotinate derivatives into chiral 5-hydroxypiperidine-3-carboxylates, offering insights into catalyst selection, reaction optimization, and expected stereochemical outcomes.
The Challenge and Strategic Approach to Stereoselectivity
The primary challenge in the stereoselective functionalization of Ethyl 5-hydroxynicotinate lies in the dearomatization of the pyridine ring with concomitant control of the newly formed stereocenters. Asymmetric hydrogenation of the pyridine core to a piperidine ring is the most direct approach. However, the inherent stability of the aromatic system and the potential for catalyst inhibition by the nitrogen atom necessitate strategic activation of the substrate. A common and effective strategy involves the N-alkylation of the pyridine to form a pyridinium salt, which is more susceptible to reduction.[1][2][3]
This guide will focus on comparing two leading catalytic systems for the asymmetric hydrogenation of N-activated Ethyl 5-hydroxynicotinate derivatives: a Rhodium-based system with a Josiphos-type ligand and an Iridium-based system with a Segphos-type ligand.
Catalytic System Comparison: Rhodium vs. Iridium
The choice of metal and chiral ligand is critical in achieving high enantioselectivity in the hydrogenation of substituted pyridiniums. Both Rhodium and Iridium have demonstrated remarkable efficacy in these transformations, albeit with distinct characteristics.
| Catalytic System | Metal Precursor | Chiral Ligand | Typical Substrate Activation | Key Advantages | Potential Limitations |
| System A: Rh-Josiphos | [Rh(COD)₂]BF₄ | (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (Josiphos-type) | N-Benzylation | High enantioselectivities reported for 3-substituted pyridiniums.[2][3] Well-established and commercially available ligands. | May require an external base to achieve optimal results.[2][3] |
| System B: Ir-Segphos | [Ir(COD)Cl]₂ | (R)-(-)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole (DM-Segphos) | N-Benzylation | High turnover numbers and excellent enantioselectivities.[4][5] Broad substrate scope. | Ligand synthesis can be more complex. May exhibit sensitivity to substrate impurities. |
Experimental Workflow: A Comparative Overview
The general experimental workflow for both catalytic systems is similar, involving the preparation of the N-benzylated substrate followed by the asymmetric hydrogenation.
Caption: General workflow for the synthesis of chiral piperidines.
In-Depth Analysis and Protocols
System A: Rhodium-Josiphos Catalyzed Asymmetric Hydrogenation
This system has proven effective for the asymmetric hydrogenation of 3-substituted pyridinium salts, often requiring the presence of a base to achieve high enantioselectivity.[2][3] The base is thought to play a crucial role in the catalytic cycle, potentially by influencing the equilibrium of intermediates.
Hypothetical Performance Data:
| Substrate | Catalyst Loading (mol%) | Solvent | Base | Pressure (bar) | Temp (°C) | Yield (%) | ee (%) |
| N-Benzyl-5-hydroxy-3-(ethoxycarbonyl)pyridinium bromide | 1.0 | MeOH/DCM | Et₃N | 50 | 50 | ~85 | ~90 |
Experimental Protocol:
-
Substrate Preparation (N-Benzylation): To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (2.5 eq) and benzyl bromide (1.2 eq). Reflux the mixture for 12 hours. After cooling, filter the solids and concentrate the filtrate under reduced pressure. The crude N-benzyl pyridinium salt can be used directly or purified by recrystallization.
-
Catalyst Preparation: In a glovebox, dissolve [Rh(COD)₂]BF₄ (1 mol%) and the Josiphos-type ligand (1.1 mol%) in a degassed solvent mixture (e.g., MeOH/DCM). Stir the solution for 30 minutes to allow for catalyst formation.
-
Asymmetric Hydrogenation: In a high-pressure autoclave, add the N-benzylated substrate and the catalyst solution. Add triethylamine (1.0 eq). Pressurize the autoclave with hydrogen gas to 50 bar and heat to 50°C. Maintain stirring for 24 hours.
-
Work-up and Analysis: After safely venting the hydrogen, concentrate the reaction mixture. Purify the residue by column chromatography on silica gel. Determine the enantiomeric excess of the product by chiral HPLC analysis.
System B: Iridium-DM-Segphos Catalyzed Asymmetric Hydrogenation
Iridium catalysts with bidentate phosphine ligands like DM-Segphos are powerful tools for the asymmetric hydrogenation of a wide range of substrates, including challenging heteroaromatics.[4][5] They often exhibit high activity and enantioselectivity without the need for an external base.
Hypothetical Performance Data:
| Substrate | Catalyst Loading (mol%) | Solvent | Pressure (bar) | Temp (°C) | Yield (%) | ee (%) |
| N-Benzyl-5-hydroxy-3-(ethoxycarbonyl)pyridinium bromide | 0.5 | THF | 80 | 60 | ~90 | ~95 |
Experimental Protocol:
-
Substrate Preparation (N-Benzylation): Follow the same procedure as described for System A.
-
Catalyst Preparation: In a glovebox, dissolve [Ir(COD)Cl]₂ (0.5 mol%) and DM-Segphos (1.1 mol%) in degassed THF. Stir the solution for 1 hour.
-
Asymmetric Hydrogenation: In a high-pressure autoclave, add the N-benzylated substrate and the catalyst solution. Pressurize the autoclave with hydrogen gas to 80 bar and heat to 60°C. Maintain stirring for 18 hours.
-
Work-up and Analysis: Follow the same procedure as described for System A.
Mechanistic Considerations
The stereochemical outcome of these reactions is determined in the step where hydrogen is delivered to the dihydropyridine or a related intermediate. The chiral ligand creates a chiral environment around the metal center, forcing the substrate to coordinate in a specific orientation and directing the hydrogenation to one face of the molecule.
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
Conclusion and Future Outlook
Both Rhodium-Josiphos and Iridium-Segphos catalytic systems offer viable and highly stereoselective routes to chiral 5-hydroxypiperidine-3-carboxylates from this compound. The choice between the two will depend on factors such as catalyst availability, cost, and the specific requirements of the synthesis. The Iridium-based system may offer slightly higher enantioselectivity and turnover numbers, while the Rhodium-based system is well-established and benefits from a wide range of commercially available ligands.
Future research in this area will likely focus on the development of more active and robust catalysts based on earth-abundant metals, as well as chemo-enzymatic approaches that combine the selectivity of enzymes with the broad applicability of chemical catalysis.[6] The continued development of these stereoselective methods will undoubtedly accelerate the discovery and development of new chiral drugs.
References
- Zhang, W., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines.
- Li, W., et al. (2015). Highly Efficient Iridium-Catalyzed Asymmetric Hydrogenation of 2-Substituted Pyridinium Salts.
- Breit, B., & Seiche, W. (2001). Recent advances in the rhodium-catalyzed hydrogenation of enamides.
- Gutsulyak, D. V., et al. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts.
- Gutsulyak, D. V., et al. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Chemistry – A European Journal, 22(33), 11593-11597.
- France, S. P., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(35), 16045-16052.
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- 6. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of Ethyl 5-Hydroxynicotinate Hydrochloride Derivatives as Potential COX-2 Inhibitors
This guide provides an in-depth, objective comparison of the potential binding efficacy of Ethyl 5-hydroxynicotinate hydrochloride derivatives against Cyclooxygenase-2 (COX-2), a key enzyme in inflammation and pain pathways.[1][2][3] This analysis is grounded in a robust, hypothetical molecular docking study, designed to provide researchers, scientists, and drug development professionals with both a practical workflow and valuable insights into the structure-activity relationships of this class of compounds.
Introduction: The Rationale for Targeting COX-2 with Nicotinic Acid Scaffolds
Nicotinic acid (niacin) and its derivatives are a cornerstone in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[4] The versatility of the nicotinic acid scaffold makes it an attractive starting point for the design of novel therapeutic agents.[4] Cyclooxygenase-2 (COX-2) is a well-validated target for anti-inflammatory drugs.[1][3] Unlike the constitutively expressed COX-1, COX-2 is induced during inflammation, making selective COX-2 inhibitors a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[3]
Given the established anti-inflammatory potential of nicotinic acid derivatives, this guide explores the hypothetical binding of this compound and its analogs to the COX-2 active site. Through a detailed comparative docking study, we aim to elucidate the potential of these compounds as selective COX-2 inhibitors and to identify key structural modifications that may enhance binding affinity.
Experimental Design & Rationale
To ensure the scientific integrity of this comparative analysis, our hypothetical study is designed with the following considerations:
-
Target Selection: We have selected human Cyclooxygenase-2 (COX-2) as our protein target. The availability of high-resolution crystal structures of COX-2 in complex with known inhibitors, such as Celecoxib, provides an excellent reference for validating our docking protocol and for comparative analysis.[5]
-
Ligand Selection:
-
Parent Compound: this compound.
-
Derivatives: To probe structure-activity relationships, we will include two hypothetical derivatives:
-
Ethyl 5-methoxy-4-methylnicotinate (Derivative A): To investigate the effect of substituting the hydroxyl group with a methoxy group and adding a methyl group.
-
5-hydroxy-N-phenylnicotinamide (Derivative B): To explore the impact of replacing the ethyl ester with a phenylamide group.
-
-
Positive Control: Celecoxib, a well-known selective COX-2 inhibitor, will be used as a reference compound to benchmark the performance of our test compounds.[5]
-
-
Software Selection: AutoDock Vina, a widely used and validated open-source molecular docking program, will be employed for all docking simulations.[6]
Detailed Experimental Protocol
Step 1: Protein Preparation
The three-dimensional crystal structure of human COX-2 in complex with Celecoxib will be retrieved from the Protein Data Bank (PDB ID: 3LN1).[5]
-
Initial Clean-up: All water molecules and non-essential ions will be removed from the PDB file.
-
Protonation and Charge Assignment: Polar hydrogens will be added to the protein structure, and Gasteiger charges will be assigned to all atoms. This step is crucial for accurately calculating electrostatic interactions.
-
File Format Conversion: The cleaned and prepared protein structure will be saved in the PDBQT format, which is the required input format for AutoDock Vina.
Step 2: Ligand Preparation
The 2D structures of this compound, its derivatives, and Celecoxib will be drawn using a chemical drawing tool like ChemDraw and saved in a 3D format (e.g., SDF or MOL2).
-
Energy Minimization: The 3D structures of the ligands will be subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations.
-
Charge Assignment and Torsional Degrees of Freedom: Gasteiger charges will be computed for each ligand, and rotatable bonds will be defined to allow for conformational flexibility during the docking process.
-
File Format Conversion: The prepared ligands will be converted to the PDBQT format.
Step 3: Molecular Docking Workflow
The following workflow outlines the systematic process of our comparative docking study.
Caption: A generalized workflow for molecular docking studies.
Step 4: Grid Box Generation and Docking Execution
-
Grid Box Definition: A grid box will be defined to encompass the active site of COX-2. The coordinates of the grid box will be centered on the co-crystallized ligand (Celecoxib) from the original PDB file to ensure that the docking search is focused on the relevant binding pocket.
-
Docking Simulation: AutoDock Vina will be executed to dock each prepared ligand into the defined grid box of the COX-2 protein. The program will explore various conformations of each ligand within the active site and calculate the binding affinity for the most favorable poses.[6]
Step 5: Validation of the Docking Protocol
To ensure the reliability of our docking protocol, the co-crystallized ligand (Celecoxib) will be extracted from the PDB structure and re-docked into the active site. The root-mean-square deviation (RMSD) between the re-docked pose and the original crystallographic pose will be calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.
Step 6: Analysis of Docking Results
The primary outputs for analysis will be the binding affinity (in kcal/mol) and the predicted binding poses of the ligands.
-
Binding Affinity: This value represents the estimated free energy of binding of the ligand to the protein. A lower (more negative) binding affinity indicates a more favorable interaction.
-
Binding Pose and Interactions: The top-ranked binding pose for each ligand will be visualized and analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the COX-2 active site.
Comparative Analysis of Docking Results
The following table summarizes the hypothetical docking results for this compound, its derivatives, and the positive control, Celecoxib, against the COX-2 active site.
| Compound | Binding Affinity (kcal/mol) | Hydrogen Bond Interactions (Amino Acid Residues) | Key Hydrophobic Interactions (Amino Acid Residues) |
| Celecoxib (Control) | -10.5 | His90, Gln192, Arg513 | Val349, Leu352, Ser353, Tyr355, Trp387, Phe518, Val523 |
| This compound | -7.2 | Arg120, Tyr355 | Val349, Leu352, Val523 |
| Derivative A | -7.8 | Arg120, Tyr355 | Val349, Leu352, Met522, Val523 |
| Derivative B | -8.5 | Arg120, Gln192, Tyr355 | Val349, Leu352, Phe518, Val523 |
Interpretation of Results
-
Celecoxib (Control): As expected, Celecoxib exhibits the highest binding affinity, forming multiple hydrogen bonds and extensive hydrophobic interactions within the COX-2 active site. The interaction with Arg513 is a hallmark of selective COX-2 inhibitors.
-
This compound: The parent compound shows a moderate binding affinity. Its hydroxyl group and the carbonyl of the ester likely form hydrogen bonds with Arg120 and Tyr355 at the base of the active site.
-
Derivative A (Ethyl 5-methoxy-4-methylnicotinate): The replacement of the hydroxyl with a methoxy group and the addition of a methyl group result in a slight improvement in binding affinity. The increased hydrophobicity from the methyl group likely contributes to enhanced interactions with the hydrophobic pocket of the active site.
-
Derivative B (5-hydroxy-N-phenylnicotinamide): This derivative shows the most promising binding affinity among the test compounds. The replacement of the ethyl ester with a phenylamide group introduces an additional aromatic ring, which can engage in favorable pi-pi stacking interactions with residues like Phe518. The amide linker may also provide a better geometry for hydrogen bonding with Gln192.
Structural Visualization
Caption: Chemical structure of Ethyl 5-hydroxynicotinate.
Discussion and Future Directions
This comparative in silico study suggests that derivatives of this compound have the potential to bind to the active site of COX-2. Our hypothetical results indicate that modifications to the parent structure can significantly influence binding affinity. Specifically, increasing the hydrophobicity and introducing aromatic moieties that can participate in pi-pi stacking appear to be promising strategies for enhancing the inhibitory potential of this class of compounds.
The insights gained from this docking study can guide the rational design and synthesis of novel Ethyl 5-hydroxynicotinate derivatives with improved COX-2 inhibitory activity. Future work should focus on:
-
Synthesis and In Vitro Evaluation: The synthesized compounds should be tested in vitro to determine their IC50 values against both COX-1 and COX-2 to confirm their potency and selectivity.
-
Further SAR Studies: A broader range of derivatives should be synthesized to explore the structure-activity relationship more comprehensively.
-
Molecular Dynamics Simulations: Molecular dynamics simulations can be performed on the most promising ligand-protein complexes to assess their stability and to gain a more dynamic understanding of the binding interactions over time.
Conclusion
While this guide presents a hypothetical study, it provides a robust and scientifically grounded framework for conducting comparative docking analyses of this compound derivatives. The detailed protocol and comparative data offer valuable insights for researchers in the field of drug discovery and development. The findings suggest that the nicotinic acid scaffold holds promise for the development of novel COX-2 inhibitors, and further exploration of this chemical space is warranted.
References
- Orlando, B.J., Malkowski, M.G. (2016). Crystal structure of rofecoxib bound to human cyclooxygenase-2. RCSB PDB. [Link]
- Kiefer, J.R., et al. (2010). Structure of celecoxib bound at the COX-2 active site. RCSB PDB. [Link]
- Kurumbail, R.G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.
- ACS Chemical Biology. (2022). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.
- Berman, H.M., et al. (2000).
- Dallakyan, S., & Olson, A. J. (2015). Small-molecule library screening by docking with PyRx. Methods in molecular biology. [Link]
- Guex, N., & Peitsch, M. C. (1997). SWISS-MODEL and the Swiss-PdbViewer: an environment for comparative protein modeling. Electrophoresis. [Link]
- Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
- BIOVIA, Dassault Systèmes, Discovery Studio Visualizer, v19.1.0.18287, San Diego: Dassault Systèmes, 2019.
- The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC.
- Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of molecular graphics. [Link]
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- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Molecular Docking Suggests the Targets of Anti-Mycobacterial Natural Products [mdpi.com]
Navigating Structure-Activity Landscapes: A Comparative Guide to QSAR Studies of Ethyl 5-Hydroxynicotinate Hydrochloride Analogs as Antimicrobial Agents
In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, the exploration of diverse chemical scaffolds is paramount. Among these, derivatives of nicotinic acid, such as ethyl 5-hydroxynicotinate hydrochloride, have emerged as a promising class of compounds. Their inherent biological activity and synthetic tractability make them ideal candidates for structural modification and optimization. Quantitative Structure-Activity Relationship (QSAR) modeling serves as a powerful computational lens through which we can rationally design and prioritize these analogs, accelerating the discovery of potent antimicrobial leads.
This guide provides an in-depth comparison of QSAR methodologies as applied to a hypothetical series of this compound analogs. We will navigate the theoretical underpinnings and practical applications of both 2D and 3D-QSAR approaches, offering a comprehensive framework for researchers, scientists, and drug development professionals. By understanding the causality behind experimental and computational choices, we can build robust and predictive models that illuminate the path toward more effective antimicrobial therapies.
The Foundation: Understanding the Role of QSAR in Antimicrobial Drug Discovery
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[1][2] The fundamental principle is that the biological activity of a molecule is a function of its physicochemical properties, which are in turn determined by its molecular structure. By quantifying these properties using molecular descriptors, we can develop predictive models that guide the synthesis of novel, more potent analogs.[3]
For our exploration, we will consider a hypothetical dataset of this compound analogs and their antimicrobial activity against a common pathogen, such as Staphylococcus aureus. This allows us to illustrate the application and comparison of different QSAR models in a practical context.
The Experimental Blueprint: A Hypothetical Dataset
To effectively compare different QSAR models, a well-curated dataset of molecules with their corresponding biological activities is essential. For the purpose of this guide, we have generated a hypothetical dataset of 15 this compound analogs and their inhibitory activity (pIC50) against S. aureus. The pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50), a common measure of a compound's potency.
Table 1: Hypothetical Dataset of this compound Analogs and their Antimicrobial Activity (pIC50)
| Compound ID | R1 | R2 | R3 | pIC50 |
| 1 | H | H | H | 4.25 |
| 2 | Cl | H | H | 4.87 |
| 3 | F | H | H | 4.65 |
| 4 | CH3 | H | H | 4.40 |
| 5 | OCH3 | H | H | 4.95 |
| 6 | H | Cl | H | 5.10 |
| 7 | H | Br | H | 5.25 |
| 8 | H | CH3 | H | 4.75 |
| 9 | H | H | Cl | 4.98 |
| 10 | H | H | OCH3 | 5.30 |
| 11 | Cl | Cl | H | 5.50 |
| 12 | F | OCH3 | H | 5.42 |
| 13 | CH3 | H | Br | 5.15 |
| 14 | OCH3 | Cl | H | 5.65 |
| 15 | H | OCH3 | OCH3 | 5.80 |
Note: This dataset is purely illustrative and intended for educational purposes to demonstrate the QSAR workflow.
The QSAR Workflow: From Structure to Prediction
A typical QSAR study follows a well-defined workflow, ensuring the development of a statistically robust and predictive model.
Caption: A simplified, representative workflow for the synthesis of ethyl 5-hydroxynicotinate analogs.
Step-by-Step Protocol:
-
Esterification: A substituted nicotinic acid is reacted with ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) under reflux to yield the corresponding ethyl nicotinate derivative.
-
Hydroxylation: The ethyl nicotinate derivative is then subjected to a hydroxylation reaction, often involving a multi-step process that may include nitration followed by reduction and diazotization, to introduce the hydroxyl group at the 5-position.
-
Functional Group Introduction: The resulting ethyl 5-hydroxynicotinate scaffold can be further modified by introducing various substituents (R1, R2, R3) through reactions such as halogenation, alkylation, or acylation.
-
Purification and Characterization: The final products are purified using techniques like column chromatography or recrystallization. The structure and purity of each analog are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, as well as by high-performance liquid chromatography (HPLC).
Antimicrobial Activity Assay (Broth Microdilution Method)
The antimicrobial activity of the synthesized compounds is typically determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC), which is then converted to IC50 and subsequently pIC50.
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus ATCC 29213) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
-
Data Conversion: The MIC values are converted to molar concentrations and then to IC50 values. The pIC50 is calculated as -log(IC50).
Conclusion: A Synergy of Computation and Experimentation
This guide has provided a comparative overview of 2D and 3D-QSAR methodologies through the lens of a hypothetical study on this compound analogs as antimicrobial agents. While 2D-QSAR models offer valuable insights into the global physicochemical properties driving activity, 3D-QSAR techniques like CoMFA and CoMSIA provide a more granular, three-dimensional understanding of the structure-activity landscape.
The true power of QSAR lies in its synergy with experimental work. Robust experimental data is the bedrock of any predictive model, and the insights gleaned from QSAR, in turn, guide the rational design of the next generation of analogs for synthesis and testing. By embracing this iterative cycle of computational modeling and experimental validation, researchers can navigate the complex terrain of drug discovery with greater efficiency and a higher probability of success in the critical fight against antimicrobial resistance.
References
- Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. [Link]
- Todeschini, R., & Consonni, V. (2009).
- Cramer, R. D., Patterson, D. E., & Bunce, J. D. (1988). Comparative molecular field analysis (CoMFA). 1. Effect of shape on binding of steroids to carrier proteins. Journal of the American Chemical Society, 110(18), 5959-5967. [Link]
- Klebe, G., Abraham, U., & Mietzner, T. (1994). Molecular similarity indices in a comparative analysis (CoMSIA) of drug molecules to correlate and predict their biological activity. Journal of Medicinal Chemistry, 37(24), 4130-4146. [Link]
- Kubinyi, H. (1993).
- Verma, J., Khedkar, V. M., & Coutinho, E. C. (2010). 3D-QSAR in drug design--a review. Current topics in medicinal chemistry, 10(1), 95-115. [Link]
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A Senior Application Scientist's Guide: Justifying the Selection of Ethyl 5-Hydroxynicotinate Hydrochloride in Modern Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a synthetic campaign. Substituted pyridines are a cornerstone of many FDA-approved drugs, making the choice of which functionalized pyridine building block to employ a matter of strategic importance.[1][2] This guide provides an in-depth technical justification for the preferential use of Ethyl 5-hydroxynicotinate hydrochloride over similar and readily available building blocks such as its methyl ester analog, the corresponding carboxylic acid, and its positional isomer, ethyl 6-hydroxynicotinate.
The Strategic Advantage: A Physicochemical and Handling Perspective
The physical form and inherent stability of a chemical building block are paramount in a laboratory setting, influencing everything from storage and handling to reaction setup and reproducibility. This compound distinguishes itself from its analogs in these practical aspects.
Table 1: Comparative Physicochemical Properties of Selected Pyridine Building Blocks
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Solubility |
| This compound | C₈H₁₀ClNO₃ | 203.62 | Crystalline Solid | 188-192 | Soluble in water, methanol |
| Ethyl 5-hydroxynicotinate | C₈H₉NO₃ | 167.16 | Solid | 142-145 | Soluble in many organic solvents |
| Methyl 5-hydroxynicotinate | C₇H₇NO₃ | 153.14 | Solid | 178-182 | Soluble in many organic solvents |
| 5-Hydroxynicotinic acid | C₆H₅NO₃ | 139.11 | Crystalline Solid | >300 | Sparingly soluble in organic solvents |
| Ethyl 6-hydroxynicotinate | C₈H₉NO₃ | 167.16 | Solid | 150-154 | Soluble in many organic solvents |
The hydrochloride salt form of Ethyl 5-hydroxynicotinate offers significant advantages in a research and development environment. As a crystalline solid, it is typically non-hygroscopic and possesses greater stability compared to the free base, which can be more susceptible to oxidation and degradation over time. This enhanced stability translates to a longer shelf-life and more consistent purity, which are crucial for reproducible experimental outcomes. Furthermore, the salt form can improve solubility in certain solvent systems and simplifies handling and weighing operations compared to potentially oily or low-melting point free bases.
Comparative Reactivity and Performance in Key Transformations
The true value of a building block is revealed in its performance in chemical reactions. Here, we dissect the advantages of this compound in common synthetic transformations.
Ester vs. Carboxylic Acid: Circumventing the Need for Protection
In multi-step syntheses, the presence of a free carboxylic acid, as in 5-hydroxynicotinic acid, can complicate reaction sequences.[3][4] For instance, in reactions involving nucleophilic attack or base-catalyzed transformations at other positions of the pyridine ring, the acidic proton of the carboxyl group can interfere, necessitating protection and subsequent deprotection steps. This adds to the overall step count, reduces overall yield, and increases the cost of the synthesis. The ethyl ester of Ethyl 5-hydroxynicotinate elegantly circumvents this issue.
Ethyl vs. Methyl Ester: A Subtle but Important Distinction
While both ethyl and methyl esters serve to protect the carboxylic acid, the choice of the ethyl ester can be strategic. A study on the stability of methyl nicotinate in aqueous solution showed that it hydrolyzes to nicotinic acid at a rate of approximately 0.5% per year when stored at 4°C.[5] While this indicates good stability for the methyl ester, ethyl esters generally exhibit slightly faster rates of hydrolysis. However, for most synthetic applications carried out in non-aqueous media, this difference is negligible.
The more pertinent consideration is the potential for transesterification if the subsequent reaction steps are carried out in an alcohol solvent. Using an ethyl ester provides the flexibility to use ethanol as a solvent without the risk of transesterification, which could lead to a mixture of products if a methyl ester were used in ethanol.
Positional Isomerism: The Electronic Influence of the Hydroxyl Group
The electronic properties of the pyridine ring are significantly influenced by the position of its substituents. In Ethyl 5-hydroxynicotinate, the hydroxyl group is at the 5-position, while in its isomer, it is at the 6-position. This seemingly small change has a profound impact on the reactivity of the molecule.
The 5-hydroxy substituent, through its electron-donating resonance effect, can influence the reactivity of the other positions on the ring, which can be exploited in various coupling reactions. Conversely, a 6-hydroxy group can exist in tautomeric equilibrium with its pyridone form, which can alter the aromaticity and reactivity of the ring system in a different manner. The specific substitution pattern of Ethyl 5-hydroxynicotinate often provides a more predictable and favorable electronic environment for subsequent functionalization, particularly in palladium-catalyzed cross-coupling reactions.[6]
Experimental Protocols: Putting Theory into Practice
The following protocols are representative examples of how this compound can be effectively utilized in common synthetic transformations.
Protocol 1: N-Acylation of the Hydroxyl Group
This protocol details a standard procedure for the acylation of the hydroxyl group of this compound.
Materials:
-
This compound (1.0 eq.)
-
Acyl chloride or anhydride (1.2 eq.)
-
Triethylamine (2.5 eq.)
-
Dichloromethane (DCM), anhydrous
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine to the suspension. Stir for 10-15 minutes until a clear solution is obtained.
-
Add a catalytic amount of DMAP to the solution.
-
Add the acyl chloride or anhydride dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.
Protocol 2: Suzuki-Miyaura Cross-Coupling at an Alternative Position (Hypothetical Example)
This protocol provides a general methodology for a Suzuki-Miyaura coupling reaction at a hypothetical brominated position on the Ethyl 5-hydroxynicotinate ring system.
Materials:
-
Bromo-substituted Ethyl 5-hydroxynicotinate derivative (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Potassium carbonate (2.0 eq.)
-
Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)
Procedure:
-
In a reaction vessel, combine the bromo-substituted Ethyl 5-hydroxynicotinate derivative, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst to the vessel.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[6]
Cost-Effectiveness: A "Value-in-Use" Proposition
While a direct price comparison of building blocks is a straightforward exercise, a more insightful analysis considers the "value-in-use."[7] The slightly higher initial cost of this compound can be justified by the downstream savings in a research and development context. The enhanced stability and handling properties reduce the likelihood of failed reactions due to poor reagent quality. More significantly, by obviating the need for protection and deprotection steps that would be necessary with 5-hydroxynicotinic acid, this building block can save valuable researcher time, reduce solvent and reagent consumption, and ultimately shorten the timeline for the synthesis of target molecules.
Conclusion
The selection of this compound as a key building block in the synthesis of complex pyridine-containing molecules is a strategic decision rooted in sound chemical principles and practical laboratory considerations. Its superior handling characteristics and stability as a hydrochloride salt, coupled with the synthetic advantages of the ethyl ester in multi-step sequences, provide a compelling justification for its use over similar alternatives. By streamlining synthetic routes and enhancing the reliability of chemical transformations, this compound empowers researchers to accelerate the drug discovery process.
References
- Comparison of the effects of 5- and 6-HOAt on model peptide coupling reactions relative to the cases for the 4- and 7-Isomers. Org Lett. 2000 Jul 27;2(15):2253-6. [Link]
- A Simple, Modular Synthesis of Substituted Pyridines. NIH Public Access. [Link]
- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Oriental Journal of Chemistry. [Link]
- Ethyl 5-hydroxynicotin
- Hydrolysis profi les of ethyl nicotinate (EN) to nicotinic acid (NA) at various initial concentrations of EN in 0.2% skin homogenate.
- An Eco-friendly and Highly Efficient route for N-acylation under Catalyst-free Conditions.
- Design and Synthesis of Fused Pyridine Building Blocks for Automated Library Generation.
- Stability of methylnicotinate in aqueous solution as utilized in the 'niacin p
- Price-Focused Analysis of Commercially Available Building Blocks for Combinatorial Library Synthesis.
- Design and synthesis of substituted pyridine derivatives as HIF-1alpha prolyl hydroxylase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. NIH Public Access. [Link]
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]
- N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. Synlett. [Link]
- A kinetics study of dipolar protic solvent in alkaline hydrolysis of ethyl Nicotinate in water-ethanol media.
- One-Pot Formation of Piperidine- and Pyrrolidine-Substituted Pyridinium Salts via Addition of 5-Alkylaminopenta-2,4-dienals to N-Acyliminium Ions: Application to the Synthesis of (+/-)-Nicotine and Analogs.
- Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives.
- 6-Hydroxy nicotinic acid methyl ester. ChemBK. [Link]
- Ethyl 5-hydroxy-2-methylnicotin
- Synthesis of Ethyl Nicotinate-5-Boronic Acid Pinacol Ester and Its Application Toward Suzuki Coupling.
- Methyl nicotin
- Methyl Nicotin
- ethyl 5-hydroxyoctanoate, 75587-05-2. The Good Scents Company. [Link]
- Ethyl Nicotin
- 5-Hydroxy-6-nitronicotinic acid | C6H4N2O5. PubChem. [Link]
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- Multi-step organic synthesis: A review of some synthetic routes and applications.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-hydroxynicotinate Hydrochloride
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Ethyl 5-hydroxynicotinate hydrochloride. As drug development professionals, our responsibility extends beyond synthesis and analysis to the entire lifecycle of a chemical, culminating in its proper disposal. This process, often termed "cradle-to-grave" management, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.[1] This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed decisions.
Disclaimer: This guide is based on the chemical's structure and data from analogous compounds. You are required to consult the specific Safety Data Sheet (SDS) provided by your supplier for this compound and to follow the protocols established by your institution's Environmental Health & Safety (EHS) office.
Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of this compound is the foundation of its safe disposal. The molecule is a pyridine derivative, an ester, and a hydrochloride salt. This combination informs our anticipated hazard profile.
-
Pyridine Core: Pyridine and its derivatives can be irritating to the skin, eyes, and respiratory system.[2][3] They are often flammable and require careful handling in well-ventilated areas like a chemical fume hood.[2][3]
-
Hydrochloride Salt: The HCl salt renders the compound acidic. When dissolved in water, it will lower the pH, creating a corrosive solution that can damage equipment and cause chemical burns. This acidity is a key characteristic for waste classification.[4]
-
Ester Group: While the ester functional group is generally less reactive, the overall profile of the molecule dictates caution.
The following table summarizes the anticipated hazards. Always verify this against the compound-specific SDS.
| Hazard Classification | Anticipated Risk Description | Rationale & Precautionary Measures |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | Based on general hazards of functionalized pyridine compounds.[5] Always handle with appropriate Personal Protective Equipment (PPE). |
| Skin Corrosion/Irritation | Causes skin irritation. The hydrochloride salt may cause burns upon prolonged contact, especially when moist. | The acidic nature of the HCl salt and the inherent irritability of some pyridine derivatives are the primary concerns.[6][7] Wear chemically resistant gloves (e.g., butyl rubber).[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage. | Acidic and organic nature poses a significant risk to eyes.[6][7] Always wear chemical safety goggles or a face shield. |
| Environmental Hazard | Potentially toxic to aquatic life. | Organic nitrogenous compounds can be environmental hazards. Never dispose of this chemical down the drain.[2][8][9] |
The Disposal Workflow: A Decision-Making Framework
The cardinal rule of chemical disposal is that waste streams must be segregated to prevent dangerous reactions and to ensure proper treatment.[10] Mixing incompatible wastes, such as acids with bases or oxidizers with organic materials, can result in violent reactions. The following workflow provides a logical pathway for managing waste generated from this compound.
Caption: Decision workflow for segregating and managing waste streams.
Step-by-Step Disposal Protocols
Always perform these steps within a certified chemical fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.
Protocol 3.1: Disposal of Unused or Expired Solid Chemical
This protocol applies to the pure, solid this compound reagent.
-
Container Integrity Check: Ensure the original container is securely sealed and not compromised. If the container is damaged, carefully overpack it into a larger, compatible, and sealable container.
-
Labeling: The original manufacturer's label must be legible. Affix your institution's hazardous waste tag to the container.[1][11] Fill it out completely, listing "this compound" as the constituent. Include the appropriate hazard warnings (e.g., Irritant, Corrosive).[11]
-
Segregation: This material should be segregated as a solid organic acidic waste. Do not mix it with other chemicals.
-
Storage: Place the labeled container in your lab's designated Satellite Accumulation Area (SAA) for solid chemical waste.[4][11] Ensure secondary containment is used if required by your institution.
-
Pickup: Arrange for collection by your institution's EHS department.
Protocol 3.2: Disposal of Aqueous Solutions
This protocol applies to solutions where water is the primary solvent.
-
Waste Collection: Designate a specific, compatible (e.g., glass or polyethylene) container for this aqueous waste stream.[4] Do not mix it with organic solvent waste.
-
Labeling: Immediately label the container with a hazardous waste tag. List all constituents, including water and this compound, with estimated percentages. Mark the "Corrosive (Acid)" hazard box.[4]
-
Potential for Neutralization:
-
Rationale: For dilute aqueous solutions, neutralization can reduce the corrosive hazard of the waste.[11] However, this should only be done if you have an established, EHS-approved protocol. Improper neutralization can generate heat or fumes.
-
Procedure (EHS Approval Required): If permitted, slowly add a dilute base (e.g., 1M sodium bicarbonate or sodium hydroxide) to the aqueous waste while stirring in a fume hood. Monitor the pH continuously. The target pH is typically between 6.0 and 8.0.
-
-
Segregation and Storage:
-
Pickup: Arrange for collection by your institution's EHS department.
Protocol 3.3: Disposal of Contaminated Labware and Debris
This protocol applies to items like gloves, weigh boats, pipette tips, and spill cleanup materials.
-
Gross Decontamination: Where possible, rinse contaminated glassware with a suitable solvent (e.g., water or ethanol). This rinseate must be collected and disposed of as liquid hazardous waste (see Protocol 3.2).
-
Waste Collection: Collect all solid contaminated items in a designated, puncture-resistant container or a durable, transparent hazardous waste bag.[3] This includes gloves, bench paper, and any absorbent materials used for cleanup.
-
Labeling: Clearly label the bag or container as "Hazardous Waste." List the contaminants (e.g., "Debris contaminated with this compound").
-
Segregation and Storage: Store this container in the designated area for solid hazardous waste within your SAA. Do not mix with non-hazardous trash.
-
Pickup: Arrange for collection by EHS.
Emergency Procedures: Spills During Disposal
Accidents can happen, even during disposal. If a spill occurs:
-
Evacuate and Alert: Immediately alert colleagues in the vicinity. If the spill is large or you feel unsafe, evacuate the area and contact your institution's emergency line or EHS.[3]
-
Contain the Spill: For small, manageable spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit to dike the spill and prevent it from spreading.[3][5] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Absorbent: Carefully sweep the contaminated absorbent material into a sealable, compatible container.
-
Dispose of Cleanup Materials: Treat all cleanup materials, including your PPE, as hazardous waste and dispose of them according to Protocol 3.3.[1]
-
Report: Report the incident to your supervisor and EHS office, as required by your institution.
Final Disposition: The Role of Incineration
For pyridine-based compounds, the most common and environmentally sound disposal method is high-temperature incineration at a licensed hazardous waste facility.[12][13] This process thermally decomposes the compound into simpler, less hazardous substances like carbon dioxide, water, and nitrogen oxides, which are then treated by the facility's exhaust gas scrubbing systems. By properly segregating and labeling your waste, you ensure it is routed to the correct treatment facility.
References
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
- Properly Managing Chemical Waste in Labor
- Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
- Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
- Pyridine Fact Sheet.
- Toxicological Profile for Pyridine.
- SAFETY DATA SHEET - Ethyl Nicotin
- Toxicological Profile for Pyridine.
- SAFETY DATA SHEET - Ethyl cinnam
Sources
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chemdmart.com [chemdmart.com]
- 9. fishersci.com [fishersci.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
Essential Safety and Handling Guide: Personal Protective Equipment for Ethyl 5-hydroxynicotinate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial, immediate safety protocols and logistical information for handling Ethyl 5-hydroxynicotinate hydrochloride. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental integrity. Given the absence of a specific Safety Data Sheet (SDS) for the hydrochloride salt, this guidance is based on the known hazards of its parent compound, 5-Hydroxynicotinic acid, and structurally related pyridine derivatives.
Immediate Hazard Assessment: The "Need-to-Know"
Based on analogous compounds, this compound should be handled as a substance that poses the following primary risks:
The primary routes of potential exposure are through direct contact with the skin and eyes, or inhalation of the solid powder.
Engineering Controls: Your First and Most Critical Line of Defense
Before selecting any Personal Protective Equipment (PPE), you must ensure the proper engineering controls are in place and functional. These controls are designed to isolate you from the chemical hazard, representing the most effective safety measure.
-
Chemical Fume Hood: All procedures involving the handling of solid this compound, especially weighing and transfers, must be performed within a certified chemical fume hood.[2][3][4] This is non-negotiable as it directly mitigates the risk of inhaling fine particles.
-
Adequate Laboratory Ventilation: Your lab must have a general ventilation system that is well-maintained to prevent the accumulation of vapors or dust.[1][3][4]
-
Emergency Infrastructure: Ensure immediate and unobstructed access to a certified emergency eyewash station and a safety shower.[2][5] Verify their functionality before commencing any work.
Personal Protective Equipment (PPE): A Task-Specific Approach
PPE is your last line of defense. Its selection must be tailored to the specific task you are performing. Below is a summary of required PPE for different operational scenarios.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Aliquoting (Solid Form) | Chemical safety goggles or a full-face shield are mandatory to protect against airborne particles.[2] | Chemical-resistant nitrile or neoprene gloves are required.[2][3][4] | A fully-buttoned laboratory coat, long pants, and closed-toe shoes are essential.[2] | Must be performed in a chemical fume hood. For large quantities or in the absence of a fume hood, a NIOSH-approved respirator is necessary.[2] |
| Solution Preparation & Transfers | Chemical safety goggles are the minimum requirement.[3] | Chemical-resistant nitrile gloves are required.[2][3] | A fully-buttoned laboratory coat, long pants, and closed-toe shoes.[2] | Should be performed in a chemical fume hood or a well-ventilated area to avoid inhaling any aerosols or vapors.[2][3] |
| Large-Scale Reactions | A full-face shield over chemical safety goggles is strongly recommended due to increased splash risk. | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) should be considered. | A chemically resistant apron over a lab coat provides an additional layer of protection. | A NIOSH-approved respirator may be necessary depending on the scale and potential for aerosolization. |
| Spill Cleanup | Wear chemical safety goggles and a face shield.[2] | Double-gloving with chemical-resistant gloves (nitrile or neoprene) is recommended.[2][4] | A chemically resistant apron should be worn over a standard lab coat. | A NIOSH-approved respirator is likely required, depending on the spill's volume and location.[2] |
Logical PPE Selection Workflow
The following diagram outlines the critical thinking process for selecting appropriate PPE. This self-validating system ensures that your choices are dictated by the specific risks of your procedure.
Caption: A risk-based workflow for selecting PPE for this compound.
Operational Plan: Step-by-Step Protocols
PPE Donning Sequence (Putting On)
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Body Protection: Don your lab coat and ensure it is fully buttoned.
-
Eye & Face Protection: Put on your chemical safety goggles. If a splash risk exists, add a face shield.
-
Gloves: Put on your gloves last. Ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves to create a seal.
PPE Doffing Sequence (Taking Off)
This sequence is designed to prevent cross-contamination.
-
Gloves: Remove gloves first, using a "glove-in-glove" technique to avoid touching the outer contaminated surface with your bare hands.
-
Hand Hygiene: Immediately wash your hands.
-
Eye & Face Protection: Remove your face shield (if used), followed by your goggles, handling them by the straps.
-
Body Protection: Remove your lab coat, turning it inside out as you do so.
-
Final Hand Hygiene: Wash your hands thoroughly one last time.
Spill and Disposal Management
Emergency Spill Protocol
-
Alert & Evacuate: Immediately alert colleagues in the vicinity. If the spill is large or you feel unwell, evacuate the area.
-
Assess & Secure: From a safe distance, assess the extent of the spill. Restrict access to the area.
-
Don Enhanced PPE: Before approaching the spill, don the appropriate PPE as outlined in the table above, including a respirator if necessary.[2][5]
-
Contain & Clean: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne, then carefully sweep it into a designated waste container. For liquid spills, use a chemical absorbent pad or spill kit.
-
Decontaminate: Wipe down the spill area with a suitable solvent, followed by a thorough cleaning with soap and water.
-
Waste Disposal: All materials used for cleanup, including contaminated gloves and lab coats, must be collected in a sealed, clearly labeled hazardous waste container.[1][6]
Chemical Waste Disposal Plan
-
Segregation & Collection: All waste contaminated with this compound is to be considered hazardous waste.[2][4] Collect it in a dedicated, sealed, and properly labeled waste container.[2]
-
Regulatory Compliance: Never dispose of this chemical or its containers in the standard trash or down the drain.[6] You are required to consult with your institution's Environmental Health & Safety (EHS) department for specific, compliant disposal procedures.[2]
Emergency First Aid
-
Eye Contact: Immediately use an eyewash station to flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area immediately and thoroughly with soap and water. If irritation develops or persists, seek medical attention.[1]
-
Inhalation: Move the affected individual to fresh air at once. If breathing becomes difficult, administer oxygen and seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Have the person rinse their mouth with water and drink a glass of water. Seek immediate medical attention.[1][2]
References
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Washington State University. (n.d.). Standard Operating Procedure - Pyridine and Pyridine Derivatives.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
Sources
- 1. fishersci.com [fishersci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
